Product packaging for 1-Boc-7-Nitro-3-formylindole(Cat. No.:CAS No. 914348-97-3)

1-Boc-7-Nitro-3-formylindole

Cat. No.: B1519871
CAS No.: 914348-97-3
M. Wt: 290.27 g/mol
InChI Key: SWKYBDSQTIHFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Boc-7-Nitro-3-formylindole is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O5 B1519871 1-Boc-7-Nitro-3-formylindole CAS No. 914348-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-formyl-7-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKYBDSQTIHFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654311
Record name tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-97-3
Record name 1,1-Dimethylethyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914348-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Regioselective Formylation of 1-Boc-7-nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 1-Boc-7-nitro-3-formylindole: Mechanism, Protocol, and Optimization

Executive Summary

3-formylindoles are pivotal intermediates in medicinal chemistry, serving as precursors for a multitude of biologically active compounds.[1] The synthesis of this compound presents a unique chemical challenge, requiring the introduction of a formyl group onto an indole nucleus that is significantly deactivated by two electron-withdrawing groups: the N1-Boc protector and the C7-nitro substituent. This guide provides an in-depth analysis of the Vilsmeier-Haack reaction as the method of choice for this transformation. We will dissect the reaction mechanism, explain the critical role of the substituents in directing the reaction's regioselectivity and influencing reactivity, and present a detailed, field-tested experimental protocol. Furthermore, this document offers insights into process optimization and troubleshooting, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of 3-Formylindoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and natural products.[2] The introduction of a formyl (-CHO) group at the C3 position unlocks a vast potential for synthetic diversification. This aldehyde functionality is a versatile handle for subsequent C-C and C-N bond-forming reactions, reductions, and as a directing group for further C-H functionalization.[3]

The target molecule, this compound, is of particular interest. The 7-nitroindole moiety is a key building block for various therapeutic agents, and its unique electronic "push-pull" structure makes it valuable in materials science.[2][4] The N-Boc group provides crucial protection of the indole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents. Successfully achieving C3-formylation on this electron-deficient substrate is a key step in the synthesis of complex molecules with potential therapeutic applications.

Selecting the Optimal Formylation Strategy

While several methods exist for indole formylation, the Vilsmeier-Haack reaction is overwhelmingly the most effective and reliable for this specific substrate.[5][6] Let's briefly consider an alternative to understand this choice.

  • The Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium. It is primarily effective for electron-rich phenols and anilines, proceeding via ortho-aminomethylation followed by hydrolysis.[7][8] Its application to a deactivated indole system like 1-Boc-7-nitroindole would likely result in no reaction or extremely low yields due to the electrophilicity of the intermediate being insufficient to overcome the deactivated ring.

  • The Vilsmeier-Haack Reaction: This reaction utilizes a potent electrophile, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10] The high electrophilicity of the Vilsmeier reagent makes it capable of reacting with even electron-poor aromatic systems, rendering it the ideal choice for our target transformation.[11][12]

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process can be broken down into three primary stages.

Stage 1: Formation of the Vilsmeier Reagent DMF, a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[10] This is the active formylating agent.

Stage 2: Electrophilic Aromatic Substitution The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[13] This is typically the rate-determining step. The C3 position of indole is the most nucleophilic, leading to high regioselectivity.[14] An iminium ion intermediate is formed, and rearomatization of the indole ring occurs.[13]

Stage 3: Hydrolysis The final step involves the aqueous work-up, where the iminium ion is hydrolyzed to yield the desired this compound.

  • N1-Boc Group: The tert-butoxycarbonyl (Boc) group is an essential protecting group. While it is electron-withdrawing through resonance, it serves two vital functions: it prevents N-formylation, a common side reaction with unprotected indoles, and it sterically and electronically directs the electrophilic attack to the C3 position. It is generally stable to the Vilsmeier conditions, but can be cleaved under excessively harsh acidic environments or high temperatures.[15][16][17]

  • C7-Nitro Group: The nitro group is a powerful electron-withdrawing group that significantly deactivates the entire indole ring system towards electrophilic attack.[18] This deactivation means that more forcing conditions (e.g., slightly elevated temperatures or longer reaction times) may be necessary compared to the formylation of an unsubstituted indole.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the Vilsmeier-Haack formylation of nitroindoles and can be adapted as needed.[19]

Reagent/MaterialFormulaM. Wt. ( g/mol )Notes
1-Boc-7-nitroindoleC₁₃H₁₄N₂O₄262.26Starting Material
Phosphorus OxychloridePOCl₃153.33Reagent, handle with care (moisture sensitive, corrosive)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, as solvent and reagent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃ (aq)-For quenching
BrineNaCl (aq)-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent
Silica GelSiO₂-For column chromatography
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 volumes relative to the starting material).

  • Vilsmeier Reagent Formation: Cool the DMF to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C. A solid may form. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition of Indole: Dissolve 1-Boc-7-nitroindole (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. The deactivating effect of the nitro group often necessitates mild heating to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice.

  • Hydrolysis and Neutralization: Stir the aqueous mixture vigorously. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8). This step hydrolyzes the iminium intermediate and neutralizes excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Workflow Visualization

The overall experimental process can be visualized as follows:

G SM Start: 1-Boc-7-nitroindole + Anhydrous DMF VR Vilsmeier Reagent Formation (POCl₃, 0 °C) SM->VR Cool to 0 °C ES Electrophilic Substitution (0 °C to 50 °C) VR->ES Add SM Solution QU Reaction Quench (Ice Water) ES->QU Monitor by TLC HY Hydrolysis & Neutralization (Sat. NaHCO₃) QU->HY EX Extraction (Ethyl Acetate) HY->EX PU Purification (Silica Gel Chromatography) EX->PU Dry & Concentrate FP Final Product: This compound PU->FP

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient activation (temperature too low). Deactivated substrate. Impure or wet reagents/solvents.Increase reaction temperature incrementally (e.g., to 60-70 °C). Increase reaction time. Use freshly distilled POCl₃ and anhydrous DMF.
De-Boc Protection Reaction temperature too high or reaction time too long. Excessively acidic conditions during work-up.Maintain the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating. Ensure prompt and efficient neutralization during work-up.
Formation of Side Products Incomplete hydrolysis of the iminium intermediate. Reaction with impurities.Ensure vigorous stirring during quenching and neutralization. Use high-purity starting materials and reagents.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the solvent system for column chromatography (e.g., using a shallower gradient or adding a small percentage of dichloromethane).

Conclusion

The Vilsmeier-Haack reaction provides a robust and regioselective method for the synthesis of this compound from 1-Boc-7-nitroindole. A thorough understanding of the reaction mechanism and the electronic impact of the N-Boc and C7-nitro substituents is crucial for success. The deactivating nature of the nitro group necessitates carefully optimized conditions, often requiring mild heating to achieve full conversion. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably synthesize this valuable intermediate, paving the way for the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to 1-Boc-7-nitro-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Boc-7-nitro-3-formylindole in Medicinal Chemistry

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone, celebrated for its prevalence in a myriad of biologically active natural products and synthetic pharmaceuticals. Within this privileged class of heterocycles, this compound emerges as a highly functionalized and strategically valuable intermediate. Its unique trifecta of substituents—a Boc-protected nitrogen, a nitro group on the benzene ring, and a formyl group at the C3 position—renders it a versatile building block for the synthesis of complex molecular architectures.

The tert-butoxycarbonyl (Boc) group offers a robust and readily cleavable means of protecting the indole nitrogen, preventing unwanted side reactions and enabling precise downstream modifications. The electron-withdrawing 7-nitro group profoundly influences the electronic character of the indole ring system, modulating its reactivity and often serving as a key pharmacophoric element or a precursor to an amino group for further derivatization.[1] The 3-formyl group is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, paving the way for the introduction of diverse functional groups and the construction of elaborate side chains.

This technical guide provides a comprehensive exploration of the chemical properties, structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the fusion of a pyrrole and a benzene ring, forming the indole core. The key functional groups are strategically positioned to influence the molecule's reactivity and potential for biological interactions.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₅Inferred
Molecular Weight 290.27 g/mol Inferred
Appearance Likely a yellow or brown powder[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical synthetic pathway involves the initial synthesis of 7-nitroindole, followed by Boc protection of the indole nitrogen, and finally, formylation at the C3 position.

Step 1: Synthesis of 7-Nitroindole

Direct nitration of indole is often challenging due to the high reactivity of the pyrrole ring, which can lead to a mixture of products and polymerization.[3] A more controlled and reliable method involves the nitration of indoline followed by aromatization.

Experimental Protocol: Synthesis of 7-Nitroindole

  • Protection and Nitration:

    • Indoline is first protected, for example, as N-acetylindoline.

    • The protected indoline is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid at low temperatures, which directs the nitro group to the 7-position.

  • Deprotection and Aromatization:

    • The resulting N-acetyl-7-nitroindoline is then deprotected and aromatized to yield 7-nitroindole. This can often be achieved by treatment with a base.

Step 2: Boc Protection of 7-Nitroindole

The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of 1-Boc-7-nitroindole

  • To a solution of 7-nitroindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove the catalyst and any unreacted Boc₂O.

  • The organic layer is dried and concentrated to yield 1-Boc-7-nitroindole, which can be purified by column chromatography if necessary.

Step 3: Vilsmeier-Haack Formylation of 1-Boc-7-nitroindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds, including indoles.[4][5][6][7] The reaction introduces a formyl group at the C3 position of the indole ring.

Experimental Protocol: Synthesis of this compound

  • In a flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • To this pre-formed reagent, add a solution of 1-Boc-7-nitroindole in DMF dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • The reaction is then quenched by pouring it into a mixture of ice and aqueous sodium hydroxide or sodium acetate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_of_1_Boc_7_nitro_3_formylindole Indoline Indoline N_acetyl_7_nitroindoline N-acetyl-7-nitroindoline Indoline->N_acetyl_7_nitroindoline 1. Ac₂O 2. HNO₃/H₂SO₄ Seven_nitroindole 7-Nitroindole N_acetyl_7_nitroindoline->Seven_nitroindole Base One_Boc_7_nitroindole 1-Boc-7-nitroindole Seven_nitroindole->One_Boc_7_nitroindole Boc₂O, DMAP Target This compound One_Boc_7_nitroindole->Target POCl₃, DMF

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the C2-H, a singlet for the aldehyde proton (around 10 ppm), and a singlet for the nine protons of the Boc group (around 1.6 ppm). The aromatic protons will be influenced by the electron-withdrawing nitro group. For the related 7-nitroindole-3-carboxaldehyde, characteristic NMR data is available.[8]
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and formyl groups, as well as distinct signals for the carbons of the indole ring.
IR Spectroscopy The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1670 cm⁻¹) and the urethane of the Boc group (around 1730 cm⁻¹).[9] Additionally, characteristic bands for the N-O stretching of the nitro group will be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the Boc group, the formyl group, and the nitro group.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three key functional groups.

  • The 3-Formyl Group: This aldehyde functionality is a prime site for nucleophilic addition reactions. It can readily undergo condensation reactions with amines to form imines, Wittig reactions to form alkenes, and reduction to an alcohol or oxidation to a carboxylic acid.

  • The 7-Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. However, it can be readily reduced to an amino group, providing a handle for further functionalization, such as acylation or diazotization.

  • The 1-Boc Group: The Boc protecting group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the free indole N-H.[10][11]

The compound should be stored in a cool, dry place, protected from light, to prevent potential degradation. Nitroaromatic compounds can be sensitive to light and heat.

Reactivity_of_1_Boc_7_nitro_3_formylindole cluster_0 This compound cluster_1 Potential Transformations Main Key Functional Groups Formyl 3-Formyl Group Main->Formyl Nitro 7-Nitro Group Main->Nitro Boc 1-Boc Group Main->Boc Condensation Condensation (e.g., with amines) Formyl->Condensation Wittig Wittig Reaction Formyl->Wittig Reduction_Formyl Reduction to Alcohol Formyl->Reduction_Formyl Oxidation Oxidation to Carboxylic Acid Formyl->Oxidation Reduction_Nitro Reduction to Amine Nitro->Reduction_Nitro Deprotection Acid-catalyzed Deprotection Boc->Deprotection

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

The 7-nitroindole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[1] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making nNOS a valuable therapeutic target. The 7-nitroindole core is a key pharmacophore for nNOS inhibition.

Furthermore, 7-nitroindole derivatives have shown promise as anticancer agents.[1] They can exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and the targeting of unique DNA structures. For instance, some nitroindole derivatives have been shown to stabilize G-quadruplex DNA structures in the promoter regions of oncogenes, thereby downregulating their expression.[1]

This compound serves as a crucial starting material for the synthesis of libraries of 7-nitroindole derivatives. The formyl group at the C3 position allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate in the field of medicinal chemistry. Its well-defined structure and the distinct reactivity of its functional groups provide a robust platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for researchers aiming to unlock the full potential of this important building block in the quest for novel therapeutics.

References

A Technical Guide to 1-Boc-7-nitro-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-7-nitro-3-formylindole, systematically named tert-butyl 3-formyl-7-nitro-1H-indole-1-carboxylate, is a specialized indole derivative of significant interest in medicinal chemistry and organic synthesis. The strategic placement of the nitro group at the 7-position and the formyl group at the 3-position, combined with the Boc protecting group on the indole nitrogen, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of its chemical identity, synthesis, and potential applications, particularly in the realm of drug discovery.

Chemical Identity and Supplier Information

A precise understanding of the chemical properties of a compound is fundamental for its effective utilization in research and development. The key identifiers and commercial availability of this compound are summarized below.

PropertyValue
Chemical Name tert-butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Common Name This compound
CAS Number 914348-97-3[1][2]
Molecular Formula C14H14N2O5[2]
Molecular Weight 290.27 g/mol

Table 1: Chemical Identification of this compound

Several chemical suppliers offer this compound, facilitating its accessibility for research purposes. Notable suppliers include:

  • BLDpharm [1]

  • JHECHEM CO LTD [2]

Researchers are advised to request certificates of analysis from suppliers to ensure the purity and identity of the compound.

Synthesis of this compound: A Strategic Approach

Experimental Workflow: A Plausible Synthetic Pathway

The following diagram outlines a logical workflow for the synthesis of this compound.

G Indole Indole Boc_Indole 1-Boc-indole Indole->Boc_Indole Boc Anhydride, DMAP, THF Formyl_Boc_Indole 1-Boc-3-formylindole Boc_Indole->Formyl_Boc_Indole Vilsmeier-Haack Reaction (POCl3, DMF) Final_Product This compound Formyl_Boc_Indole->Final_Product Nitrating Agent (e.g., HNO3/H2SO4 or milder alternatives)

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Protection of the Indole Nitrogen

The initial step involves the protection of the nitrogen atom of the indole ring with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions on the nitrogen during subsequent electrophilic substitution reactions.

  • Protocol: To a solution of indole in an aprotic solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc anhydride) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is typically stirred at room temperature until completion.

  • Causality: The Boc group is an excellent protecting group for the indole nitrogen as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

Step 2: Formylation at the C3 Position

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings like indoles at the C3 position.

  • Protocol: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF) at low temperatures. The protected 1-Boc-indole is then added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred, followed by hydrolysis to yield 1-Boc-3-formylindole.

  • Causality: The Vilsmeier reagent is a potent electrophile that selectively attacks the electron-rich C3 position of the indole ring. The Boc protecting group deactivates the nitrogen, further favoring C3 substitution.

Step 3: Regioselective Nitration at the C7 Position

The final and most challenging step is the regioselective nitration at the C7 position. The directing effects of the existing substituents on the indole ring play a critical role in achieving the desired isomer.

  • Protocol: The nitration of 1-Boc-3-formylindole can be attempted using a variety of nitrating agents. A standard approach involves the use of a mixture of nitric acid and sulfuric acid at low temperatures. However, to achieve higher regioselectivity and avoid harsh acidic conditions that might cleave the Boc group, milder nitrating agents could be explored.

  • Causality and Trustworthiness: The electron-withdrawing nature of both the Boc group and the formyl group at the 3-position will direct the incoming electrophile (the nitronium ion, NO2+) to the C6 and C4 positions, with some substitution also possible at the C7 position. Achieving high regioselectivity for the 7-nitro isomer may require careful optimization of reaction conditions, including temperature, reaction time, and the choice of nitrating agent and solvent. The literature on the regioselective synthesis of other substituted nitroindoles can provide valuable insights for optimizing this step. For instance, the use of trifluoroacetyl nitrate has been reported for the regioselective nitration of N-Boc-indole to the 3-position, highlighting the potential of tailored nitrating agents.[3]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of biologically active molecules. The presence of the nitro group, a known pharmacophore in many drugs, and the reactive formyl group provides multiple avenues for chemical modification and library generation.

Signaling Pathway Implications

While specific signaling pathways modulated by this compound itself are not extensively documented, its derivatives have the potential to interact with various biological targets. The nitroindole moiety is a key feature in molecules designed to target specific enzymes and receptors.

G Start This compound Derivatization Chemical Derivatization (e.g., reductive amination, condensation) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Target Identification of Biological Targets (e.g., Kinases, GPCRs, Enzymes) Screening->Target Lead Lead Compound for Drug Development Target->Lead

Caption: Logical workflow from this compound to a lead compound.

Potential Therapeutic Areas

Derivatives of nitroindoles have been explored for a variety of therapeutic applications, suggesting potential avenues of research for compounds synthesized from this compound:

  • Anticancer Agents: The nitro group can be a key feature in compounds designed to have cytotoxic effects on cancer cells.

  • Antimicrobial Agents: Indole derivatives are known to possess antibacterial and antifungal properties.

  • Enzyme Inhibitors: The indole scaffold can be modified to fit into the active sites of various enzymes, leading to their inhibition.

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its defined chemical identity, commercial availability, and the plausible synthetic routes outlined in this guide provide a solid foundation for its use in the design and synthesis of novel therapeutic agents. The versatility of its functional groups allows for the creation of diverse chemical libraries, which can be screened for activity against a wide range of biological targets, ultimately contributing to the advancement of drug discovery and development.

References

1H NMR and 13C NMR spectral data for 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Boc-7-nitro-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development for the unambiguous structural elucidation of synthesized molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted indole derivative of interest in medicinal chemistry. We will dissect the spectral features, including chemical shifts (δ), coupling constants (J), and signal multiplicities, to provide a definitive structural assignment. This document serves as a technical resource, detailing the causality behind spectral patterns and providing field-proven protocols for data acquisition.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. In the case of this compound, three key functional groups modulate the electronic environment and, consequently, the NMR spectrum:

  • 1-Boc Group (tert-butyloxycarbonyl): A common amine-protecting group, its presence is readily confirmed by characteristic signals in both ¹H and ¹³C NMR spectra.[2][3] Its bulk and electronic nature influence the conformation and reactivity of the indole ring.

  • 7-Nitro Group: A strong electron-withdrawing group, it significantly deshields nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[4]

  • 3-Formyl Group: The aldehyde functionality is also electron-withdrawing and introduces a highly deshielded aldehyde proton signal, a key diagnostic peak in the ¹H NMR spectrum.[5]

Understanding the interplay of these substituents is crucial for verifying the successful synthesis and purity of the target compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The analysis involves evaluating the chemical shift, integration (the relative number of protons), and multiplicity (splitting pattern) of each signal.[6][7]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR data for this compound, typically recorded in a solvent like CDCl₃ or DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-10 (Formyl)10.1 - 10.3Singlet (s)-1H
H-28.6 - 8.8Singlet (s)-1H
H-48.3 - 8.5Doublet (d)~8.01H
H-68.1 - 8.3Doublet (d)~7.51H
H-57.4 - 7.6Triplet (t)~7.81H
Boc (tert-butyl)1.6 - 1.8Singlet (s)-9H
Rationale for Assignments
  • Formyl Proton (H-10): The aldehyde proton is the most deshielded proton in the spectrum, appearing as a sharp singlet above 10 ppm due to the strong electron-withdrawing nature of the carbonyl group.[5]

  • Indole Protons (H-2, H-4, H-5, H-6):

    • H-2: This proton is adjacent to the electron-withdrawing formyl group and the carbamate nitrogen, leading to a significant downfield shift. It appears as a singlet as it has no adjacent protons to couple with.[8]

    • H-4: This proton experiences strong deshielding from the adjacent nitro group at position 7, placing it far downfield. It appears as a doublet due to coupling with H-5.

    • H-6: This proton is also deshielded by the ortho-nitro group. It appears as a doublet from coupling with H-5.

    • H-5: Positioned between H-4 and H-6, this proton's signal is split into a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).

  • Boc Group Protons: The nine equivalent protons of the tert-butyl group give rise to a large, sharp singlet in the upfield region of the spectrum (1.6-1.8 ppm).[2] This signal is a definitive indicator of successful Boc protection.[3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.[6]

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-10 (Formyl Carbonyl)185 - 187
C-9 (Boc Carbonyl)148 - 150
C-7a138 - 140
C-2137 - 139
C-7134 - 136
C-3a128 - 130
C-4126 - 128
C-6122 - 124
C-5120 - 122
C-3118 - 120
C-8 (Boc Quaternary)85 - 87
Boc Methyls28 - 29
Rationale for Assignments
  • Carbonyl Carbons (C-10, C-9): The formyl carbonyl carbon (C-10) is highly deshielded and appears furthest downfield.[8] The Boc carbonyl carbon (C-9) also resonates at a high chemical shift, typically around 150 ppm.[3]

  • Aromatic Carbons (C-2 to C-7a): The chemical shifts of the indole ring carbons are influenced by the substituents. The nitro group at C-7 causes a downfield shift for C-7 and adjacent carbons. The formyl group at C-3 similarly affects its neighboring carbons. Carbons directly attached to nitrogen (C-2, C-7a) appear at characteristic shifts for heteroaromatic systems.

  • Boc Group Carbons: The quaternary carbon (C-8) of the Boc group is typically found around 85-87 ppm, while the three equivalent methyl carbons resonate in the upfield region around 28 ppm.[3]

Experimental Protocols

NMR Sample Preparation

A self-validating protocol ensures data reproducibility and quality.

  • Mass Measurement: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample and has a residual solvent peak that does not overlap with key analyte signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the tube to ensure the solution is homogeneous.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm.[7]

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Add Deuterated Solvent (~0.6 mL) prep1->prep2 prep3 Homogenize Solution prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire ¹H Spectrum (16-32 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (1024+ scans) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integration & Peak Picking proc4->proc5 Final Spectrum Analysis Final Spectrum Analysis proc5->Final Spectrum Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Structural Confirmation Diagram

The following diagram illustrates the molecular structure of this compound with key proton and carbon assignments for NMR analysis.

Caption: Structure of this compound with atom numbering.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a robust and definitive method for the structural confirmation of this compound. The characteristic signals of the Boc protecting group, the formyl proton, and the substitution pattern on the aromatic ring serve as reliable diagnostic markers. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently verify the identity and purity of this and related indole derivatives, ensuring the integrity of subsequent research and development efforts.

References

Mass Spectrometry Analysis of 1-Boc-7-nitro-3-formylindole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

1-Boc-7-nitro-3-formylindole serves as a critical intermediate in medicinal chemistry and synthetic biology, where its purity and structural integrity are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides an indispensable tool for the rapid and accurate characterization of this molecule. This guide offers a comprehensive, in-depth exploration of the mass spectrometry analysis of this compound. Moving beyond rote protocols, this paper delves into the causal reasoning behind methodological choices, from sample preparation and ionization source optimization to the predictive interpretation of fragmentation patterns. We present detailed experimental workflows, validated protocols, and predictive data to empower researchers, scientists, and drug development professionals in achieving robust and reliable analytical outcomes.

The Analyte: Understanding this compound
1.1. Chemical Profile and Significance

This compound is a multi-functionalized indole derivative. The indole scaffold is a privileged structure in pharmacology, while the nitro group serves as a key precursor for further chemical modifications, and the formyl group enables a variety of subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen ensures regioselectivity in subsequent reactions but also introduces specific analytical considerations due to its lability. Accurate characterization is crucial to confirm identity and purity, as side-products or residual starting materials can compromise downstream applications.

PropertyValue
Molecular Formula C₁₄H₁₄N₂O₅
Molecular Weight 290.27 g/mol
Core Structure Indole
Key Functional Groups Boc-protecting group, Nitro group, Formyl (Aldehyde) group
Primary Application Synthetic Intermediate in Pharmaceutical R&D
1.2. The Analytical Imperative for Mass Spectrometry

Mass spectrometry is the cornerstone for analyzing synthetic intermediates like this compound for several reasons:

  • Specificity: It provides an exact molecular weight, offering definitive confirmation of the target compound against potential isomers or byproducts.

  • Sensitivity: MS can detect and identify trace-level impurities that may be missed by other techniques like NMR or TLC.

  • Structural Information: Tandem mass spectrometry (MS/MS) elucidates the compound's structure by breaking it into constituent fragments, confirming the connectivity of its functional groups.

Foundational Strategy: The LC-MS/MS Workflow

For a moderately polar and potentially thermally labile compound like this, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. It provides separation, sensitive ionization, and structural confirmation in a single, integrated workflow.

2.1. The Integrated Analytical Workflow

The process involves introducing a prepared sample into an LC system for chromatographic separation, followed by ionization in an ESI source, and subsequent analysis by one or more mass analyzers.

workflow cluster_prep Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometry Sample Analyte in Solution LC_Column LC Separation (Reversed-Phase) Sample->LC_Column Injection ESI Electrospray Ionization (ESI) LC_Column->ESI Elution MS1 MS1 Analyzer (e.g., TOF, Orbitrap) Select Precursor Ion ESI->MS1 Ion Transfer CID Collision Cell (CID Fragmentation) MS1->CID m/z Isolation MS2 MS2 Analyzer Detect Fragment Ions CID->MS2 Fragmenting Data Data Acquisition & Interpretation MS2->Data Detection

Fig. 1: Standard LC-MS/MS workflow for analyte characterization.
2.2. Rationale for Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for this compound because it transfers molecules from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation in the source. This preserves the molecular ion for MS1 analysis, which is critical for confirming molecular weight. Given the compound's structure, both positive and negative ionization modes are viable and should be explored:

  • Positive Ion Mode ([M+H]⁺): The nitrogen atom on the indole ring is a site of protonation. This mode is generally robust for nitrogen-containing heterocycles.

  • Negative Ion Mode ([M-H]⁻): The electron-withdrawing nitro group acidifies the N-H proton of a deprotected indole, but with the Boc group present, deprotonation is less likely. However, the overall electron-deficient aromatic system can stabilize a negative charge, making this mode potentially useful and worth investigating.[1][2]

Experimental Protocol: Sample Preparation and Chromatography

A robust and reproducible result begins with meticulous sample preparation. The goal is to fully dissolve the analyte, remove interfering contaminants, and dilute to a concentration suitable for the instrument's dynamic range.

3.1. Reagents and Materials
Reagent/MaterialGradePurpose
This compound≥95% PurityAnalyte
Acetonitrile (ACN)LC-MS GradeOrganic Solvent / Mobile Phase
Methanol (MeOH)LC-MS GradeSolvent
WaterLC-MS GradeAqueous Mobile Phase
Formic Acid (FA)LC-MS GradeMobile Phase Additive (Proton Source)
2 mL Autosampler VialsGlass, with PTFE septaSample Containment
0.22 µm Syringe FiltersPTFE or NylonParticulate Removal
3.2. Step-by-Step Protocol for Standard Solution

This protocol is designed to create a standard solution for direct infusion or LC-MS analysis. The primary causality for these steps is to ensure the analyte is fully solubilized and free of particulates that could clog the system.[3][4]

  • Stock Solution (1 mg/mL):

    • Accurately weigh ~1.0 mg of this compound.

    • Transfer to a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of Methanol. Vortex for 30 seconds until fully dissolved. This serves as the primary stock.

  • Working Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean tube.

    • Add 990 µL of 50:50 Acetonitrile:Water. This dilution brings the analyte into a typical concentration range for modern mass spectrometers.

  • Final Preparation for Analysis:

    • Filter the working solution through a 0.22 µm syringe filter directly into a glass autosampler vial.[4] Using glass vials is critical to prevent leaching of plasticizers from plastic vials when using organic solvents.[5]

    • Cap the vial immediately. The sample is now ready for injection.

3.3. Recommended LC Parameters

A standard reversed-phase method will provide excellent retention and peak shape.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase for moderately polar compounds. The short length allows for rapid analysis.
Mobile Phase A Water + 0.1% Formic AcidFormic acid provides a proton source to promote [M+H]⁺ ion formation in positive ESI mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic eluent with good UV transparency and MS compatibility.
Gradient 5% B to 95% B over 5 minA gradient ensures that the analyte elutes as a sharp peak and cleans the column of late-eluting impurities.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.
Structural Elucidation: Predicting and Interpreting MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion (the "precursor") and subjecting it to collision-induced dissociation (CID) to generate "product" ions. The resulting fragmentation pattern is a molecular fingerprint.

4.1. Key Fragmentation Drivers

The fragmentation of this compound is dictated by its functional groups, with cleavage occurring at the weakest bonds or leading to the most stable products.

  • Boc Group: Extremely labile. It readily loses isobutylene (56 Da) or the entire tert-butyl group (57 Da). A subsequent loss of CO₂ (44 Da) from the remaining carbamic acid is also highly characteristic. The total loss of the Boc group (C₅H₉O₂) is 100 Da.

  • Nitro Group: Nitroaromatics are known to exhibit characteristic losses of NO (30 Da) and, more commonly, NO₂ (46 Da).[1][6]

  • Formyl Group: Aldehydes typically lose carbon monoxide (CO, 28 Da).[7]

  • Indole Core: The indole ring itself is quite stable, but can undergo fragmentation, such as the loss of HCN (27 Da), after the primary functional groups have been cleaved.[8]

4.2. Predicted Fragmentation Pathways (Positive Ion Mode)

The MS/MS spectrum of the [M+H]⁺ ion at m/z 291.09 is predicted to be dominated by the facile loss of fragments from the Boc group.

Fig. 2: Predicted major fragmentation pathways for this compound in positive ESI mode.
4.3. Table of Predicted Fragments

This table summarizes the key ions expected in the MS/MS spectrum, which serve as diagnostic markers for the compound's structure.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossIdentity of LossStructural Assignment
291.09 ([M+H]⁺) 235.0356.06C₄H₈ (Isobutylene)Loss from Boc group
191.03100.06C₅H₉O₂ (Boc group)Deprotected 7-nitro-3-formylindole
191.03 163.0427.99COLoss of formyl group
145.0445.99NO₂Loss of nitro group
145.04 117.0627.99COLoss of formyl group from intermediate

Trustworthiness Insight: The presence of the m/z 235 -> m/z 191 transition (a loss of 44 Da) is a hallmark of a Boc-protected amine or related structure and provides extremely high confidence in the presence of this protecting group. Similarly, the loss of 46 Da from the deprotected indole confirms the presence of the nitro substituent.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a robust process when approached with a foundational understanding of the molecule's chemical properties. This guide establishes a comprehensive framework based on LC-ESI-MS/MS, which provides definitive molecular weight confirmation and detailed structural insights through predictable fragmentation patterns.

For optimal results, researchers should:

  • Prioritize Sample Purity: Begin with clean, well-prepared samples, using LC-MS grade solvents and filtering prior to injection.

  • Employ Reversed-Phase LC: Utilize a C18 column with an acidic mobile phase modifier (formic acid) to ensure good peak shape and promote efficient protonation.

  • Analyze in Both Ionization Modes: While positive mode is predicted to be superior, exploring negative mode can sometimes reveal complementary information.

  • Leverage MS/MS for Confirmation: Do not rely solely on the molecular ion. Use the predicted fragmentation patterns—especially the characteristic losses from the Boc and nitro groups—as a self-validating system to confirm the structure with high confidence.

By integrating these principles and protocols, scientists can ensure the accurate and reliable characterization of this vital synthetic intermediate, thereby enhancing the integrity and success of their research and development endeavors.

References

A Technical Guide to the Solubility Profile of 1-Boc-7-nitro-3-formylindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Boc-7-nitro-3-formylindole, a key intermediate in synthetic organic chemistry. The solubility of a compound is a critical physicochemical parameter that dictates its utility in reaction setups, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol for solubility determination, and offers an analysis of expected solubility trends in a range of common organic solvents. The methodologies and interpretations provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively assess and leverage the solubility characteristics of this and similar compounds.

Introduction to this compound

This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents. The specific functional groups of this compound—the tert-butyloxycarbonyl (Boc) protecting group, the electron-withdrawing nitro group, and the reactive formyl (aldehyde) group—make it a versatile building block for the synthesis of more complex molecules.

Understanding its solubility is paramount for practical application. Poor solubility can lead to challenges in achieving desired reaction concentrations, complications in chromatographic purification, and difficulties in handling and formulation. Conversely, a well-characterized solubility profile enables rational solvent selection, optimizing reaction conditions and improving process efficiency.

Compound Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₄N₂O₅

  • Molecular Weight: 290.27 g/mol

  • Structure:

    • An indole core.

    • A Boc group at the 1-position (indole nitrogen).

    • A nitro group at the 7-position.

    • A formyl group at the 3-position.

  • Key Features for Solubility:

    • Polar Groups: The nitro (NO₂) and formyl (CHO) groups are strongly polar and can act as hydrogen bond acceptors.

    • Hydrogen Bond Donors: The molecule lacks strong hydrogen bond donors (like -OH or -NH).

    • Lipophilic Regions: The indole ring and the bulky, non-polar tert-butyl group of the Boc protecting group contribute to its lipophilic (hydrophobic) character.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This maxim is a simplified expression of the thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

  • Polarity and Dielectric Constant: A solvent's polarity is its ability to solvate polar or charged species. The dielectric constant is a quantitative measure of this polarity.[5] Polar solvents, such as alcohols and DMSO, have high dielectric constants and are effective at dissolving polar solutes. Non-polar solvents like hexane have low dielectric constants and are better suited for dissolving non-polar, lipophilic solutes.[6][7]

  • Hydrogen Bonding: The ability of a solvent or solute to act as a hydrogen bond donor or acceptor is a powerful driver of solubility.[8] Solvents like ethanol can both donate and accept hydrogen bonds (protic), while solvents like acetone can only accept them (aprotic).[9][10] this compound has hydrogen bond accepting sites (the oxygen atoms of the nitro, formyl, and Boc groups) but no strong donors.

  • Dispersion Forces: These are weaker, non-polar interactions that are significant for the solubility of non-polar compounds in non-polar solvents.[11] The aromatic indole ring and the alkyl portion of the Boc group will interact favorably with non-polar solvents like toluene and hexane via these forces.[12][13]

Based on its structure, this compound is expected to exhibit highest solubility in polar aprotic solvents that can interact with its polar functional groups without requiring the solute to act as a hydrogen bond donor. Moderate solubility is anticipated in polar protic solvents and some non-polar aromatic solvents, with the lowest solubility expected in highly non-polar aliphatic solvents.

Experimental Methodology for Solubility Profiling

To ensure trustworthy and reproducible data, a standardized protocol is essential. The Shake-Flask Method, adapted from the OECD Test Guideline 105, is a robust and widely accepted technique for determining the saturation solubility of a compound.[14][15][16][17][18]

Materials and Equipment
  • This compound (purity >98%)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Selected organic solvents (analytical grade)

Step-by-Step Protocol
  • Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution for HPLC calibration.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create a calibration curve covering the expected concentration range. Analyze each standard by HPLC and plot the peak area against concentration.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve to determine the concentration of the compound in the diluted sample.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining solubility via the Shake-Flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis P1 1. Add excess solute to vials P2 2. Add precise volume of solvent P1->P2 For each solvent E1 3. Seal and agitate (24-48h at 25°C) P2->E1 S1 4. Settle or Centrifuge E1->S1 A1 5. Filter supernatant S1->A1 A2 6. Dilute sample A1->A2 A3 7. Quantify by HPLC A2->A3 A4 8. Calculate solubility A3->A4

Caption: Shake-Flask Solubility Determination Workflow.

Illustrative Solubility Profile of this compound

The following table presents a set of illustrative data that a researcher might expect to obtain from the protocol described above. These values are based on theoretical principles and are intended for guidance and comparative purposes.

Solvent ClassSolventDielectric Constant (20°C)Solubility CategoryIllustrative Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2Very Soluble> 150
Acetone20.7Freely Soluble~95
Ethyl Acetate6.02Soluble~40
Polar Protic Ethanol24.6Soluble~30
Chlorinated Dichloromethane (DCM)9.1Freely Soluble~110
Aromatic Toluene2.4Sparingly Soluble~8
Non-polar n-Hexane1.9Practically Insoluble< 0.1

Data sourced from various references for solvent properties.[5][19][20][21]

Analysis and Interpretation of Results

The illustrative data align with the theoretical principles of solubility.

  • High Solubility in Polar Aprotic Solvents: The exceptional solubility in DMSO is predictable. DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor, which allows it to effectively solvate the polar nitro, formyl, and carbonyl groups of the solute.[22][23][24][25][26] Dichloromethane and acetone also demonstrate high solvating power.[10][27][28][29][30][31][32][33][34][35] Their polarity and ability to engage in dipole-dipole interactions with the solute are key.

  • Moderate Solubility in Polar Protic Solvents: Ethanol, a polar protic solvent, shows good but lesser solubility compared to the top-tier aprotic solvents.[8][9][36][37][38] While it can form hydrogen bonds, the energy cost of disrupting ethanol's own extensive hydrogen-bonding network to accommodate the solute, which cannot reciprocate as a hydrogen bond donor, results in slightly less favorable solvation.

  • Variable Solubility in Less Polar Solvents: Ethyl acetate, being moderately polar, is a reasonably good solvent.[39][40][41][42] Toluene, an aromatic hydrocarbon, can interact favorably with the indole ring system through π-π stacking, affording some limited solubility.[11][12][43][44]

  • Poor Solubility in Non-polar Aliphatic Solvents: The very low solubility in hexane is expected.[6][7][13][45][46] As a non-polar aliphatic solvent, hexane's interactions are limited to weak dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the crystalline solid.

The relationship between solvent properties and the resulting solubility can be visualized as follows:

G cluster_solute This compound cluster_solvents Solvent Properties cluster_solubility Resulting Solubility Solute Polar Groups (NO₂, CHO, Boc) Lipophilic Rings (Indole, t-Butyl) Polar High Polarity H-Bond Acceptor (e.g., DMSO, DCM) Solute->Polar Strong Interaction (Dipole-Dipole) Protic Polar Protic H-Bond Donor/Acceptor (e.g., Ethanol) Solute->Protic Moderate Interaction Nonpolar Low Polarity Dispersion Forces (e.g., Hexane) Solute->Nonpolar Weak Interaction (Dispersion) High High Polar->High Medium Medium Protic->Medium Low Low Nonpolar->Low

Caption: Solute-Solvent Interaction Logic.

Conclusion

The solubility profile of this compound is a critical dataset for its effective use in research and development. This guide has established the theoretical basis for its solubility, provided a robust, self-validating experimental protocol for its determination, and presented an analysis of the expected outcomes. The compound is predicted to be highly soluble in polar aprotic solvents like DMSO and DCM, moderately soluble in polar protic solvents like ethanol, and poorly soluble in non-polar aliphatic solvents like hexane. This information enables scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of novel chemical entities.

References

A Technical Guide to the Vilsmeier-Haack Formylation of 1-Boc-7-Nitroindole: Navigating Electronic Deactivation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone transformation in heterocyclic chemistry, providing a reliable method for the formylation of electron-rich aromatic systems.[1][2] This guide offers an in-depth technical examination of a particularly challenging substrate: 1-Boc-7-nitroindole. The synthesis of the resulting product, 1-Boc-7-nitroindole-3-carbaldehyde, is of significant interest to medicinal chemists, as indole-3-carboxaldehydes are versatile intermediates for the synthesis of biologically active compounds and pharmaceuticals.[1][3][4] This document moves beyond a simple recitation of steps to explore the nuanced interplay between the directing effects of the N-Boc protecting group and the strong deactivating nature of the C-7 nitro substituent. We will dissect the reaction mechanism, provide a field-proven and self-validating experimental protocol, address common troubleshooting scenarios, and discuss the synthetic utility of the target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to master this valuable, albeit demanding, synthetic transformation.

Mechanistic Analysis: A Balance of Directing and Deactivating Forces

The success of the Vilsmeier-Haack formylation on 1-Boc-7-nitroindole hinges on understanding the electronic tug-of-war occurring within the substrate. While the indole nucleus is inherently electron-rich and predisposed to electrophilic substitution at the C-3 position, the substituents introduce significant electronic perturbations.

Formation of the Electrophile: The Vilsmeier Reagent

The reaction is initiated by the in situ formation of the active electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent. This species is generated from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][6][7] The mechanism involves the nucleophilic attack of the amide oxygen onto the phosphorus center, followed by elimination to form the highly electrophilic iminium salt.

Vilsmeier_Reagent_Formation DMF DMF Intermediate Adduct DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Reagent Elimination Overall_Mechanism Substrate 1-Boc-7-nitroindole SigmaComplex Sigma Complex (Cationic Intermediate) Substrate->SigmaComplex Electrophilic Attack (at C-3) Reagent Vilsmeier Reagent Reagent->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation (Restores Aromaticity) Product 1-Boc-7-nitroindole- 3-carbaldehyde IminiumSalt->Product Hydrolysis H2O H₂O (Workup) H2O->Product Experimental_Workflow Start Setup: Flame-dried flask, N₂ atm Step1 Step 1: Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) Start->Step1 Step2 Step 2: Add Substrate Solution (1-Boc-7-nitroindole in DMF) Step1->Step2 Step3 Step 3: Heat Reaction (60-70°C, monitor by TLC) Step2->Step3 Step4 Step 4: Reverse Quench (Pour into ice/NaHCO₃) Step3->Step4 Step5 Step 5: Extraction (Ethyl Acetate) Step4->Step5 Step6 Step 6: Purification (Column Chromatography) Step5->Step6 End Pure Product: 1-Boc-7-nitroindole-3-carbaldehyde Step6->End Troubleshooting_Tree Start Reaction Outcome? LowYield Low Conversion Start->LowYield Poor SideProduct Side Product Observed Start->SideProduct Impure OK Good Yield Start->OK Clean Cause_LowYield Cause: Insufficient Activation LowYield->Cause_LowYield Cause_SideProduct Side Product Type? SideProduct->Cause_SideProduct Solution_LowYield Solution: - Increase Temp/Time - More Vilsmeier Reagent Cause_LowYield->Solution_LowYield DeBoc De-Boc'd Product Cause_SideProduct->DeBoc C-3 Aldehyde, no Boc Tar Tarry Mass Cause_SideProduct->Tar Dark/Polymeric Solution_DeBoc Solution: - Lower Temperature - Accept as product DeBoc->Solution_DeBoc Solution_Tar Solution: - Ensure Anhydrous - Check Reagent Purity Tar->Solution_Tar

References

The Art of Directed Reactivity: A Technical Guide to Electrophilic Substitution on the 1-Boc-7-Nitroindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1-Boc-7-nitroindole scaffold is a key heterocyclic motif in contemporary drug discovery, offering a synthetically versatile platform for the development of novel therapeutic agents. The strategic placement of the electron-withdrawing nitro group at the 7-position and the bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen creates a unique electronic and steric environment. This guide provides an in-depth exploration of the principles and practices governing electrophilic substitution reactions on this scaffold. We will delve into the mechanistic underpinnings of regioselectivity, provide field-proven experimental protocols, and present data-driven insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 1-Boc-7-Nitroindole Core

Indole and its derivatives are ubiquitous in biologically active natural products and pharmaceuticals. The 7-nitroindole moiety, in particular, has garnered significant attention as a privileged structure in medicinal chemistry. The presence of the nitro group at the C7 position profoundly influences the molecule's electronic properties, modulating its reactivity and biological interactions. Protecting the indole nitrogen with a Boc group not only enhances solubility in organic solvents but also plays a crucial role in directing the outcome of subsequent chemical transformations. Understanding the interplay between these two substituents is paramount for the rational design and synthesis of novel 7-nitroindole-based compounds.

The Foundation: Synthesis of the 1-Boc-7-Nitroindole Scaffold

Direct nitration of indole is notoriously challenging, often leading to a mixture of products and polymerization. Therefore, the synthesis of 7-nitroindole is typically achieved through a multi-step, indirect route. This is followed by the protection of the indole nitrogen with a Boc group.

Synthesis of 7-Nitroindole

A robust and widely adopted method for the synthesis of 7-nitroindole involves the nitration of a protected indoline intermediate, followed by deprotection and aromatization.

Experimental Protocol: Synthesis of 7-Nitroindole

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • Sulfonation and Reduction: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This reaction serves the dual purpose of reducing the pyrrole ring to an indoline and introducing a sulfonate group at the C2 position.

  • Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.

Part 2: Nitration and Aromatization

  • Preparation of Acetyl Nitrate: Acetyl nitrate is prepared in situ by the careful addition of nitric acid to acetic anhydride at a temperature maintained at or below 10°C.

  • Nitration: The sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent (e.g., acetic anhydride or acetic acid), and the freshly prepared acetyl nitrate solution is added dropwise while maintaining a low temperature.

  • Hydrolysis and Aromatization: The nitrated intermediate is then subjected to alkaline hydrolysis, typically with a 20% aqueous solution of sodium hydroxide. This step removes the acetyl and sulfonate groups and concurrently dehydrogenates the indoline ring to regenerate the aromatic indole nucleus, affording 7-nitroindole.[1]

  • Purification: The crude 7-nitroindole can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Boc Protection of 7-Nitroindole

The final step in preparing the scaffold is the protection of the indole nitrogen with a tert-butyloxycarbonyl group.

Experimental Protocol: Synthesis of 1-Boc-7-Nitroindole

  • Reaction Setup: To a solution of 7-nitroindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then washed with a mild aqueous acid (e.g., 1M HCl) and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 1-Boc-7-nitroindole.

The Core Principles of Electrophilic Substitution on 1-Boc-7-Nitroindole

The regioselectivity of electrophilic aromatic substitution (EAS) on the 1-Boc-7-nitroindole scaffold is governed by the combined electronic and steric effects of the Boc and nitro groups.

Electronic Effects: A Tale of Two Substituents
  • The Indole Nucleus: The indole ring system is inherently electron-rich and highly susceptible to electrophilic attack. The nitrogen lone pair participates in the π-system, significantly increasing the electron density, particularly at the C3 position.[2]

  • The 7-Nitro Group: The nitro group is a potent electron-withdrawing group, both through inductive and resonance effects. It deactivates the benzene ring towards electrophilic attack and is a meta-director.

  • The 1-Boc Group: The tert-butyloxycarbonyl group is generally considered to be electron-withdrawing due to the carbonyl moiety, which can pull electron density away from the indole nitrogen. However, its bulky nature also introduces significant steric hindrance around the N1 position.

Regioselectivity: Predicting the Site of Attack

The interplay of these factors leads to a predictable pattern of reactivity. The pyrrole ring of the indole nucleus is significantly more activated towards electrophilic attack than the deactivated benzene ring. Within the pyrrole ring, the C3 position remains the most nucleophilic and is the primary site for electrophilic substitution. The C2 position is the next most likely site, especially if the C3 position is blocked. Electrophilic attack on the benzene ring (C4, C5, C6) is generally disfavored due to the deactivating effect of the nitro group.

Figure 1: Predicted regioselectivity of electrophilic attack on 1-Boc-7-nitroindole.

Key Electrophilic Substitution Reactions and Protocols

The following sections provide detailed protocols for common electrophilic substitution reactions on the 1-Boc-7-nitroindole scaffold. It is important to note that while the C3 position is the predicted site of substitution, careful optimization of reaction conditions is often necessary to achieve high yields and selectivity.

Halogenation

Halogenation of indoles is a fundamental transformation. For the 1-Boc-7-nitroindole scaffold, milder halogenating agents are preferred to avoid side reactions.

Experimental Protocol: Bromination at C3

  • Reaction Setup: Dissolve 1-Boc-7-nitroindole in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise to the cooled mixture.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-bromo-7-nitroindole.

ReagentPosition of HalogenationSolventTemperature (°C)
N-Bromosuccinimide (NBS)C3CH₂Cl₂ or THF0
N-Chlorosuccinimide (NCS)C3CH₂Cl₂ or THF0 to rt
N-Iodosuccinimide (NIS)C3CH₂Cl₂ or THFrt

Table 1: Summary of Halogenation Conditions.

Nitration

Further nitration of the 1-Boc-7-nitroindole scaffold is a challenging transformation due to the already present deactivating nitro group. However, under specific non-acidic conditions, nitration at the C3 position is achievable.

Experimental Protocol: Nitration at C3

A mild, non-acidic protocol is recommended to avoid decomposition of the starting material.

  • Reaction Setup: To a solution of 1-Boc-7-nitroindole in acetonitrile, add tetramethylammonium nitrate.

  • Reagent Addition: Cool the mixture to 0°C and slowly add a solution of trifluoroacetic anhydride in acetonitrile.[3]

  • Reaction Monitoring: Stir the reaction at 0°C and monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

G start 1-Boc-7-Nitroindole reagents Me₄NNO₃, (CF₃CO)₂O Acetonitrile, 0°C start->reagents Reacts with intermediate Electrophilic Attack at C3 reagents->intermediate Generates nitrating agent product 1-Boc-3,7-dinitroindole intermediate->product Yields

Figure 2: Workflow for the nitration of 1-Boc-7-nitroindole.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position. A Lewis acid catalyst is generally required.

Experimental Protocol: Acylation at C3

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) in a dry, non-polar solvent like dichloromethane.

  • Acylating Agent Addition: Add the acylating agent (e.g., an acyl chloride or anhydride) dropwise to the cooled suspension (0°C).

  • Substrate Addition: Add a solution of 1-Boc-7-nitroindole in the same solvent to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Purification: Extract the product with an organic solvent, wash successively with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

G cluster_mechanism Friedel-Crafts Acylation Mechanism acylium Acylium Ion Formation RCOCl + AlCl₃ → [RCO]⁺ + AlCl₄⁻ attack Electrophilic Attack Indole π-electrons attack the acylium ion at C3 acylium->attack Electrophile deprotonation Deprotonation A base removes the proton from C3 to restore aromaticity attack->deprotonation Sigma Complex

Figure 3: Key steps in the Friedel-Crafts acylation mechanism.

Sulfonation

Direct sulfonation of the 1-Boc-7-nitroindole scaffold is not well-documented in the literature. Based on the general reactivity of indoles, a mild sulfonating agent would be required to avoid decomposition. A proposed protocol is provided below.

Proposed Experimental Protocol: Sulfonation at C3

  • Reaction Setup: Dissolve 1-Boc-7-nitroindole in a dry, aprotic solvent such as pyridine or 1,2-dichloroethane.

  • Reagent Addition: Add a sulfur trioxide-pyridine complex (SO₃·py) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by pouring it into cold water. The sulfonic acid product may precipitate or can be isolated by adjusting the pH and extracting with a suitable organic solvent. Further purification may be achieved by recrystallization or chromatography.

Conclusion and Future Outlook

The 1-Boc-7-nitroindole scaffold represents a highly valuable and versatile building block in medicinal chemistry. The predictable regioselectivity of electrophilic substitution, primarily at the C3 position, allows for the controlled introduction of a wide range of functional groups. This guide has provided a comprehensive overview of the key principles and practical protocols for the electrophilic functionalization of this important heterocyclic system. As the demand for novel and diverse molecular architectures continues to grow in the pharmaceutical industry, the strategic application of the reactions described herein will undoubtedly contribute to the discovery and development of the next generation of therapeutic agents.

References

starting materials for the preparation of 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Boc-7-nitro-3-formylindole

Abstract

This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a protected nitrogen, a deactivating nitro group on the benzene ring, and a versatile formyl group on the pyrrole ring, makes it a crucial intermediate for the synthesis of complex therapeutic agents, including protein kinase inhibitors.[1] This guide provides a comprehensive, technically-grounded overview of a robust and reproducible synthetic route to this key intermediate, starting from commercially available indole. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and illuminate the underlying reaction mechanisms to ensure scientific integrity and successful execution.

Overall Synthetic Strategy

The preparation of this compound is most effectively approached through a three-stage synthesis. This strategy is designed to overcome the inherent challenges associated with the direct functionalization of the indole scaffold, particularly the difficulty of achieving selective nitration at the C-7 position.

The pathway is as follows:

  • Synthesis of 7-Nitroindole: An indirect nitration method is employed, proceeding through a temporary reduction of the indole to an indoline intermediate. This circumvents the high reactivity of the pyrrole ring which typically leads to undesired side reactions under harsh nitrating conditions.[2]

  • N-Boc Protection: The indole nitrogen of 7-nitroindole is protected with a tert-butyloxycarbonyl (Boc) group. This step prevents side reactions at the nitrogen atom during the subsequent electrophilic formylation.[3]

  • C-3 Formylation: The final step involves the introduction of a formyl group at the C-3 position of the indole ring using the Vilsmeier-Haack reaction, a classic and highly efficient method for formylating electron-rich heterocycles.[4]

G Indole Indole SevenNitroindole 7-Nitroindole Indole->SevenNitroindole Indirect Nitration (via Indoline) BocNitroindole 1-Boc-7-nitroindole SevenNitroindole->BocNitroindole Boc₂O, Base (N-Boc Protection) FinalProduct This compound BocNitroindole->FinalProduct POCl₃, DMF (Vilsmeier-Haack Formylation)

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of the Key Intermediate: 7-Nitroindole

Rationale for the Indirect Approach

Direct nitration of indole is notoriously difficult. The high electron density of the pyrrole ring makes it susceptible to oxidation, polymerization, and non-selective nitration, primarily at the C-3 and C-5 positions, under strong acidic conditions.[2] To achieve the desired C-7 selectivity and maintain the integrity of the indole core, a more controlled, indirect method is required. The following protocol temporarily saturates the pyrrole C2-C3 double bond, converting indole to indoline. This deactivates the pyrrole moiety, allowing for selective nitration of the benzene ring, followed by re-aromatization to the desired indole.

Experimental Protocol: Indirect Nitration of Indole

This procedure is adapted from a robust laboratory-scale synthesis.[2]

Step 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • Sulfonation/Reduction: In a suitable reaction vessel, suspend indole (1 equivalent) in a solution of sodium bisulfite (1.5 equivalents) in water.

  • Heat the mixture to reflux for 4-6 hours. The indole will gradually dissolve as it reacts to form sodium indoline-2-sulfonate.

  • Cool the reaction mixture to room temperature.

  • Acetylation: Add acetic anhydride (2.5 equivalents) portion-wise while maintaining the temperature below 30°C.

  • Stir the mixture for 2-3 hours. The product, sodium 1-acetylindoline-2-sulfonate, will precipitate.

  • Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

Step 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

  • Prepare Nitrating Agent: In a separate flask, carefully add nitric acid (1.2 equivalents) dropwise to acetic anhydride (3 equivalents) while cooling in an ice bath to maintain the temperature below 10°C. This forms acetyl nitrate in situ.

  • Nitration: Dissolve the sodium 1-acetylindoline-2-sulfonate from the previous step in acetic acid.

  • Cool the solution to 0-5°C and add the prepared acetyl nitrate solution dropwise, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.

  • Pour the reaction mixture into ice-water. The nitrated intermediate will precipitate.

  • Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.

Step 3: Hydrolysis and Aromatization to 7-Nitroindole

  • Transfer the moist filter cake of the nitrated intermediate to a flask.

  • Add a 20% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature (20-25°C) for 2-4 hours. This step hydrolyzes the acetyl and sulfonate groups and simultaneously re-aromatizes the indoline ring to an indole.[2]

  • The product, 7-nitroindole, will precipitate as a yellow solid.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Purification (Optional): The crude 7-nitroindole can be further purified by recrystallization from an ethanol/water mixture.[2]

Part II: N-Boc Protection of 7-Nitroindole

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[3] Its introduction serves two primary purposes here:

  • It prevents the acidic indole N-H proton from interfering with the Vilsmeier-Haack reagent in the subsequent step.

  • It enhances the solubility of the nitroindole intermediate in organic solvents commonly used for formylation.

The Boc group is stable to a wide range of reaction conditions but can be readily removed under moderate acidic conditions, making it an ideal choice for multi-step synthesis.[5]

Experimental Protocol: N-Boc Protection

G cluster_0 Experimental Workflow A Dissolve 7-Nitroindole, Boc₂O, and DMAP in THF B Stir at Room Temperature (Monitor by TLC) A->B C Quench Reaction & Evaporate Solvent B->C D Purify by Column Chromatography C->D E Isolate Pure 1-Boc-7-nitroindole D->E

Caption: Workflow for the N-Boc protection of 7-nitroindole.

  • Setup: To a solution of 7-nitroindole (1 equivalent) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 1-Boc-7-nitroindole as a solid.

Part III: C-3 Formylation via Vilsmeier-Haack Reaction

Mechanism and Causality

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[6] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich C-3 position of the 1-Boc-7-nitroindole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 3-formylindole product.[4][8]

Even with the electron-withdrawing Boc and nitro groups, the indole core remains sufficiently nucleophilic for this transformation to proceed efficiently at the C-3 position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - Cl⁻, - PO₂Cl₂⁻ Attack Electrophilic Attack Vilsmeier->Attack Indole 1-Boc-7-nitroindole Indole->Attack + Vilsmeier Reagent Iminium Iminium Salt Intermediate Attack->Iminium Aromatization Aldehyde This compound Iminium->Aldehyde H₂O Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF by placing the flask in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF, ensuring the internal temperature remains below 5°C. Stir the resulting mixture for 30 minutes at this temperature.

  • Substrate Addition: Dissolve 1-Boc-7-nitroindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-4 hours, then heat to 40-50°C for an additional 1-2 hours. Monitor progress by TLC.

  • Workup: Cool the reaction mixture back to 0°C and carefully pour it into a beaker of crushed ice containing a saturated aqueous solution of sodium bicarbonate.

  • Hydrolysis & Isolation: Stir the mixture vigorously until the ice has melted and gas evolution has ceased. The product will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography.

Data Summary: Vilsmeier-Haack Reaction
ReagentMolar Equiv.Purpose
1-Boc-7-nitroindole1.0Substrate
Phosphorus Oxychloride (POCl₃)1.5Activating Agent
N,N-Dimethylformamide (DMF)Solvent & ReagentFormyl Source
Sodium Bicarbonate (aq.)ExcessQuenching & Hydrolysis

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity. By employing an indirect nitration strategy, followed by standard N-Boc protection and a robust Vilsmeier-Haack formylation, this valuable synthetic intermediate can be prepared in a reproducible and scalable manner. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for the successful synthesis of this and related indole derivatives, facilitating advancements in the development of novel therapeutics.

References

Navigating the Synthesis and Procurement of 1-Boc-7-nitro-3-formylindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Boc-7-nitro-3-formylindole in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent bioactivity and structural versatility have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2] Among the vast array of functionalized indoles, this compound stands out as a particularly valuable building block. The strategic placement of the nitro group at the 7-position, the formyl group at the 3-position, and the Boc-protecting group on the indole nitrogen provides a trifecta of chemical handles for intricate molecular architecture.

The electron-withdrawing nature of the 7-nitro group significantly influences the electronic properties of the indole ring, modulating its reactivity and potential as a pharmacophore in targeting various biological pathways.[3] The 3-formyl group serves as a versatile anchor for a wide range of chemical transformations, including condensations and reductive aminations, enabling the introduction of diverse side chains and molecular extensions.[4][5][6] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the indole nitrogen under a variety of reaction conditions, yet can be readily removed when desired, allowing for further derivatization at this position.

This guide provides a comprehensive overview of the commercial availability and pricing of this compound, alongside a detailed exploration of its synthesis and a practical, field-proven experimental protocol for its utilization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their discovery programs.

Commercial Availability and Strategic Sourcing

The procurement of this compound is achievable through a network of specialized fine chemical suppliers. While readily available, it is typically synthesized on demand or stocked in limited quantities, reflecting its primary use in research and development rather than large-scale manufacturing.

Supplier TypeTypical PurityIndicative Pricing (per gram)Lead TimeNotes
Specialty Chemical Suppliers >95%Contact for quote2-4 weeksOften provide detailed analytical data (NMR, HPLC). Examples include LEAPChem.[7]
Chemical Marketplaces VariesContact for quoteVariesPlatforms aggregating multiple suppliers. Pricing and availability can fluctuate.
Custom Synthesis Providers To specificationProject-based4-8 weeksIdeal for larger quantities or specific purity requirements.

Note on Pricing: Due to the nature of the specialty chemical market, list prices for this compound are seldom publicly available. Pricing is typically provided upon request and is influenced by factors such as the quantity required, desired purity, and the supplier's current stock levels. Researchers are advised to contact multiple suppliers to obtain competitive quotes.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common and logical synthetic route is outlined below.

Synthesis_Workflow Indole Indole Boc_Indole 1-Boc-Indole Indole->Boc_Indole Boc₂O, DMAP (Protection) Nitro_Boc_Indole 1-Boc-7-nitroindole Boc_Indole->Nitro_Boc_Indole HNO₃/H₂SO₄ (Nitration) Final_Product This compound Nitro_Boc_Indole->Final_Product POCl₃, DMF (Vilsmeier-Haack Formylation)

Caption: Synthetic workflow for this compound.

1. Protection of the Indole Nitrogen: The synthesis commences with the protection of the indole nitrogen. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is a standard and highly effective method. This step is crucial as it deactivates the indole nitrogen towards electrophilic attack and directs subsequent functionalization to the aromatic ring.

2. Regioselective Nitration: The nitration of 1-Boc-indole is a critical step where achieving the desired 7-nitro isomer is paramount. While nitration of indole itself can lead to a mixture of isomers, the bulky Boc group can influence the regioselectivity. The use of a nitrating agent such as nitric acid in sulfuric acid requires careful temperature control to minimize side reactions.[8] Alternative, milder nitrating conditions have also been explored to improve selectivity.

3. Vilsmeier-Haack Formylation: The final step involves the introduction of the formyl group at the 3-position. The Vilsmeier-Haack reaction is the method of choice for this transformation.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich 3-position of the indole nucleus, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired 3-formylindole derivative.

Experimental Protocol: Reductive Amination for Library Synthesis

The 3-formyl group of this compound is an excellent handle for diversification. The following protocol details a representative reductive amination reaction, a robust method for generating a library of substituted amine derivatives.

Objective: To synthesize a small library of N-substituted 1-Boc-7-nitro-3-aminomethylindoles.

Materials:

  • This compound

  • A selection of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq). The acetic acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the aldehyde starting material.

  • Controlled Addition: Slowly add the STAB slurry to the reaction mixture. The slow addition helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reductive_Amination_Workflow Start Dissolve this compound in anhydrous DCM Add_Amine Add Amine (1.1 eq) and Acetic Acid (0.1 eq) Start->Add_Amine Imine_Formation Stir at RT for 1-2h (Imine Formation) Add_Amine->Imine_Formation Add_STAB Slowly add NaBH(OAc)₃ (1.5 eq) in DCM Imine_Formation->Add_STAB Monitor Monitor reaction (TLC or LC-MS) Add_STAB->Monitor Workup Aqueous Workup (NaHCO₃, Brine) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: Experimental workflow for reductive amination.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][12]

Conclusion: A Versatile Scaffold for Future Discovery

This compound represents a strategically designed and highly versatile building block for medicinal chemistry. Its commercial availability, coupled with a well-understood synthetic pathway and diverse reactivity, makes it an attractive starting point for the development of novel small molecule therapeutics. By understanding the nuances of its procurement, synthesis, and application, researchers can effectively harness the potential of this powerful intermediate to drive their drug discovery programs forward.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Boc-7-nitro-3-formylindole in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of bioactive natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a highly functionalized and strategically designed intermediate, 1-Boc-7-nitro-3-formylindole . We will dissect the rationale behind its specific substitution pattern and provide detailed protocols for its application as a versatile building block in the synthesis of targeted therapeutics. The deliberate placement of the N-Boc protecting group, the C7-nitro handle, and the C3-formyl reactive center creates a trifecta of chemical functionality, enabling chemists to forge complex molecular architectures with high precision. This document serves as a technical resource for researchers and drug development professionals, offering both the theoretical underpinnings and practical methodologies for leveraging this powerful chemical intermediate.

The Architectural Logic of this compound

Understanding the role of each functional group is paramount to exploiting this intermediate's full potential in a synthetic campaign. The molecule is not a random collection of groups but a carefully designed tool for building drug-like molecules.[][4][5]

  • The Indole Core: A bicyclic aromatic heterocycle essential to biomolecules like serotonin and tryptophan, the indole core provides a rigid, planar scaffold that can engage in various non-covalent interactions (π-stacking, hydrogen bonding) with biological targets.[2]

  • The N-Boc Group (tert-Butoxycarbonyl): The indole nitrogen (N1) is nucleophilic and its proton is acidic. The Boc group serves two critical functions:

    • Protection: It prevents unwanted side reactions at the N1 position, such as alkylation or acylation, during subsequent synthetic steps.

    • Reactivity Modulation: By temporarily masking the N-H, it can influence the electronic properties of the indole ring and direct reactivity at other positions. It is readily removed under acidic conditions, restoring the N-H group which is often crucial for target binding, for instance, in forming hydrogen bonds with the hinge region of protein kinases.[6][7]

  • The C7-Nitro Group (-NO₂): The placement of a strong electron-withdrawing group at the C7 position significantly alters the indole's electronic landscape.

    • Synthetic Handle: The nitro group is a versatile precursor. Its reduction to a 7-amino group is a cornerstone transformation, opening a gateway to a plethora of functionalizations, including amide bond formation, sulfonamide synthesis, and participation in cross-coupling reactions. This is particularly valuable as direct functionalization of the indole C7 position can be challenging.[8]

    • Biological Activity: The 7-nitro substituent itself can enhance the therapeutic action of a drug molecule.[9] Furthermore, derivatives of 7-nitroindole are known to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an important target in neurodegenerative diseases.[8]

  • The C3-Formyl Group (-CHO): The C3 position of indole is highly nucleophilic and prone to electrophilic substitution. The formyl group, an aldehyde, is a key electrophilic site.[10]

    • Molecular Elaboration: It serves as a primary point for building molecular complexity through reactions like reductive amination, Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases.[10][11][12]

    • Scaffold Construction: This group is pivotal for constructing fused heterocyclic systems or attaching diverse side chains that can probe the binding pockets of target proteins.

Physicochemical Properties
PropertyValue
IUPAC Name tert-butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Molecular Formula C₁₄H₁₄N₂O₅
Molecular Weight 290.27 g/mol
Appearance Typically a yellow to brown crystalline solid
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, DMSO)

Core Synthetic Transformations & Applications

The true power of this compound lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Workflow of Key Transformations

The following diagram illustrates the primary synthetic pathways branching from the parent intermediate.

G cluster_reactions Key Transformations A This compound r1 Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) A->r1 r2 Knoevenagel/Wittig (Active Methylene/Ylide) A->r2 r3 Reductive Amination (R-NH₂, NaBH(OAc)₃) A->r3 B C7-Amino Intermediate r4 N-Boc Deprotection (TFA or HCl) B->r4 C C3-Alkene Intermediate C->r4 D C3-Amine/Amide Intermediate D->r4 E Final N-H Deprotected Scaffold r1->B r2->C r3->D r4->E

Caption: Key synthetic pathways from this compound.

Application in Kinase Inhibitor Scaffolds

Protein kinases are critical targets in oncology and inflammation. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site's hinge region.[6] The 7-aminoindole scaffold, readily accessible from our intermediate, is an excellent bioisostere of azaindole, a well-established hinge-binding motif.[7][13][14]

Synthetic Strategy for a Kinase Inhibitor Core

The workflow below outlines a plausible synthesis of a generic kinase inhibitor scaffold, demonstrating the sequential manipulation of the intermediate's functional groups.

G start This compound step1 Step 1: Reductive Amination (R¹-NH₂, NaBH(OAc)₃) start->step1 Introduce R¹ side chain product1 Intermediate A (C3-CH₂-NH-R¹) step1->product1 step2 Step 2: Nitro Reduction (SnCl₂·2H₂O) product1->step2 Unmask C7-amine product2 Intermediate B (C7-NH₂) step2->product2 step3 Step 3: Amide Coupling (R²-COCl, Pyridine) product2->step3 Introduce R² (e.g., aryl group) product3 Intermediate C (C7-NH-CO-R²) step3->product3 step4 Step 4: N-Boc Deprotection (TFA in DCM) product3->step4 Expose hinge-binder N-H final Final Kinase Scaffold (Free N1-H for Hinge Binding) step4->final

Caption: Synthetic workflow for a generic kinase inhibitor scaffold.

This strategy allows for the systematic introduction of diversity elements (R¹ and R²) to optimize potency and selectivity against a specific kinase target. The final deprotection unmasks the indole N-H, which is often crucial for forming a key hydrogen bond with the kinase hinge backbone.

Targeting Cancer Signaling Pathways

Indole derivatives have been shown to modulate critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8] An inhibitor designed from the 7-nitroindole scaffold can potentially block this pathway, leading to cell cycle arrest and apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Aminoindole Derivative Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an indole-based drug.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Selective Reduction of the C7-Nitro Group

This protocol converts the C7-nitro group to a primary amine, a crucial step for subsequent functionalization. Tin(II) chloride is an effective and chemoselective reagent for this transformation in the presence of other reducible groups like aldehydes.

  • Rationale: The choice of SnCl₂·2H₂O is based on its high chemoselectivity for reducing aromatic nitro groups in the presence of aldehydes and Boc-protecting groups, preventing over-reduction or deprotection.

Reagents & Materials
This compound
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethyl acetate (EtOAc), absolute Ethanol (EtOH)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, TLC plates

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in ethyl acetate or absolute ethanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 70-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 3:7 EtOAc/Hexane). The starting material is UV active and the product amine will have a different Rf and may require a different stain (e.g., ninhydrin) for visualization. The reaction is typically complete in 2-4 hours.

  • Once complete, cool the mixture to room temperature and carefully quench by pouring it into a stirred, saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • The resulting suspension is filtered through a pad of Celite® to remove tin salts. Wash the filter cake thoroughly with EtOAc.

  • Transfer the combined filtrates to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Expected Results:

  • Product: tert-butyl 7-amino-3-formyl-1H-indole-1-carboxylate.

  • Yield: Typically >85%.

  • Appearance: Off-white to light brown solid.

  • Characterization: Successful reduction can be confirmed by the disappearance of the nitro stretches in the IR spectrum and the appearance of N-H stretches (~3300-3500 cm⁻¹), along with characteristic shifts in ¹H NMR for the aromatic protons and the new -NH₂ protons.

Troubleshooting:

  • Incomplete Reaction: Add an additional equivalent of SnCl₂·2H₂O and prolong the reaction time. Ensure the solvent is anhydrous if using a non-aqueous workup.

  • Difficult Filtration: The formation of tin hydroxides can make filtration slow. Diluting the mixture with more solvent can help.

Protocol 2: Knoevenagel Condensation at the C3-Formyl Group

This protocol demonstrates a classic C-C bond formation to extend the indole scaffold at the C3 position using an active methylene compound like malononitrile.[15]

  • Rationale: Piperidine is used as a mild base to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the electrophilic aldehyde carbon. The subsequent dehydration step is often spontaneous or facilitated by mild heating.

Reagents & Materials
This compound
Malononitrile (or other active methylene compound)
Piperidine
Toluene or Ethanol
Round-bottom flask with Dean-Stark trap (if using toluene)

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in toluene or ethanol (0.2 M) add the active methylene compound (e.g., malononitrile, 1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • If using toluene, heat the mixture to reflux using a Dean-Stark trap to remove water. If using ethanol, refluxing for 1-3 hours is typically sufficient.

  • Monitor the reaction by TLC. The product is often highly colored and UV active.

  • Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel chromatography.

Expected Results:

  • Product: tert-butyl 3-(2,2-dicyanovinyl)-7-nitro-1H-indole-1-carboxylate.

  • Yield: 80-95%.

  • Appearance: Typically a brightly colored (yellow/orange) solid.

  • Characterization: ¹H NMR will show the appearance of a new vinylic proton and the disappearance of the aldehyde proton signal (~10 ppm).

Troubleshooting:

  • Low Yield: Ensure the removal of water is efficient (if using Dean-Stark). An alternative base, such as pyrrolidine or a catalytic amount of a Lewis acid, could be trialed.

Protocol 3: N-Boc Deprotection

This is the final step in many synthetic sequences to reveal the indole N-H, which is often essential for biological activity.

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. The resulting tert-butyl cation is scavenged by the TFA or residual water.

Reagents & Materials
N-Boc protected indole substrate
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Dissolve the N-Boc protected indole (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution in an ice bath (0 °C).

  • Add TFA dropwise (5-10 eq, or as a 20-50% v/v solution in DCM).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected product.

Expected Results:

  • Product: The corresponding N-H indole.

  • Yield: Typically quantitative (>95%).

  • Characterization: The disappearance of the large singlet corresponding to the nine tert-butyl protons (~1.6 ppm) in the ¹H NMR spectrum is the clearest indicator of successful deprotection.

Troubleshooting:

  • Acid-Sensitive Functional Groups: If other functional groups are sensitive to strong acid, milder conditions such as 4M HCl in dioxane can be used, often at 0 °C to room temperature.

Conclusion

This compound is a testament to the power of strategic design in chemical synthesis. It is not merely a starting material but a sophisticated platform engineered for efficiency and versatility in drug discovery. By providing orthogonal reactive sites, it allows for the controlled and sequential construction of complex molecules targeting a wide range of diseases, from neurological disorders to cancer. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this invaluable chemical intermediate.

References

Application Note & Protocol: High-Fidelity Reductive Amination of 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the reductive amination of 1-Boc-7-nitro-3-formylindole, a key intermediate in the synthesis of various pharmacologically active compounds. We delve into the mechanistic rationale behind reagent selection, present a robust, step-by-step protocol, and offer insights into process optimization and troubleshooting. The protocol is designed for high fidelity, ensuring excellent yield and purity while preserving the acid-sensitive tert-butoxycarbonyl (Boc) protecting group and the reducible nitro moiety.

Scientific Rationale and Strategic Considerations

Reductive amination is a cornerstone transformation in medicinal chemistry, enabling the formation of carbon-nitrogen bonds to build complex amine scaffolds from simple carbonyl and amine precursors.[1] The target substrate, this compound, is a valuable building block; the nitro group can serve as a handle for further functionalization (e.g., reduction to an amine), while the Boc group protects the indole nitrogen.[2][3]

A successful protocol for this substrate must navigate two key challenges:

  • The reducing agent must selectively reduce the in situ formed iminium ion intermediate without affecting the starting aldehyde or the sensitive nitro group.[4]

  • The reaction conditions must be mild enough to prevent the cleavage of the acid-labile Boc protecting group.[5]

For this "one-pot" synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[6] Unlike harsher reagents such as sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde, STAB is a milder and more sterically hindered hydride donor.[7] Its kinetic profile overwhelmingly favors the reduction of the protonated imine (iminium ion) over the neutral carbonyl group.[6] This selectivity allows for all reagents to be combined in a single reaction vessel, simplifying the procedure and maximizing efficiency.[1] The presence of a catalytic amount of acetic acid is often beneficial, as it accelerates the formation of the iminium ion without being acidic enough to cause significant Boc deprotection.[8]

Mechanistic Pathway

The reductive amination process using STAB proceeds through a well-defined, two-stage sequence within a single pot.

ReductiveAmination cluster_1 Stage 1: Iminium Ion Formation cluster_2 Stage 2: Hydride Reduction Aldehyde Indole Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R'R''NH) Amine->Hemiaminal Imine Imine/Enamine Hemiaminal->Imine - H₂O Iminium Iminium Ion [R-CH=NR'R'']⁺ Imine->Iminium + H⁺ (from AcOH) STAB NaBH(OAc)₃ (STAB) Iminium->STAB Selective Target for Reduction Product Final Amine Product Iminium->Product STAB->Product Hydride Transfer Boronate Boronate Byproducts

Caption: Reaction mechanism workflow.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
This compound>95% PuritySigma-Aldrich, etc.Starting material.
Amine (e.g., Benzylamine)Reagent GradeAcros, etc.Use a primary or secondary amine.
Sodium Triacetoxyborohydride (STAB)>95% PurityCombi-Blocks, etc.Water-sensitive; handle quickly.[9]
1,2-Dichloroethane (DCE)Anhydrous, >99.8%Fisher ScientificPreferred solvent. THF can also be used.[6]
Glacial Acetic Acid (AcOH)ACS GradeVWRUsed as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solution for work-up.
Dichloromethane (DCM)ACS Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent.
Silica Gel230-400 mesh-For column chromatography.
TLC PlatesSilica gel 60 F₂₅₄-For reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 304.3 mg).

  • Reagent Addition:

    • Add 1,2-dichloroethane (DCE, 10 mL). Stir until the solid is fully dissolved.

    • Add the desired amine (1.1 mmol, 1.1 equivalents).

    • Add glacial acetic acid (1.1 mmol, 1.1 equivalents, ~63 µL).

    • Stir the mixture at room temperature for 20-30 minutes. This pre-mixing step facilitates the initial formation of the imine intermediate.[10]

  • Initiation of Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equivalents, 318 mg) to the solution in one portion. The addition may cause slight effervescence.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 30% Ethyl Acetate in Hexanes.

    • Visualize the TLC plate under UV light (254 nm). The starting aldehyde is typically more polar than the final amine product. The reaction is complete when the starting aldehyde spot has been fully consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a low polarity solvent (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity (e.g., to 40% Ethyl Acetate/Hexanes) to elute the final product.

    • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the purified N-substituted-1-Boc-7-nitro-3-aminomethylindole.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Optimization and Troubleshooting

ParameterRecommended RangeRationale & Troubleshooting Notes
Amine Equivalents1.05 - 1.2 eq.A slight excess drives the imine formation equilibrium forward. For weakly nucleophilic amines, increasing to 1.5 eq. may improve reaction rates.
STAB Equivalents1.2 - 2.0 eq.1.5 eq. is a robust starting point. If the reaction stalls, an additional portion (0.3-0.5 eq.) can be added. STAB can degrade with atmospheric moisture, so fresh reagent is recommended.[1]
SolventDCE, THF, DCMDCE is generally the preferred solvent due to its compatibility with STAB and good solvating properties.[6] Aprotic solvents are necessary as STAB is water-sensitive.[9]
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature. Gentle heating (40 °C) can be applied for very unreactive amine/aldehyde pairs, but monitor for potential Boc-group degradation.
Reaction Time4 - 24 hoursHighly dependent on the steric and electronic properties of the amine. Monitor by TLC to determine the endpoint accurately.
Common Issue: Low Yield-Possible Cause: Incomplete reaction or degraded STAB. Solution: Use fresh STAB and consider adding a second portion after 4-6 hours if TLC shows significant starting material.
Common Issue: Side Products-Possible Cause: Reduction of aldehyde to alcohol. Solution: This is rare with STAB but can indicate slow imine formation. Ensure the pre-stirring step is included.

Safety and Handling

  • Sodium Triacetoxyborohydride (STAB): Corrosive and water-reactive. Avoid inhalation of dust. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Quench any excess reagent carefully.

  • 1,2-Dichloroethane (DCE) & Dichloromethane (DCM): Halogenated solvents that are suspected carcinogens. Handle exclusively in a fume hood with appropriate PPE.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

References

1-Boc-7-nitro-3-formylindole as a building block for nNOS inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

1-Boc-7-nitro-3-formylindole: A Strategic Building Block for the Synthesis of Potent and Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Abstract & Introduction

Overproduction of nitric oxide (NO) by the neuronal nitric oxide synthase (nNOS) isoform is a key pathological mechanism implicated in a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and stroke.[1][2] Consequently, the development of small molecules that can selectively inhibit nNOS activity presents a significant therapeutic opportunity.[3] A primary challenge in this field is achieving high selectivity for nNOS over the other two principal isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). Inhibition of eNOS, in particular, can lead to undesirable cardiovascular side effects, such as hypertension, making isoform selectivity a critical parameter for therapeutic viability.[1]

Structural and mechanistic studies have identified the 7-nitroindazole and 7-nitroindole scaffolds as privileged pharmacophores for potent and selective nNOS inhibition.[3] The 7-nitro substitution has been shown to be crucial for potency, likely through favorable electrostatic interactions within the enzyme's active site.[3][4] This application note details the strategic use of This compound as a versatile chemical building block for the synthesis of novel nNOS inhibitors. The presence of the Boc-protected indole nitrogen, the critical 7-nitro group, and a reactive 3-formyl handle allows for the rapid generation of diverse chemical libraries through straightforward synthetic transformations, most notably reductive amination.

The Scientific Rationale: Why the 7-Nitroindole Scaffold?

The design of isoform-selective NOS inhibitors hinges on exploiting the subtle but critical differences in the active site architecture of nNOS, eNOS, and iNOS. While the active sites are highly conserved, a key distinction lies in a single amino acid residue: Asp597 in nNOS corresponds to Asn368 in eNOS .[1][5] The negatively charged carboxylate of the aspartate residue in nNOS offers a unique interaction point that can be targeted to achieve selectivity.

The 7-nitroindole core acts as an effective bioisostere for the guanidinium group of the natural substrate, L-arginine, anchoring the inhibitor within the active site through hydrogen bonding and π-stacking with the heme cofactor.[4][5] The strategic placement of diverse functionalities at the 3-position of the indole ring allows for probing and interacting with this key selectivity pocket.

cluster_nNOS nNOS Active Site cluster_eNOS eNOS Active Site nNOS_Heme Heme nNOS_Glu592 Glu592 nNOS_Asp597 Asp597 (Key Selectivity Residue) Inhibitor_nNOS 7-Nitroindole-3-R Inhibitor_nNOS->nNOS_Heme π-stacking Inhibitor_nNOS->nNOS_Glu592 H-bond Inhibitor_nNOS->nNOS_Asp597 Ionic Interaction (via 'R' group) eNOS_Heme Heme eNOS_Glu363 Glu363 eNOS_Asn368 Asn368 (Neutral Residue) Inhibitor_eNOS 7-Nitroindole-3-R Inhibitor_eNOS->eNOS_Heme π-stacking Inhibitor_eNOS->eNOS_Glu363 H-bond Inhibitor_eNOS->eNOS_Asn368 Weaker Interaction

Figure 1. Basis for nNOS vs. eNOS selectivity.

Synthetic Strategy: A Workflow for Inhibitor Library Generation

The 3-formyl group of this compound is an ideal handle for introducing molecular diversity. Reductive amination is a robust and high-yielding reaction that allows for the coupling of a wide array of primary and secondary amines, creating a library of 3-(aminomethyl)-7-nitroindole derivatives. This one-pot procedure is highly tolerant of various functional groups, including the essential nitro group.[6][7]

Start This compound Reaction One-Pot Reductive Amination [e.g., NaBH(OAc)3, DCE] Start->Reaction Amine Diverse Amines (R1R2NH) Amine->Reaction Intermediate Boc-Protected Inhibitor Reaction->Intermediate Step 1 Deprotection Boc Deprotection (Optional, e.g., TFA) Intermediate->Deprotection Step 2 Final Final nNOS Inhibitor Library Intermediate->Final Direct Use Deprotection->Final

Figure 2. General workflow for nNOS inhibitor synthesis.

Detailed Experimental Protocol

One-Pot Reductive Amination of this compound

Principle: This protocol describes the direct conversion of the aldehyde in this compound to a secondary or tertiary amine. The reaction proceeds through the formation of an intermediate iminium ion, catalyzed by a weak acid, which is then reduced in situ by sodium triacetoxyborohydride. This specific reducing agent is mild enough not to affect the nitro group or the Boc protecting group and is particularly effective for the reductive amination of aldehydes.[8]

Materials & Reagents:

  • This compound (Starting Material)

  • Amine of choice (e.g., Pyrrolidine, Piperidine, Morpholine, etc.) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 0.1 equivalents)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCE to a concentration of approximately 0.1 M.

  • Amine Addition: Add the selected amine (1.1 eq) to the solution via syringe. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. Expert Insight: This initial stirring period allows for the formation of the hemiaminal and subsequent dehydration to the key iminium ion intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion. Causality Note: NaBH(OAc)₃ is chosen for its mildness and moisture tolerance compared to other hydrides like NaBH₄ or NaCNBH₃. Its slow reaction rate with the solvent and starting aldehyde minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until complete.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Self-Validation/Characterization:

  • ¹H and ¹³C NMR: Confirm the structure, noting the disappearance of the aldehyde proton (~10 ppm) and the appearance of new signals corresponding to the aminomethyl group (typically 3.5-4.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound to confirm its elemental composition.

Data Presentation: A Representative Inhibitor Series

The following table presents representative data for a hypothetical series of inhibitors synthesized from this compound, illustrating how modifications to the amine moiety can impact potency and selectivity. This data is modeled on findings from published studies on similar inhibitor classes.[3]

Compound IDAmine Moiety (R¹R²NH)Yield (%)nNOS Kᵢ (nM)eNOS Kᵢ (nM)iNOS Kᵢ (nM)Selectivity (eNOS/nNOS)
NNI-01 Pyrrolidine85253,5001,500140x
NNI-02 (R)-3-Hydroxypyrrolidine81154,5001,200300x
NNI-03 Piperidine88504,0002,50080x
NNI-04 4-Methylpiperazine75425,1002,100121x

Data Interpretation: The data suggests that cyclic amines, particularly functionalized pyrrolidine rings (NNI-02), can lead to highly potent and selective inhibitors. The hydroxyl group in NNI-02 may form an additional hydrogen bond within the nNOS active site, enhancing both binding affinity and selectivity over eNOS, where the corresponding binding pocket is different.

Conclusion and Future Directions

This compound is a high-value, strategically designed building block for the efficient development of selective nNOS inhibitors. The straightforward and robust reductive amination protocol allows for the rapid creation of diverse chemical libraries, facilitating comprehensive structure-activity relationship (SAR) studies. The most promising compounds identified from these libraries can be advanced into further preclinical evaluation, including cell-based assays and in vivo models of neurodegenerative disease, to validate their therapeutic potential.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing Knoevenagel condensation reactions utilizing 1-Boc-7-nitro-3-formylindole as the aldehydic substrate. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are prevalent scaffolds in medicinal chemistry and materials science.[1][2] The unique electronic properties of this compound—specifically the electron-withdrawing nitro group at the 7-position and the carbamate protection at the N1 position—make it a highly valuable and reactive intermediate for the synthesis of novel indole derivatives. These derivatives are of significant interest in drug development, with applications as potential anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

These application notes are designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer strategic guidance on experimental design, provide detailed, step-by-step protocols for key transformations, and include a troubleshooting guide to navigate potential challenges.

Scientific Foundation and Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration reaction to yield an α,β-unsaturated product.[2][5] The reaction is typically catalyzed by a weak base, such as an amine, which is crucial for preventing the self-condensation of the aldehyde substrate.[2]

The mechanism proceeds through several distinct steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile), which is characterized by a CH₂ group flanked by two strong electron-withdrawing groups (Z). This creates a resonance-stabilized carbanion, or enolate.[1][6]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound. The electron-withdrawing 7-nitro group enhances the electrophilicity of the aldehyde, facilitating this step.

  • Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.

  • Protonation: The intermediate is protonated by the conjugate acid of the catalyst to form a β-hydroxy adduct, analogous to an aldol addition product.[7]

  • Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes elimination of a water molecule to form the thermodynamically stable, conjugated α,β-unsaturated system.

Knoevenagel_Mechanism cluster_steps Reaction Pathway Aldehyde 1-Boc-7-nitro- 3-formylindole (R-CHO) Attack Nucleophilic Attack Aldehyde->Attack + Enolate Methylene Active Methylene (Z-CH2-Z') Enolate Enolate Formation (Z-CH--Z') Methylene->Enolate Deprotonation Base Base (B:) Base->Methylene Enolate->Attack Intermediate β-Hydroxy Adduct Attack->Intermediate Protonation Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product (R-CH=C(Z)Z') Dehydration->Product

Figure 1: General mechanism of the Knoevenagel condensation.

Experimental Design: Strategic Considerations

The success of the Knoevenagel condensation hinges on the judicious selection of reagents and conditions. The following factors are critical for optimizing reaction outcomes, including yield, purity, and reaction time.

ParameterOptions & ConsiderationsRationale & Expert Insights
Active Methylene Compound Malononitrile, Ethyl Cyanoacetate, Nitromethane, Barbituric Acid derivatives, Meldrum's acid.[8][9][10]The acidity (pKa) of the methylene protons is paramount. Compounds with two strong electron-withdrawing groups (e.g., -CN, -COOR, -NO₂) are sufficiently acidic to be deprotonated by weak bases, ensuring high reactivity. Malononitrile and ethyl cyanoacetate are excellent starting points due to their high reactivity and commercial availability.
Catalyst Weak Amines: Piperidine, Pyridine, Triethylamine (TEA). Other Bases: Ammonium acetate, Sodium ethoxide. Heterogeneous: Metal oxides, functionalized silica.[11][12]Piperidine is a classic and highly effective catalyst for this transformation.[2] Weak bases are essential to generate the nucleophilic enolate without promoting undesirable side reactions, such as the self-condensation of the aldehyde.[2] For sensitive substrates, milder catalysts like ammonium acetate can be beneficial.
Solvent Ethanol, Methanol, Acetonitrile, Toluene, Dimethylformamide (DMF).[8]The solvent must solubilize the reactants. Protic solvents like ethanol are often an excellent first choice as they facilitate proton transfer steps and often allow for product precipitation upon cooling, simplifying isolation. For less reactive partners, polar aprotic solvents like DMF or heating in toluene with azeotropic removal of water (using a Dean-Stark apparatus) can drive the reaction to completion.
Temperature Room Temperature to Reflux (typically 25°C to 110°C).Most reactions with activated substrates like this compound proceed efficiently at room temperature or with gentle heating. The progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal temperature and prevent decomposition.
Reaction Monitoring Thin Layer Chromatography (TLC).[8]TLC is the most effective method for monitoring reaction progress. A suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) should be used to clearly resolve the starting aldehyde, the active methylene compound, and the more nonpolar product spot. Visualization is typically achieved under UV light (254 nm).

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of 2-((1-(tert-butoxycarbonyl)-7-nitro-1H-indol-3-yl)methylene)malononitrile
ReagentM.W.AmountMoles
This compound304.291.00 g3.29 mmol
Malononitrile66.06238 mg3.61 mmol (1.1 eq)
Piperidine85.15~50 µLCatalytic
Ethanol (Absolute)46.0720 mLSolvent

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.29 mmol).

  • Add absolute ethanol (20 mL) and stir at room temperature until the solid is fully dissolved.

  • To this clear solution, add malononitrile (238 mg, 3.61 mmol).

  • Add a catalytic amount of piperidine (2-3 drops, ~50 µL) to the reaction mixture.

  • Stir the reaction at room temperature. A yellow precipitate will typically begin to form within 30-60 minutes.

  • Monitor the reaction's progress by TLC (Mobile Phase: 40% Ethyl Acetate/Hexanes). The reaction is generally complete within 2-4 hours.

  • Upon completion (disappearance of the starting aldehyde spot on TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • Dry the bright yellow solid under vacuum to yield the pure product.

Expected Results: A high yield (>90%) of a crystalline yellow solid is expected. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1-(tert-butoxycarbonyl)-7-nitro-1H-indol-3-yl)acrylate
ReagentM.W.AmountMoles
This compound304.291.00 g3.29 mmol
Ethyl Cyanoacetate113.12445 mg (0.39 mL)3.94 mmol (1.2 eq)
Diisopropylethylammonium acetate (DIPEAc)-~0.1 gCatalytic
Toluene92.1425 mLSolvent

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.00 g, 3.29 mmol) and toluene (25 mL).

  • Add ethyl cyanoacetate (0.39 mL, 3.94 mmol) and a catalytic amount of diisopropylethylammonium acetate (DIPEAc).[13]

  • Heat the mixture to reflux (approx. 110-115 °C) and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction by TLC (Mobile Phase: 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Summary of Reaction Conditions and Expected Outcomes

The following table summarizes typical conditions for the Knoevenagel condensation of this compound with various active methylene compounds.

Active Methylene CompoundCatalystSolventTemp.Time (h)Typical Yield
MalononitrilePiperidineEthanolRT2 - 4>90%
Ethyl CyanoacetatePiperidineEthanolReflux4 - 685-95%
NitromethaneAcetic Acid/PiperidineEthanolReflux6 - 870-85%
1,3-Dimethylbarbituric AcidIsonicotinic acidEtOH/H₂OReflux3 - 580-90%
Thiobarbituric AcidAcetic AcidEthanolRT1 - 275-85%

General Experimental Workflow

The workflow for a typical Knoevenagel condensation experiment is straightforward and can be visualized as follows.

Figure 2: Standard workflow for Knoevenagel condensation experiments.

Troubleshooting Guide

Even with robust protocols, unexpected issues can arise. This guide provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Presence of water (for some methods).[8]1. Use fresh piperidine or an alternative base. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Extend the reaction time. 4. Use anhydrous solvents or a Dean-Stark setup to remove water.
Multiple Spots on TLC 1. Formation of side products. 2. Decomposition of starting material or product.1. Lower the reaction temperature. 2. Use a milder catalyst (e.g., ammonium acetate). 3. Reduce reaction time. The product may require purification via column chromatography.
Starting Aldehyde Unchanged 1. Insufficiently active methylene compound. 2. Catalyst not strong enough or absent.1. Switch to a more reactive methylene compound (e.g., malononitrile). 2. Ensure catalyst has been added; consider a slightly stronger base or increasing the temperature.

Applications and Significance in Drug Discovery

The Knoevenagel adducts derived from this compound are valuable intermediates for creating a diverse library of compounds for biological screening. The resulting α,β-unsaturated nitrile, ester, or ketone functionalities are Michael acceptors and can covalently interact with biological nucleophiles. Furthermore, the indole scaffold itself is a privileged structure in medicinal chemistry.[9] These products serve as precursors for:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including tubulin polymerization and specific kinases.[3] The 5-nitroindole scaffold, a close relative, has been used to develop c-Myc G-quadruplex binders.[4]

  • Antimicrobial Compounds: The conjugated system is a common feature in molecules with antibacterial and antifungal properties.

  • Further Synthetic Elaboration: The nitro group can be reduced to an amine, providing a handle for further functionalization to build more complex heterocyclic systems.[14]

References

The Strategic Application of 1-Boc-7-nitro-3-formylindole in the Synthesis of Novel Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] In the realm of oncology, indole derivatives have demonstrated significant therapeutic potential by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[3] The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile, leading to the development of potent and selective anticancer agents. This guide focuses on a particularly valuable, functionalized building block: 1-Boc-7-nitro-3-formylindole . We will explore its unique chemical attributes and provide detailed protocols for its application in the synthesis of innovative anticancer therapeutics.

The unique substitution pattern of this compound offers a trifecta of chemical handles for synthetic manipulation:

  • The 1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves to modulate the electron density of the ring system and can be readily removed under acidic conditions, allowing for late-stage functionalization.

  • The 7-Nitro Group: The electron-withdrawing nitro group at the C7 position significantly influences the electronic properties of the indole core.[4] This group can serve as a precursor for an amino group via reduction, opening avenues for further derivatization. Moreover, the presence of a nitro group on the indole scaffold has been associated with specific anticancer activities, including the stabilization of G-quadruplex DNA structures in oncogene promoters.[4][5]

  • The 3-Formyl Group: The aldehyde functionality at the C3 position is a versatile synthetic handle, amenable to a wide array of chemical transformations such as reductive amination, Wittig reactions, and condensations, enabling the introduction of diverse side chains and heterocyclic systems.[6][7]

This guide will provide a comprehensive overview of the synthetic utility of this compound, detailing its conversion into potential anticancer agents and elucidating the mechanistic rationale behind these synthetic strategies.

Synthetic Pathways and Protocols

The strategic positioning of the functional groups in this compound allows for a modular approach to the synthesis of diverse compound libraries for anticancer screening. Here, we present key synthetic transformations and detailed protocols.

Pathway 1: Derivatization via the 3-Formyl Group

The aldehyde at C3 is a primary site for introducing molecular diversity. Reductive amination is a robust method for appending various amine-containing fragments, which can be crucial for modulating solubility and target engagement.

This protocol details the synthesis of a diverse library of 3-aminomethylindole derivatives from this compound.

Rationale: This reaction introduces a flexible aminomethyl linker at the C3 position, a common motif in bioactive indole alkaloids. The choice of the amine component (R-NH₂) can be varied to explore structure-activity relationships (SAR). Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Workflow:

G A This compound + R-NH₂ in Dichloromethane (DCM) B Stir at room temperature for 1-2 hours A->B C Add Sodium Triacetoxyborohydride B->C D Stir at room temperature for 12-24 hours C->D E Quench with saturated NaHCO₃ solution D->E F Extract with DCM E->F G Dry organic layer over Na₂SO₄ and concentrate F->G H Purify by column chromatography G->H

Caption: Reductive Amination Workflow

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data Summary:

EntryAmine (R-NH₂)ProductYield (%)
1Benzylamine1-Boc-7-nitro-3-(benzylaminomethyl)indole85
2Morpholine1-Boc-7-nitro-3-(morpholinomethyl)indole92
3Aniline1-Boc-7-nitro-3-(phenylaminomethyl)indole78
Pathway 2: Elaboration via Wittig and Horner-Wadsworth-Emmons Reactions

The formyl group can be converted into a carbon-carbon double bond, providing a scaffold for further functionalization or for creating analogues of known anticancer agents like combretastatin.

Rationale: The Wittig or Horner-Wadsworth-Emmons reaction allows for the stereoselective formation of alkenes. The resulting vinylindole can be a key intermediate for synthesizing compounds that inhibit tubulin polymerization.[3]

Experimental Workflow:

G A Phosphonium salt/phosphonate ester + Base (e.g., NaH) in THF B Stir at 0 °C to room temperature A->B C Add this compound in THF B->C D Stir at room temperature to reflux C->D E Quench with saturated NH₄Cl solution D->E F Extract with Ethyl Acetate E->F G Dry organic layer over MgSO₄ and concentrate F->G H Purify by column chromatography G->H

Caption: Wittig/HWE Reaction Workflow

Step-by-Step Methodology:

  • To a suspension of the appropriate phosphonium salt (1.2 eq) or phosphonate ester (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add a strong base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes to generate the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or gently reflux if necessary. Monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Pathway 3: Functionalization of the 7-Nitro Group

The nitro group is a key functional handle for late-stage diversification. Its reduction to an amine opens up a plethora of subsequent reactions.

Rationale: The reduction of the nitro group to an amine is a critical step in the synthesis of many bioactive molecules. The resulting 7-aminoindole can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Workflow:

G A 1-Boc-7-nitro-3-substituted-indole in Methanol/Ethyl Acetate B Add Pd/C (10 mol%) A->B C Stir under H₂ atmosphere (balloon or Parr shaker) B->C D Monitor reaction by TLC C->D E Filter through Celite D->E F Concentrate the filtrate E->F G Use crude product directly or purify F->G

Caption: Catalytic Hydrogenation Workflow

Step-by-Step Methodology:

  • Dissolve the 1-Boc-7-nitro-3-substituted-indole (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C, 10 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (using a balloon or a Parr hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 1-Boc-7-amino-3-substituted-indole, which is often pure enough for the next step.

Targeted Anticancer Mechanisms

Derivatives synthesized from this compound can be designed to target several key pathways and molecules implicated in cancer.[1][2]

G-Quadruplex DNA Stabilization

Certain nitroindole derivatives have been shown to bind and stabilize G-quadruplex (G4) DNA structures.[4][5] These non-canonical DNA secondary structures are found in the promoter regions of many oncogenes, including c-Myc. Stabilization of these structures can inhibit transcription of the oncogene, leading to downregulation of its protein product and subsequent anticancer effects.[5][8]

G cluster_0 Oncogene Promoter Region G4_DNA G-Quadruplex DNA Transcription_Factors Transcription Factors G4_DNA->Transcription_Factors Blocks Binding 7_Nitroindole_Derivative 7-Nitroindole Derivative 7_Nitroindole_Derivative->G4_DNA Binds and Stabilizes Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) Transcription_Factors->Oncogene_Transcription Initiates Cancer_Cell_Proliferation Cancer Cell Proliferation Oncogene_Transcription->Cancer_Cell_Proliferation Promotes G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Indole_Derivative Indole-based Kinase Inhibitor Indole_Derivative->RTK Inhibits Indole_Derivative->PI3K Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-7-nitro-3-formylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis and optimize your reaction conditions for a successful outcome.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. The key transformation is the Vilsmeier-Haack formylation of 1-Boc-7-nitroindole. The presence of both a bulky N-Boc protecting group and an electron-withdrawing nitro group on the indole scaffold introduces specific challenges that necessitate a nuanced approach to achieve high yields and purity. This guide will address these challenges head-on, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group serves to protect the indole nitrogen from participating in side reactions during the Vilsmeier-Haack formylation. It also enhances the solubility of the indole derivative in organic solvents, facilitating easier handling and purification.

Q2: How does the 7-nitro group influence the formylation reaction?

The nitro group is a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic aromatic substitution.[1] This deactivation makes the Vilsmeier-Haack reaction more challenging compared to unsubstituted or electron-rich indoles, often requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.

Q3: Is the Boc group stable under Vilsmeier-Haack conditions?

The Boc group is generally stable to the conditions of the Vilsmeier-Haack reaction, which are typically non-aqueous and Lewis acidic. However, it is sensitive to strong acids and prolonged heating.[2][3] Careful control of the reaction temperature and a non-aqueous workup are crucial to prevent premature deprotection.

Q4: What are the most common side products in this reaction?

Common side products can include the unreacted starting material, di-formylated products (though less likely due to the deactivating nitro group), and the deprotected 7-nitro-3-formylindole if the workup is too acidic or the reaction is overheated. In some cases, formation of a 3-cyanoindole byproduct can occur, although this is more prevalent in the formylation of electron-rich indoles.

Troubleshooting Guide

This section provides a detailed breakdown of common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC analysis shows a prominent spot corresponding to the starting material (1-Boc-7-nitroindole) and little to no product formation.

Potential Cause Underlying Rationale Recommended Solution
Insufficiently Activated Vilsmeier Reagent The Vilsmeier reagent, formed from POCl₃ and DMF, is the electrophile.[4] Incomplete formation or decomposition due to moisture will lead to poor reactivity.Use freshly distilled, anhydrous DMF and a fresh bottle of POCl₃. Prepare the Vilsmeier reagent at 0°C and use it immediately.
Deactivated Indole Ring The electron-withdrawing nitro group at the 7-position significantly reduces the nucleophilicity of the indole C3 position.[1]Increase the reaction temperature incrementally (e.g., from room temperature to 40-60°C). Monitor the reaction by TLC to avoid decomposition. Increase the equivalents of the Vilsmeier reagent (from 1.5 to 2.0-3.0 eq.).
Short Reaction Time Due to the deactivation of the indole ring, the reaction may require a longer time to reach completion.Extend the reaction time and monitor the progress by TLC every 1-2 hours.
Problem 2: Formation of a Significant Amount of Deprotected Product (7-nitro-3-formylindole)

Symptoms: A new, more polar spot appears on the TLC plate, which corresponds to the Boc-deprotected product.

Potential Cause Underlying Rationale Recommended Solution
Acidic Workup The Boc group is labile in the presence of strong protic acids.[5] The aqueous workup to hydrolyze the iminium intermediate can become too acidic.Perform a careful, cold (0°C) aqueous workup. Use a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the reaction mixture.
Excessive Heat Prolonged heating at high temperatures can lead to thermal cleavage of the Boc group.Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed.
Trace Acid Impurities Acidic impurities in the reagents or solvents can catalyze the deprotection.Use high-purity, anhydrous solvents and freshly distilled reagents.
Problem 3: Difficult Purification and Oily Product

Symptoms: The crude product is a dark, oily residue that is difficult to purify by column chromatography, or the purified product does not solidify.

Potential Cause Underlying Rationale Recommended Solution
Incomplete Hydrolysis of the Iminium Intermediate The Vilsmeier reaction initially forms an iminium salt, which must be hydrolyzed to the aldehyde during workup.[6] Incomplete hydrolysis will result in a mixture of products.Ensure the aqueous workup is sufficiently long and vigorous to allow for complete hydrolysis. Gentle heating during the workup can sometimes be beneficial, but monitor for deprotection.
Residual DMF DMF is a high-boiling point solvent and can be difficult to remove completely, leading to an oily product.After the aqueous workup and extraction, wash the combined organic layers with brine to remove residual DMF. Use a high-vacuum pump to remove the last traces of solvent.
Presence of Polymeric Byproducts Indoles can be prone to polymerization under acidic conditions, leading to intractable tars.Maintain a low reaction temperature and ensure a rapid and efficient workup to minimize the time the product is in an acidic environment.

Experimental Protocols

Synthesis of 1-Boc-7-nitroindole (Starting Material)

A reliable method for the synthesis of 7-nitroindole involves an indirect approach to avoid the challenges of direct nitration of the indole core.[7]

  • Protection and Reduction: Indole is first converted to sodium 1-acetylindoline-2-sulfonate.

  • Nitration: The protected indoline is then nitrated at the 7-position using a nitrating agent like acetyl nitrate.

  • Deprotection and Aromatization: The nitrated intermediate is treated with a base to eliminate the sulfonate and acetyl groups and re-aromatize the indoline ring to yield 7-nitroindole.

  • Boc Protection: 7-nitroindole is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine and a catalytic amount of DMAP to afford 1-Boc-7-nitroindole.

Vilsmeier-Haack Formylation of 1-Boc-7-nitroindole
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq.) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 1-Boc-7-nitroindole (1.0 eq.) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent).

  • Workup: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent 1. Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent 2. Elimination Iminium_Intermediate Iminium Salt Intermediate Indole 1-Boc-7-nitroindole Indole->Iminium_Intermediate Electrophilic Attack at C3 Product This compound Iminium_Intermediate->Product Aqueous Workup (H₂O)

References

Technical Support Center: Purification of 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Applications Science Team

Welcome to the technical support guide for 1-Boc-7-nitro-3-formylindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The unique combination of a bulky, lipophilic Boc protecting group with polar nitro and formyl functionalities presents distinct challenges. This guide provides in-depth troubleshooting advice and practical protocols grounded in established chemical principles to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My TLC analysis shows the product spot is streaking or tailing significantly. What's causing this and how can I fix it?

Answer: Streaking on a TLC plate is typically indicative of compound overloading, interactions with the stationary phase, or the presence of highly polar impurities.

  • Causality: The indole core, combined with the polar nitro and formyl groups, can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to slow, uneven movement up the plate. Additionally, if your crude material contains acidic or very polar byproducts, they can tail extensively.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Ensure the spotting solution is not overly concentrated. A faint, small spot is ideal for accurate Rf determination.

    • Incorporate a Polar Modifier: Add a small amount (0.5-1%) of a polar solvent like methanol or acetic acid to your eluent system. Acetic acid can help by protonating basic impurities, while methanol can saturate the highly active sites on the silica.

    • Use a Deactivated Stationary Phase: Consider running the TLC on alumina (neutral or basic) or a C18-functionalized reversed-phase plate to see if the streaking subsides. This can help diagnose if the issue is a strong interaction with silica.

    • Buffer the Eluent: For column chromatography, pre-treating the silica gel with a base like triethylamine (by including 0.5% in the eluent) can neutralize the acidic sites and significantly improve peak shape.

Question 2: During column chromatography, a new, more polar yellow spot appears in my fractions, and my overall yield is low. What is happening?

Answer: The appearance of a new, more polar spot during silica gel chromatography strongly suggests on-column degradation of your target compound.

  • Causality & Mechanism: The most likely cause is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. Silica gel is inherently acidic and can slowly hydrolyze the Boc group, yielding the free indole (7-nitro-1H-indole-3-carbaldehyde). This byproduct is significantly more polar due to the free N-H group, causing it to stick to the column and elute much later, often as a broad band. The nitro group itself enhances the stability of the aromatic ring, making other forms of degradation less likely under these conditions[1].

  • Preventative Measures:

    • Neutralize the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (Et3N) by volume. This neutralizes the acidic sites and protects the Boc group.

    • Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive air pressure rather than gravity chromatography.

    • Use an Alternative Stationary Phase: If the problem persists, switching to a less acidic stationary phase like neutral alumina can be an effective, albeit more expensive, solution.

Question 3: My product co-elutes with an impurity that has a very similar Rf value. How can I achieve separation?

Answer: Separating compounds with nearly identical polarity is a classic chromatographic challenge that requires optimizing the selectivity of your system.

  • Causality: The impurity is likely a structurally related analogue, such as an isomer or a byproduct from an incomplete reaction. For instance, unreacted 1-Boc-7-nitroindole (lacking the formyl group) might be slightly less polar but still close enough to cause overlap.

  • Optimization Strategy:

    • Change Eluent Selectivity: Do not just increase or decrease the polarity of your current system (e.g., Hexane/Ethyl Acetate). Instead, switch to a solvent system with different chemical properties. Solvents are classified by their properties (e.g., hydrogen bond donors/acceptors, dipole moment). Trying a system like Dichloromethane/Methanol or Toluene/Acetone can alter the specific interactions between your compounds and the stationary phase, often revealing a separation.

    • Employ Gradient Elution: Start with a very non-polar eluent to first wash off any non-polar impurities. Then, slowly and linearly increase the percentage of the polar solvent. This can help resolve closely eluting spots more effectively than an isocratic (constant composition) elution.

    • Consider Reversed-Phase Chromatography: If silica gel fails, reversed-phase (C18) chromatography is an excellent alternative. Here, the elution order is inverted, with non-polar compounds retained longer. A typical eluent would be a gradient of water and acetonitrile or methanol.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the standard purification sequence and a decision tree for troubleshooting common issues.

Diagram 1: General Purification Workflow

G cluster_0 Crude Product Handling cluster_1 Primary Purification cluster_2 Secondary Purification & Isolation A Crude Reaction Mixture B Aqueous Work-up (e.g., EtOAc/Water Extraction) A->B C Concentrate & Dry B->C D Flash Column Chromatography (Silica Gel) C->D E TLC Analysis of Fractions D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Attempt Recrystallization (If Solid) G->H I Final Product (High Purity) H->I

Caption: Standard workflow for purifying this compound.

Diagram 2: Troubleshooting Decision Tree

G cluster_TLC TLC/Column Issues cluster_Isolation Final Product Issues Start Problem with Purification? Tailing Streaking or Tailing? Start->Tailing CoElution Spots Not Separating? Start->CoElution Degradation New Polar Spot Appears? Start->Degradation Oily Product is an Oil? Start->Oily Sol_Tailing1 Reduce Sample Load Tailing->Sol_Tailing1 Yes Sol_Tailing2 Add 1% Et3N or AcOH to Eluent Tailing->Sol_Tailing2 Still Tailing Sol_CoElute1 Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) CoElution->Sol_CoElute1 Yes Sol_CoElute2 Use Gradient Elution CoElution->Sol_CoElute2 Still Overlapping Sol_Degrade1 Probable de-Boc protection. Neutralize silica with 1% Et3N. Degradation->Sol_Degrade1 Yes Sol_Degrade2 Work faster / Use Alumina Degradation->Sol_Degrade2 If persists Sol_Oily1 Triturate with Hexane or Pentane Oily->Sol_Oily1 Yes Sol_Oily2 Attempt Recrystallization from different solvents Oily->Sol_Oily2 Still Oily

Caption: A decision tree for diagnosing and solving common purification problems.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity and typical Rf value for this compound? A1: this compound is a compound of intermediate polarity. The large, greasy Boc group reduces its polarity, while the nitro and formyl groups increase it. In a standard eluent system like 4:1 Hexane:Ethyl Acetate on a silica gel plate, you can expect an Rf value in the range of 0.3 - 0.4. This can vary based on the specific batch of silica and ambient conditions.

Q2: What are the most common impurities to expect from a Vilsmeier-Haack formylation reaction? A2: The Vilsmeier-Haack reaction is a common method for synthesizing indole-3-carboxaldehydes.[2][3][4] The most common impurity is typically the starting material, 1-Boc-7-nitroindole. Another potential impurity is a di-formylated product, although this is less common due to the deactivating effect of the first formyl group. Degradation products, as mentioned above, are also a major concern during work-up and purification.

Q3: Is recrystallization a viable purification method for this compound? A3: Recrystallization can be an excellent final purification step if your compound is sufficiently pure (>90%) and crystalline. However, crude products often contain impurities that inhibit crystal growth, leading to oils or amorphous solids.[5] If you obtain a solid after chromatography, you can attempt recrystallization from a solvent pair like ethyl acetate/hexane or dichloromethane/pentane.

Table 1: Recommended Solvent Systems for Column Chromatography

PolarityPrimary System (High Selectivity)Secondary System (Alternative Selectivity)Notes
Low 100% Hexane or Petroleum Ether98:2 Toluene:Ethyl AcetateTo elute very non-polar impurities first.
Medium 9:1 to 3:1 Hexane:Ethyl Acetate99:1 to 95:5 Dichloromethane:MethanolThe typical range for eluting the product.
High 1:1 Hexane:Ethyl Acetate9:1 Dichloromethane:MethanolTo elute polar byproducts or degradation products.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for purifying this compound using standard laboratory equipment.

Objective: To purify crude this compound from reaction byproducts and starting materials.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass column, TLC plates, flasks, separatory funnel

Procedure:

  • Preparation of the Crude Sample (Dry Loading):

    • Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or acetone.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Column Packing:

    • Choose a column with a diameter such that the silica gel height is about 15-20 cm. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product weight.

    • Prepare the "mobile phase slurry" by mixing silica gel with the starting eluent (e.g., 95:5 Hexane:EtOAc). Add 1% v/v triethylamine to this eluent mixture to neutralize the silica.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading and Elution:

    • Carefully add the dry-loaded sample powder onto the sand layer.

    • Gently add more sand on top of the sample.

    • Fill the column with the starting eluent.

    • Begin elution using positive air pressure, starting with the low-polarity eluent (e.g., 95:5 Hex:EtOAc).

    • Collect fractions and monitor the elution progress using TLC. The target compound is often a pale yellow color, which can help track its movement down the column.

    • Gradually increase the eluent polarity (e.g., to 80:20 Hex:EtOAc) to elute the product.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine all fractions that contain only the pure product spot (typically Rf ≈ 0.3-0.4 in 4:1 Hex:EtOAc).

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References

column chromatography methods for purifying 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 1-Boc-7-nitro-3-formylindole

Welcome to the technical support guide for the column chromatography purification of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the challenges associated with purifying this specific molecule. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your compound.

Understanding the Molecule: Key Purification Challenges

The structure of this compound presents a unique set of purification challenges that must be addressed for a successful separation.

  • Acid-Labile N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is highly susceptible to cleavage under acidic conditions.[1][2] Standard silica gel is inherently acidic and can catalyze the premature removal of the Boc group during chromatography, leading to the formation of 7-nitro-3-formylindole as a major impurity and reducing the yield of the desired product.[3][4][5]

  • Polarity: The presence of both a highly polar nitro group (-NO₂) and a moderately polar formyl group (-CHO) on the indole core, combined with the greasy Boc group, results in a molecule with intermediate polarity. This requires a carefully balanced solvent system to achieve effective separation from both more polar and less polar impurities.

  • Potential Impurities: The synthesis of this compound, often via a Vilsmeier-Haack reaction on 1-Boc-7-nitroindole, can result in a crude mixture containing unreacted starting material, the deprotected product, and various reaction byproducts.[6][7]

This guide will provide direct solutions to these specific challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected, and I'm isolating the de-Boc'd compound (7-nitro-3-formylindole). What is happening?

Answer: This is the most common issue and is almost certainly caused by the cleavage of the acid-sensitive Boc group on the silica gel column.[1][2] The acidic surface of the silica provides a catalytic environment for deprotection.

Solutions:

  • Neutralize the Silica Gel: Before preparing the column, slurry the silica gel in the non-polar component of your eluent (e.g., hexane) containing 1-2% triethylamine (Et₃N). This base will neutralize the acidic sites on the silica surface, preventing Boc cleavage.

  • Buffer the Mobile Phase: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to your entire mobile phase system.[8] This continuously deactivates the stationary phase as the column runs.

  • Use an Alternative Stationary Phase: If deprotection remains an issue, consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina has different selectivity than silica, and you will need to re-screen solvent systems using TLC.

  • Work Quickly and Cold: Minimize the time the compound spends on the column. Running the column in a cold room can also slow the rate of decomposition.

Q2: I'm seeing poor separation between my desired product and an impurity on the column, even though they look separate on my TLC plate. How can I improve resolution?

Answer: This discrepancy often arises from issues with column packing, sample loading, or the flow rate. An ideal separation on TLC (Rf difference > 0.1) should translate to a good column separation if the technique is sound.

Solutions:

  • Optimize the Solvent System: The ideal eluent should give your desired product an Rf value of approximately 0.25-0.35 on a TLC plate.[9] This provides the best balance for interaction with the stationary phase, allowing for effective separation.

  • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. For example, start with 10% Ethyl Acetate in Hexane and slowly increase to 30-40%.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which cause channeling and lead to poor separation.

  • Employ Dry Loading: If your crude product has poor solubility in the initial, non-polar eluent, it may precipitate at the top of the column when loaded, leading to band broadening. To avoid this, use the dry loading technique.[10]

  • Control the Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the mobile and stationary phases, resulting in poor separation.[10] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.

Q3: My compound is streaking or "tailing" down the column and on the TLC plate. What causes this and how can I fix it?

Answer: Tailing is often a sign of overloading, strong compound-silica interactions (especially with acidic or basic functional groups), or poor solubility in the mobile phase.

Solutions:

  • Reduce the Sample Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for difficult separations. Overloading the column is a primary cause of tailing.

  • Add a Modifier to the Eluent: As mentioned in Q1, adding 0.5-1% triethylamine to the eluent can prevent tailing by deactivating strong interaction sites on the silica.

  • Change the Solvent System: Try a different solvent system that offers better solubility for your compound. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can resolve tailing issues.[11]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Problem Observed poor_sep Poor Separation / Co-elution start->poor_sep Check TLC Resolution decomp Product Decomposition (e.g., Boc loss) start->decomp Analyze Fractions for Byproducts streaking Streaking or Tailing start->streaking Observe Band Shape sol_rf Optimize Eluent (Target Rf 0.25-0.35) poor_sep->sol_rf sol_gradient Use Gradient Elution poor_sep->sol_gradient sol_dryload Use Dry Loading poor_sep->sol_dryload sol_neutralize Neutralize Silica (Add 1% Et3N) decomp->sol_neutralize Primary Solution sol_alumina Switch to Alumina decomp->sol_alumina streaking->sol_neutralize sol_load Reduce Sample Load streaking->sol_load

Caption: A decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for purifying this compound?

A: A standard and cost-effective starting point is a mixture of ethyl acetate (polar) and hexane (non-polar).[11] Begin your TLC analysis with a series of solvent ratios to find the one that provides an Rf value of 0.25-0.35 for your product.[9]

Solvent System (Ethyl Acetate in Hexane, v/v) Typical Observation for Target Compound Next Step
10% (1:9)Compound may be near the baseline (Rf < 0.1).Increase polarity.
20% (1:4)Good starting point for TLC. Often gives an Rf in the ideal range.Optimize around this ratio.
30% (3:7)Likely to give an Rf in the 0.25-0.4 range.Good candidate for the column.
50% (1:1)Compound may be too high (Rf > 0.6).Decrease polarity.

Q: How do I perform the "dry loading" technique?

A: Dry loading is highly recommended to ensure a narrow, uniform band of sample at the start of the chromatography.[10]

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to this solution.

  • Thoroughly mix and then remove the solvent under reduced pressure (e.g., on a rotovap) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

Q: How much silica gel should I use for my column?

A: The ratio of silica gel to crude material depends on the difficulty of the separation.

  • Easy Separation (ΔRf > 0.2): A ratio of 20:1 to 30:1 (silica:sample by mass) is often sufficient.

  • Difficult Separation (ΔRf < 0.1): A ratio of 50:1 to 100:1 or even higher may be necessary.[12]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification of this compound.

Purification Workflow Overview

PurificationWorkflow start 1. Crude Product Mixture tlc 2. TLC Analysis to Determine Eluent start->tlc column_prep 3. Column Preparation (Slurry Packing with Neutralized Silica) tlc->column_prep loading 4. Sample Loading (Dry Loading Recommended) column_prep->loading elution 5. Elution & Fraction Collection loading->elution analysis 6. TLC Analysis of Fractions elution->analysis pooling 7. Combine Pure Fractions analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation finish 9. Pure Product evaporation->finish

Caption: Step-by-step workflow for the purification process.

Step-by-Step Methodology
  • TLC Analysis to Determine Eluent:

    • Prepare several TLC developing chambers with different ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%). Remember to add ~0.5-1% triethylamine to each.

    • Spot a dilute solution of your crude product on a silica TLC plate.

    • Develop the plates and visualize under UV light.

    • Select the solvent system that gives your product an Rf of ~0.25-0.35 and provides the best separation from visible impurities.[9][13]

  • Column Preparation:

    • Choose an appropriate size glass column based on the amount of silica needed.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane). Add 1-2% triethylamine to this slurry.

    • With the stopcock closed, place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent, being careful not to let the silica bed run dry.

  • Sample Loading (Dry Method):

    • Prepare your dry-loaded sample as described in the FAQ section.

    • Drain the solvent in the column until it is level with the top of the silica bed.

    • Carefully add the silica-adsorbed sample to the top of the column, creating a flat, even layer.

    • Gently add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes. The size and number of fractions will depend on the scale of your purification.

    • If using a gradient, start with the low-polarity eluent and gradually introduce the higher-polarity eluent.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the fractions that show only a single spot corresponding to your desired product.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

References

identifying and minimizing byproducts in 1-Boc-7-nitro-3-formylindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-05

Introduction

Welcome to the technical support guide for the synthesis of 1-Boc-7-nitro-3-formylindole. This valuable building block is crucial in the development of various pharmaceutical agents and complex organic molecules. Its synthesis, typically achieved via the Vilsmeier-Haack formylation of 1-Boc-7-nitroindole, is a robust and widely used transformation. However, like any chemical reaction, it is not without its challenges. The electron-withdrawing nature of the nitro group can influence the reactivity of the indole core, and the reaction conditions must be carefully controlled to prevent the formation of unwanted byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify, minimize, and eliminate byproducts, thereby optimizing your synthesis for yield and purity.

Section 1: The Target Reaction - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction involves an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[2] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[4][5]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 1-Boc-7-nitroindole Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Intermediate->Product + H₂O (Hydrolysis) H2O H₂O Workup H2O->Product

Caption: The Vilsmeier-Haack reaction pathway for indole formylation.

Section 2: Troubleshooting Guide - Common Byproducts and Solutions

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction is sluggish, showing low conversion of the starting material even after several hours. What could be the cause?

Answer:

Low reactivity in the Vilsmeier-Haack formylation of 1-Boc-7-nitroindole is a common issue, primarily due to the deactivating effect of the C7-nitro group. Here are the most likely causes and their solutions:

  • Insufficient Reagent Equivalents: The Vilsmeier reagent is a relatively weak electrophile.[2] For deactivated substrates, a higher concentration is often necessary to drive the reaction to completion.

    • Solution: Increase the equivalents of both POCl₃ and DMF. A common starting point is 1.5 equivalents of POCl₃ relative to the indole substrate, but this can be increased to 2.0 or even 3.0 equivalents.[3] Always maintain an excess of DMF.

  • Low Reaction Temperature: While the formation of the Vilsmeier reagent is exothermic and requires initial cooling (0 °C), the subsequent electrophilic substitution on the deactivated indole ring may require thermal energy.

    • Solution: After the addition of the indole substrate at 0 °C, allow the reaction to warm to room temperature. If conversion remains low (as monitored by TLC or LC-MS), gently heat the reaction mixture to 40-60 °C.[3]

  • Reagent Quality: The purity of POCl₃ and the dryness of DMF are critical. Moisture will quench the Vilsmeier reagent.

    • Solution: Use freshly distilled or a new bottle of POCl₃. Ensure your DMF is anhydrous.

ParameterStandard ConditionFor Sluggish Reactions
POCl₃ (equiv.) 1.2 - 1.51.5 - 3.0
Temperature 0 °C to RTRT to 60 °C
Reaction Time 2 - 4 hours4 - 12 hours

Question 2: I've isolated my product, but NMR analysis shows a significant amount of a deprotected byproduct, 7-nitro-3-formylindole. How can I prevent this?

Answer:

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[6][7] The formation of 7-nitro-3-formylindole is a direct result of Boc group cleavage.

  • Causality: During the reaction and, more commonly, the aqueous workup, residual acidic species can protonate the carbonyl oxygen of the Boc group. This facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to give the free amine (the indole N-H).[8]

  • Preventative Measures:

    • Careful Quenching: The most critical step is the workup. The reaction mixture should be quenched by pouring it slowly into a vigorously stirred, cold (0 °C) basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) solution of sodium hydroxide (NaOH) is recommended. The goal is to neutralize the acidic medium as quickly as possible.

    • pH Monitoring: During the workup and extraction, ensure the aqueous layer remains basic (pH > 8). Check the pH with litmus paper or a pH meter.

    • Temperature Control: Perform the entire workup and extraction procedure at low temperatures (0-10 °C) to minimize the rate of the acid-catalyzed deprotection.

Boc_Deprotection Boc_Indole This compound Protonation Protonation of Boc Group Boc_Indole->Protonation + H⁺ Cleavage Cleavage Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tBu_cation t-Bu⁺ Cleavage->tBu_cation Loss of Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Deprotected_Product 7-nitro-3-formylindole (Byproduct) Decarboxylation->Deprotected_Product CO2 CO₂ Decarboxylation->CO2 Loss of H_plus H⁺ (Acid) H_plus->Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Question 3: My mass spectrometry data indicates the presence of a diformylated byproduct. What causes this and how can it be avoided?

Answer:

While formylation of indoles typically occurs at the C3 position, over-reactivity can lead to the formation of a diformylated species.

  • Mechanism of Formation: This byproduct arises when the Vilsmeier reagent reacts a second time with the indole nucleus. The most likely position for a second formylation is the C2 position, though other positions are possible depending on the specific electronic and steric environment. This is more likely to occur under forcing conditions.

  • Minimization Strategies:

    • Stoichiometric Control: The most effective way to prevent diformylation is to limit the amount of the Vilsmeier reagent. Use the lowest effective equivalents of POCl₃ (start with 1.2-1.5 equiv.) that still provides a reasonable conversion rate of your starting material.

    • Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the over-reaction that leads to the diformylated product.

    • Controlled Temperature: Avoid excessive heating. Higher temperatures increase the rate of the second formylation. Maintain the lowest possible temperature that allows for a reasonable reaction time.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Anhydrous DMF typically serves as both the reagent and the solvent. In some cases, for substrates with poor solubility in DMF, a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used. However, for this specific synthesis, neat anhydrous DMF is usually sufficient.[3]

  • Q: How should I purify the final product?

    • A: After a successful workup and extraction, the crude product is often a solid. Purification is best achieved by silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is typically effective at separating the desired product from less polar starting material and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed for further purification.

  • Q: Can I use other formylating agents?

    • A: While the Vilsmeier-Haack reaction is the most common and cost-effective method, other formylation procedures exist. However, for this specific substrate, the Vilsmeier-Haack conditions are well-established and generally provide the best results. Alternative methods may require significant optimization and may not be as regioselective.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 20-30 minutes. Maintain the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 1-Boc-7-nitroindole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃.

  • Stir vigorously until the evolution of CO₂ ceases and the pH of the aqueous layer is > 8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF used).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes (this may require optimization).

  • Visualization: UV light (254 nm). The product, starting material, and byproducts are typically UV active.

  • Expected Results: The product (this compound) should have a lower Rf value than the starting material (1-Boc-7-nitroindole). The deprotected byproduct (7-nitro-3-formylindole) will be significantly more polar and have a much lower Rf.

References

Technical Support Center: 1-Boc-7-nitro-3-formylindole Storage and Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 1-Boc-7-nitro-3-formylindole. Ensuring the stability of this complex heterocyclic compound is paramount for the reproducibility and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and to maintain purity, this compound should be stored under controlled conditions that mitigate its inherent chemical sensitivities. The primary factors to control are temperature, light, and atmosphere.

Core Recommendation: Store at 2°C to 8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[1][2]

  • Causality: The molecule contains several functional groups susceptible to degradation. The nitroaromatic system is light-sensitive, the Boc-protecting group is acid-labile, and the indole ring can be prone to oxidation.[3][4][5] Low temperatures slow down the rate of all potential degradation reactions. An inert atmosphere prevents oxidation, and protection from light averts photolytic decomposition.[6]

Q2: Why is light protection so critical for this compound?

The 7-nitroindole moiety makes the molecule highly susceptible to photodegradation. Nitroaromatic compounds can absorb UV-visible light, leading to the formation of excited states that can undergo various reactions, including cleavage and the generation of reactive oxygen species, which can further degrade the molecule.[3][6][7] This can result in the formation of colored impurities and a significant loss of purity. Several suppliers of related nitroindole compounds explicitly recommend protecting them from light.[1][2]

Q3: My sample has changed color from a pale yellow to a brownish hue. What happened and is it still usable?

A color change, particularly darkening or the development of a brown or orange color, is a strong indicator of degradation.[8] This is often due to oxidation of the indole ring or decomposition involving the nitro group.

  • Likely Cause: Exposure to air (oxygen) and/or light. The indole nucleus can be oxidized, and nitroaromatic compounds can form colored by-products upon decomposition.[5][8]

  • Usability: The material is likely impure. Using it in a synthesis may lead to lower yields, unexpected side products, and difficulty in purification. It is strongly recommended to assess the purity of the material via an analytical technique like HPLC or TLC before use. If significant degradation is confirmed, purification or acquisition of a new batch is advised.

Q4: How stable is the Boc-protecting group on this molecule during storage?

The tert-butyloxycarbonyl (Boc) group is generally stable under neutral and basic conditions but is sensitive to acid.[9][10]

  • Acid Sensitivity: The primary risk to the Boc group during storage is exposure to acidic contaminants. This could be from acidic vapors in the laboratory atmosphere or residual acid from the synthesis of the compound. Degradation results in the loss of the Boc group, yielding the free amine (7-nitro-3-formylindole).

  • Thermal Stability: While generally stable at recommended storage temperatures, prolonged exposure to high heat can also cause thermolytic cleavage of the Boc group.[11][12]

Q5: Can I store the compound in a standard laboratory freezer (-20°C)?

While lower temperatures generally slow degradation, storing at -20°C can introduce risks associated with freeze-thaw cycles and moisture condensation. If you choose to store at -20°C, it is imperative that the container is sealed tightly with a high-quality cap and that the sample is allowed to fully equilibrate to room temperature before opening to prevent water from condensing on the cold solid. For routine access, refrigeration (2-8°C) is often a more practical and safer choice.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CSlows kinetic rates of all potential degradation pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the indole ring and other sensitive moieties.
Light Amber Vial or Opaque ContainerProtects the light-sensitive nitroaromatic system from photolysis.[1][3][6]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and contaminants.
pH Environment NeutralAvoids acid-catalyzed hydrolysis of the Boc-protecting group.[4][9]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosis and resolution.

Issue 1: Inconsistent or Low Yields in Subsequent Reactions

You use your stored this compound as a starting material, but the reaction yield is significantly lower than expected or fails completely.

A Problem: Low Reaction Yield B Assess Purity of Starting Material (SM) via TLC or HPLC A->B C Is the SM pure? B->C D SM is impure. Likely degradation during storage. C->D No F Check reaction conditions (reagents, solvent, temp). C->F Yes E Re-purify SM via chromatography or recrystallization. D->E H Review storage protocol for future batches. D->H G Optimize reaction. F->G

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Appearance of a New Spot on TLC Analysis

A routine quality control check using Thin-Layer Chromatography (TLC) shows a new, more polar spot that was not present when the material was fresh.

  • Probable Cause: This new, more polar spot is likely the de-protected product, 7-nitro-3-formylindole, resulting from the acid-catalyzed hydrolysis of the Boc group.[4][9] The free amine is significantly more polar than its Boc-protected precursor.

  • Confirmation: To confirm, you can run a co-spot on the TLC plate with a small amount of the starting material that has been intentionally treated with a drop of trifluoroacetic acid (TFA) to induce deprotection. If the new spot and the spot from the TFA-treated sample have the same Rf value, it confirms the identity of the impurity.

  • Solution: The material must be re-purified, typically using column chromatography, to isolate the desired this compound before use in any subsequent reactions.

Key Degradation Pathways

Understanding the potential chemical transformations is key to preventing them.

cluster_factors Degradation Factors cluster_products Degradation Products Light Light (UV-Vis) Molecule This compound Boc Group Indole Core Nitro Group Light->Molecule:f3 Photolysis Acid Acidic Traces Acid->Molecule:f1 Hydrolysis Air Air (O2, H2O) Air->Molecule:f2 Oxidation Deboc Deprotected Amine Molecule:f1->Deboc Oxidized Oxidized Indole Species Molecule:f2->Oxidized Photolysis Photolytic Byproducts Molecule:f3->Photolysis

Caption: Factors and products of molecular degradation.

Experimental Protocol: Purity Assessment by TLC

A rapid and effective way to monitor the stability of your compound is by Thin-Layer Chromatography (TLC).

Objective: To quickly assess the purity of a stored sample of this compound and detect potential degradation products.

Materials:

  • TLC Plate (Silica gel 60 F254)

  • Developing Chamber

  • Mobile Phase: 30% Ethyl Acetate in Hexane (This may need optimization)

  • Sample of stored this compound

  • Reference sample (a fresh or previously confirmed pure batch, if available)

  • UV Lamp (254 nm)

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your stored compound in a suitable solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. If available, spot a reference sample alongside it for comparison.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis: Visualize the spots under a UV lamp at 254 nm.

    • Pure Sample: A pure sample should show a single, well-defined spot.

    • Degraded Sample: The presence of additional spots indicates impurities. A new spot at a lower Rf (closer to the baseline) may indicate the more polar de-protected amine. Streaking or spots remaining at the baseline can indicate polymeric or highly polar decomposition products.

References

Technical Support Center: Managing Poor Solubility of 1-Boc-7-nitro-3-formylindole in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 1-Boc-7-nitro-3-formylindole during synthetic transformations. As a key building block in medicinal chemistry, successfully managing its solubility is critical for achieving reproducible results, high yields, and simplified purification.[1][2] This document provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome this common experimental hurdle.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges associated with this compound.

Q1: Why is this compound so poorly soluble in many standard organic solvents?

Answer: The poor solubility of this compound stems from a combination of competing structural features that lead to high crystal lattice energy and "conflicted" polarity.

  • Rigid, Planar Core: The indole ring system is flat and aromatic, promoting strong intermolecular π-stacking interactions in the solid state. These strong interactions require a significant amount of energy from a solvent to break apart.

  • Polar Functional Groups: The presence of a highly polar nitro group (-NO₂) and a formyl (aldehyde) group (-CHO) creates strong dipole-dipole interactions between molecules. These groups demand polar solvents for effective solvation.[3][4]

  • Bulky, Lipophilic Protecting Group: The tert-Butoxycarbonyl (Boc) group is large and nonpolar (lipophilic). It sterically hinders the polar groups and contributes significant nonpolar character to the molecule.

  • Structural Conflict: The molecule possesses both highly polar regions (nitro, formyl) and a large nonpolar region (Boc group, benzene ring). This makes it difficult for a single "ideal" solvent to effectively solvate all parts of the molecule simultaneously, reducing its solubility in common solvents like diethyl ether or hexanes (which are too nonpolar) and even lower alcohols (where the nonpolar part dominates).

Q2: What are the direct consequences of poor solubility in my reaction?

Answer: Operating under conditions where the substrate is not fully dissolved can lead to several significant experimental problems.[5][6]

  • Low or Stalled Conversions: If the substrate is not in solution, its molecules are not available to react with the reagents in the liquid phase. The reaction may appear to start (reacting with the small amount of dissolved material) and then stop, leading to low yields.

  • Irreproducible Results: The rate of dissolution can become the rate-limiting step of the reaction. This rate can be highly sensitive to minor variations in stirring speed, vessel shape, and particle size of the solid, leading to inconsistent outcomes between batches.

  • Formation of Side Products: In some cases, localized high concentrations of reagents around the slowly dissolving solid can promote side reactions. Additionally, if the reaction requires elevated temperatures to force dissolution, the substrate or product might degrade over the extended reaction time.

  • Complex Purification: Unreacted starting material mixed with the product complicates purification, often requiring multiple chromatographic steps and leading to product loss.

Part 2: Troubleshooting Guides & Strategic Solutions

When encountering poor solubility, a systematic approach is crucial. The following strategies are presented in order of increasing complexity and should be considered sequentially.

Strategy 1: Systematic Solvent & Co-Solvent Screening

The first and most critical step is to identify a suitable solvent or solvent system. Polar aprotic solvents are often the best starting point. A co-solvent approach, where a secondary solvent is added in small amounts, can dramatically improve solubility by creating a new solvent environment with tailored properties.[7][8][9]

Causality: Co-solvents work by disrupting the strong solute-solute interactions (like π-stacking) while providing a mixed polarity environment that can solvate both the polar and nonpolar regions of the molecule more effectively than a single solvent.[7][10] For example, a small amount of DMF in THF can break up substrate aggregates, allowing the bulk THF to solvate the molecule more efficiently.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: In separate 1-dram vials, add ~5 mg of this compound.

  • Solvent Addition: To each vial, add 0.5 mL of a candidate solvent from Table 1.

  • Observation at Room Temperature: Cap the vials and vortex for 1 minute. Observe and record the solubility (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Heat Application: For vials where the compound is not fully soluble, gently heat to 50-60 °C using a heat gun or water bath while stirring. Record any changes.

  • Co-Solvent Test: For promising primary solvents where solubility is still limited (e.g., THF, Dichloromethane), add a co-solvent (e.g., DMF, NMP) dropwise (25-50 µL at a time) and observe for dissolution.

Table 1: Recommended Solvents and Co-solvents for Screening

Solvent/Co-SolventTypeTypical Use & Rationale
Primary Solvents
N,N-Dimethylformamide (DMF)Polar AproticExcellent starting point. High polarity effectively solvates the nitro and formyl groups.
N-Methyl-2-pyrrolidone (NMP)Polar AproticSimilar to DMF but with a higher boiling point, useful for higher temperature reactions.
Dimethyl Sulfoxide (DMSO)Polar AproticVery high polarity; excellent solvent but can be difficult to remove and may interfere with certain reagents (e.g., oxidants).
Acetonitrile (MeCN)Polar AproticModerate polarity. Good for reactions where DMF/NMP might be too reactive.[3]
Tetrahydrofuran (THF)Polar AproticLower polarity. Often requires a co-solvent but is less reactive and easier to remove than DMF.
Dichloromethane (DCM)NonpolarGenerally a poor solvent on its own but can be effective with a polar co-solvent.
Co-Solvents
DMF or NMPPolar AproticUse at 5-20% v/v in solvents like THF or Dioxane to break up aggregates and enhance overall solubility.[9]
1,4-DioxanePolar AproticCan be a good primary solvent or co-solvent with toluene for certain coupling reactions.
Strategy 2: Leveraging Reaction Temperature

Increasing the temperature serves two primary purposes: it increases the solubility of the substrate and accelerates the reaction rate, as described by the Arrhenius equation.[11] For most endothermic dissolution processes, solubility increases with temperature.[12]

Causality: Higher thermal energy provides the necessary activation to overcome both the intermolecular forces holding the solid lattice together and the activation energy barrier of the chemical reaction itself.[13][14]

Trustworthiness Check:

  • Risk: Elevated temperatures can lead to the degradation of starting material or product, or promote unwanted side reactions.

  • Validation: Before running a preparative scale reaction at high temperature, run a small-scale experiment. After bringing the reaction to the target temperature, immediately take a sample and analyze it by TLC or LC-MS to check for the appearance of new, undesired spots compared to the starting material.

Strategy 3: Application of Ultrasonic Energy (Sonication)

For reactions that remain heterogeneous even after solvent and temperature optimization, sonication can be a powerful tool. Ultrasound provides mechanical energy that promotes dissolution and enhances mass transfer.[15][16]

Causality: Sonication works through a phenomenon called acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[17][18] This collapse generates localized hot spots and powerful shockwaves that physically break apart solid aggregates, continuously cleaning the surface of the solid particles and exposing fresh surfaces to the reactant in solution. This is particularly effective for mass-transfer-limited reactions.[15][19]

dot

Start Heterogeneous Reaction Mixture (Insoluble Substrate) Ultrasound Apply Ultrasonic Waves (20-40 kHz) Start->Ultrasound Activate Cavitation Acoustic Cavitation: Formation & Collapse of Microbubbles Ultrasound->Cavitation Induces Effects Physical Effects Cavitation->Effects Generates Shockwaves Microjets & Shockwaves Effects->Shockwaves Cleaning Surface Cleaning & Pitting Effects->Cleaning Breakup Particle Size Reduction (Aggregate Breakup) Effects->Breakup Result Increased Mass Transfer & Higher Reaction Rate Shockwaves->Result Cleaning->Result Breakup->Result

Caption: Sonication workflow for heterogeneous reactions.

Experimental Protocol: Reaction Setup with Sonication

  • Apparatus: Use a standard ultrasonic cleaning bath. Position the reaction flask in the bath, ensuring the water level is sufficient to cover the reaction mixture level inside the flask.

  • Setup: Secure the flask with a clamp so that it does not touch the bottom of the bath directly.

  • Reaction: Add the insoluble this compound, solvent, and other reagents to the flask.

  • Initiation: Begin stirring the reaction mixture with a magnetic stir bar and turn on the ultrasonic bath.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots for analysis (TLC or LC-MS). Note that sonication can sometimes increase the bath temperature, so monitor this if your reaction is temperature-sensitive.

Strategy 4: Phase-Transfer Catalysis (PTC) for Biphasic Reactions

In some reactions, such as alkylations or nucleophilic substitutions involving an ionic nucleophile, the nucleophile may be soluble in an aqueous or solid phase while the indole substrate is in the organic phase. A phase-transfer catalyst can be used to shuttle the nucleophile into the organic phase to react.

Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is soluble in both aqueous and organic phases.[20] It pairs with the anionic nucleophile in the aqueous/solid phase, and the resulting ion pair, now having a lipophilic exterior from the catalyst's alkyl chains, can migrate into the organic phase. Once there, the "naked" and highly reactive nucleophile is released to react with the indole substrate.[21][22]

dot

Phase-Transfer Catalysis (PTC) Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Indole This compound (Substrate) Product Product PTC_X [Q⁺ X⁻] PTC_Nu [Q⁺ Nu⁻] (Ion Pair) PTC_Nu->Indole Reaction PTC_Nu->PTC_X Shuttle NaX Na⁺ X⁻ (Byproduct) Nu Na⁺ Nu⁻ (Nucleophile) Nu->PTC_X Ion Exchange

Caption: Mechanism of Phase-Transfer Catalysis.

Part 3: Summary and Decision-Making Workflow

When faced with a reaction involving this compound that is performing poorly, use the following workflow to diagnose and solve the problem.

dot

Start Start: Low Yield or Stalled Reaction CheckSol Is the substrate fully dissolved at reaction temp? Start->CheckSol SolScreen Strategy 1: Perform Solvent & Co-Solvent Screen (DMF, NMP, THF/DMF) CheckSol->SolScreen No Other Troubleshoot Other Parameters: - Reagent Purity - Atmosphere - Catalyst Activity CheckSol->Other Yes TempScreen Strategy 2: Increase Temperature (e.g., to 80-100 °C) SolScreen->TempScreen Still Insoluble IsHet Is reaction still heterogeneous? TempScreen->IsHet Check Again Sonicate Strategy 3: Use Sonication to Increase Mass Transfer IsHet->Sonicate Yes IsPTC Does reaction involve an ionic nucleophile in a separate phase? IsHet->IsPTC No, Homogeneous Sonicate->IsPTC PTC Strategy 4: Add a Phase-Transfer Catalyst (e.g., TBAB) IsPTC->PTC Yes Success Reaction Optimized IsPTC->Success No PTC->Success Other->Success

Caption: Troubleshooting workflow for solubility issues.

References

impact of solvent choice on 1-Boc-7-nitro-3-formylindole stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-7-nitro-3-formylindole. This document is designed for researchers, medicinal chemists, and process scientists to provide in-depth insights into the handling, stability, and reactivity of this versatile building block. As a highly functionalized indole, its behavior is critically dependent on the chosen solvent system. This guide will help you navigate these challenges to ensure reproducible and successful experimental outcomes.

Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on an understanding of the molecule's inherent chemical properties.

Q1: I'm observing significant degradation of my starting material during my reaction setup, even before adding all reagents. What's happening?

Answer: The most likely cause is the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group. This group is highly labile under acidic conditions.

  • Causality: The stability of the Boc group is compromised by protons. You may be using a solvent that is either acidic itself (e.g., acetic acid), contains acidic impurities (e.g., old or unstabilized chloroform which can generate HCl), or you may have trace acid contamination in your glassware. Protic solvents, in general, can facilitate proton transfer and may not be ideal for long-term stability if any acidic species are present.

  • Troubleshooting Steps:

    • Solvent Purity Check: Use fresh, anhydrous, high-purity solvents. For chlorinated solvents like Dichloromethane (DCM), ensure it is a stabilized grade.

    • Glassware Preparation: Ensure all glassware is thoroughly dried and, if necessary, rinsed with a weak base solution (like 0.1% triethylamine in hexanes) and then dried again to neutralize any residual acid.

    • Solvent Choice: Switch to aprotic, non-acidic solvents for your reaction setup. Tetrahydrofuran (THF), Dioxane, or Toluene are generally safer choices for reactions where acidic byproducts are not generated.

    • In-situ Monitoring: If you suspect degradation, take an aliquot of your starting material dissolved in the chosen solvent and analyze it by TLC or ¹H NMR before proceeding. A new spot on TLC or the disappearance of the characteristic tert-butyl singlet around 1.7 ppm in the NMR would confirm deprotection.

Q2: My reaction with a strong nucleophile (e.g., thiolate, secondary amine) is giving a complex mixture of products, not just the expected aldehyde adduct. Why?

Answer: You are likely observing a competitive nucleophilic aromatic substitution (SNAr) reaction on the indole ring itself. The unique electronic structure of this compound makes it susceptible to this often-overlooked side reaction.

  • Causality: The combination of the electron-withdrawing nitro group at C7 and the formyl group at C3 renders the indole ring highly electron-deficient. This effect is particularly pronounced at the C2 position, making it an electrophilic site. Strong nucleophiles can attack this position, leading to substitution products.[1] This is especially prevalent in polar aprotic solvents like DMF or DMSO, which enhance the reactivity of anionic nucleophiles by minimizing solvation of the anion.[2]

  • Troubleshooting Steps:

    • Solvent Modulation: The choice of solvent is your primary tool for controlling this side reaction.

      • To Suppress SNAr: Switch from polar aprotic solvents (DMF, DMSO) to less polar aprotic solvents like THF or Dioxane. These solvents do not solvate the cation of an ionic nucleophile as effectively, potentially reducing its nucleophilicity.

      • Consider Protic Solvents (with caution): In some cases, a protic solvent like tert-butanol or isopropanol could be used. These solvents will solvate and "cage" the nucleophile via hydrogen bonding, significantly dampening its reactivity and potentially favoring the desired reaction at the more accessible aldehyde.[2] However, be mindful of potential solubility issues.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). The activation energy for the desired reaction at the aldehyde may be lower than that for the SNAr pathway.

    • Reagent Stoichiometry: Use the nucleophile as the limiting reagent if possible, or use a slow-addition technique to keep its instantaneous concentration low.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for storing this compound in solution?

Answer: For short-term storage (hours to a few days) in solution, anhydrous Dichloromethane (DCM) or Ethyl Acetate are suitable choices at room temperature, provided they are stored in a tightly sealed container away from light. For long-term storage, it is highly recommended to store the compound as a solid at ≤4°C. If a stock solution is necessary, use an aprotic, non-polar solvent like Toluene and store it at -20°C under an inert atmosphere (Argon or Nitrogen). Avoid solvents that can readily form peroxides (like THF or Dioxane) for long-term storage unless they are freshly purified.

Q2: How does solvent polarity affect the stability of the molecule?

Answer: Solvent polarity plays a dual role. While high polarity is often desired for solubility, it can accelerate degradation pathways.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent for dissolving the compound but can be problematic. They significantly enhance the reactivity of any residual nucleophilic impurities (like water or amines), potentially leading to the SNAr side reaction at C2 as discussed previously.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as weak nucleophiles themselves, especially in the presence of a base, potentially forming acetals with the formyl group or participating in other side reactions. They are generally not recommended unless they are a required reactant or co-solvent for a specific transformation like a reduction.

The diagram below provides a decision-making workflow for selecting an appropriate solvent based on your experimental goal.

Solvent_Selection_Workflow start What is your experimental goal? storage Long-Term Storage (Solution) start->storage reaction Chemical Reaction start->reaction res_storage Use Aprotic, Non-Polar: Toluene, Dioxane Store at -20°C under Argon storage->res_storage aldehyde_chem Reaction at C3-Aldehyde (e.g., Wittig, Reductive Amination) reaction->aldehyde_chem snar_chem Reaction with Strong Nucleophile (e.g., Thiolate, Amine) reaction->snar_chem res_aldehyde Use Aprotic, Ethereal/Halogenated: THF, DCM, Dioxane aldehyde_chem->res_aldehyde res_snar_suppress To SUPPRESS ring attack (SNA_r_): Use THF, Toluene, or Dioxane. AVOID DMF, DMSO. snar_chem->res_snar_suppress Goal: React at Aldehyde res_snar_promote To PROMOTE ring attack (SNA_r_): Use Polar Aprotic: DMF, DMSO, NMP snar_chem->res_snar_promote Goal: React at C2

Caption: Solvent selection workflow for this compound.

Q3: Can I visually represent the potential degradation pathways?

Answer: Absolutely. The two primary degradation pathways influenced by solvent and contaminants are Boc-deprotection and nucleophilic attack at the C2 position.

Degradation_Pathways indole This compound p1_product 7-nitro-3-formylindole (Deprotected Product) indole->p1_product p2_product 2-Nu-1-Boc-7-nitro-3-formylindole (SNAr Product) indole->p2_product p1_reagent H+ (Acid) (e.g., from impure solvent) p1_reagent->indole Acid-Catalyzed Deprotection p2_reagent Nu- (Strong Nucleophile) Enhanced by Polar Aprotic Solvents p2_reagent->indole Nucleophilic Attack at C2

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Assessing Stability in a Given Solvent via ¹H NMR Spectroscopy

This protocol allows you to empirically determine the stability of the indole in a specific solvent over a typical reaction time course. This method is adapted from stability study methodologies for other heterocyclic compounds.[3]

  • Preparation: In a clean, dry NMR tube, dissolve ~5 mg of this compound in 0.6 mL of the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, THF-d₈).

  • Internal Standard: Add a small, known amount of a stable internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Time Zero (t=0) Scan: Immediately acquire a quantitative ¹H NMR spectrum. Pay close attention to:

    • The sharp singlet of the Boc group (~1.7 ppm).

    • The aldehyde proton singlet (~10.1 ppm).

    • The aromatic protons, particularly the C2-H proton (~8.5-8.8 ppm).

  • Incubation: Keep the NMR tube at the intended reaction temperature (e.g., 25°C, 50°C).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., t=1h, 4h, 8h, 24h).

  • Analysis:

    • Boc-Deprotection: Monitor for a decrease in the integral of the Boc group's singlet relative to the internal standard. The appearance of a new set of aromatic signals corresponding to the deprotected indole confirms this pathway.

    • Other Degradation: Look for the appearance of any new, unidentified peaks or a general broadening and reduction of all signals corresponding to the parent compound.

Data Summary: Solvent Compatibility Overview
Solvent ClassExamplesSuitability for Storage (24h, RT)Suitability for Aldehyde ReactionsSuitability for Reactions w/ Strong NucleophilesKey Considerations
Aprotic, Non-Polar Toluene, HexanesGood Fair (Solubility may be an issue)Good (Suppresses SNAr)Low solubility can be a major limitation.
Aprotic, Ethereal THF, Dioxane, Diethyl EtherGood Excellent Good (Preferred to suppress SNAr)Check for peroxides, especially in older bottles of THF and ether.
Aprotic, Halogenated DCM, ChloroformGood Excellent FairUse stabilized grades to avoid acidic decomposition (HCl formation).[3]
Aprotic, Polar DMF, DMSO, Acetonitrile, NMPPoor Good (Use with caution)Poor (Promotes SNAr)High risk of promoting SNAr side reactions.[1][4] Use only when absolutely necessary and at low temperatures.
Protic, Alcoholic Methanol, IsopropanolPoor Poor (Risk of acetal formation)Fair (Can suppress SNAr)Can deactivate nucleophiles but may also participate in side reactions.[2]
Protic, Acidic Acetic AcidAvoid Avoid Avoid Will rapidly cleave the Boc protecting group.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, from understanding structure-activity relationships (SAR) to computational modeling, is built. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 1-Boc-7-nitro-3-formylindole, are valuable intermediates in the synthesis of complex therapeutic agents. While a suite of analytical techniques can provide clues to a molecule's identity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution portrait of the atomic arrangement in space.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of this compound. We will delve into the causality behind experimental choices and present a self-validating framework for achieving definitive structural proof.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule.[1] It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule in the solid state. For a novel synthetic intermediate like this compound, this technique eliminates any ambiguity regarding the regiochemistry of the nitro and formyl groups and the conformation of the Boc protecting group.

Causality-Driven Experimental Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The protocol described below is not merely a sequence of steps but a logical workflow designed to yield high-quality single crystals suitable for diffraction analysis.

Part 1: Synthesis and High-Purity Purification

The prerequisite for successful crystallography is a highly pure sample. The presence of impurities can inhibit crystal growth or lead to disordered or poorly diffracting crystals.

  • Synthesis: A plausible synthetic route begins with the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by regioselective nitration at the 7-position, and finally, formylation at the 3-position via a Vilsmeier-Haack reaction.[2][3][4] Alternatively, formylation of 7-nitroindole followed by Boc protection is also a viable route.[5]

  • Purification: The crude product must be meticulously purified. Column chromatography using a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is the standard and most effective method. Purity should be assessed by Thin Layer Chromatography (TLC) and confirmed by ¹H NMR and LC-MS before proceeding.

Part 2: The Art and Science of Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is paramount and is guided by the molecule's solubility and polarity. Indole derivatives have been shown to form different crystal habits depending on solvent polarity.[6][7][8][9]

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and leave the container loosely covered. The slow evaporation of the solvent increases the concentration, promoting nucleation and crystal growth.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a small volume of a relatively volatile solvent. Place this solution in a sealed container with a larger reservoir of a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent reservoir, while the anti-solvent vapor diffuses into the solution drop, gradually decreasing the solubility of the compound and inducing crystallization.

    • Solvent Layering: Create a layered system with a dense solution of the compound at the bottom and a less dense anti-solvent carefully layered on top. Crystals form at the interface as the solvents slowly mix.

Part 3: Data Collection, Structure Solution, and Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.

  • Data Collection: The crystal is mounted on a goniometer head and typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10][11]

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods, such as direct methods, which are standard for small molecules, to generate an initial electron density map.[12]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the observed pattern. The final refined structure provides the precise coordinates of each atom in the molecule.

Visualizing the Crystallography Workflow

The following diagram outlines the logical flow from synthesis to the final, validated 3D structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction Analysis synthesis Chemical Synthesis of This compound purification Column Chromatography synthesis->purification purity_check Purity Assessment (NMR, LC-MS) purification->purity_check solvent Solvent Screening purity_check->solvent growth Crystallization (e.g., Slow Evaporation) solvent->growth harvest Crystal Selection & Mounting growth->harvest data_collection Data Collection (Diffractometer) harvest->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Final Structure (CIF) refinement->validation

Caption: Experimental workflow for structural confirmation via X-ray crystallography.

Comparative Analysis: The Role of Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, reaction monitoring, and providing complementary evidence. Each method interrogates the molecule in a different way, offering unique insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the connectivity of a molecule in solution. For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the indole core, the aldehyde proton, the t-butyl group of the Boc protector, and the substitution pattern on the aromatic ring.[13][14][15]

  • Information Provided: Atom connectivity (C-H framework), chemical environment of nuclei.

  • Strengths: Non-destructive, provides detailed information about the molecular skeleton in solution, does not require crystals.

  • Limitations: Provides indirect structural data (a connectivity map, not a 3D image). While 2D experiments like NOESY can give through-space distance information, determining the precise conformation and relative stereochemistry can be challenging or impossible, especially for molecules without the necessary proton-proton correlations.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

  • Information Provided: Presence of functional groups.

  • Predicted Key Peaks for this compound:

    • ~1730 cm⁻¹: Strong C=O stretch from the Boc-carbonyl group.

    • ~1680 cm⁻¹: Strong C=O stretch from the aldehyde group.

    • ~1520 cm⁻¹ & ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretches from the aromatic nitro group.[17][18][19][20]

  • Strengths: Fast, requires minimal sample, excellent for confirming the incorporation of key functional groups during a synthesis.

  • Limitations: Provides no information on how the functional groups are connected. It confirms the "parts list" but not the assembly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution MS).

  • Information Provided: Molecular weight and fragmentation patterns.

  • Expected Behavior: The molecular ion peak [M+H]⁺ would be expected at m/z 291.09. However, Boc-protected compounds are notoriously unstable in many MS ionization sources and are prone to fragmentation.[21][22] A prominent fragment corresponding to the loss of the Boc group (100 Da) or isobutylene (56 Da) is highly likely, which can complicate the identification of the parent ion.[23][24][25]

  • Strengths: Extremely high sensitivity, provides accurate molecular weight.

  • Limitations: It is a destructive technique that provides no information about isomerism (e.g., 7-nitro vs. 5-nitro), connectivity, or 3D structure.

At-a-Glance Comparison

The following table summarizes the capabilities of each technique for the structural analysis of this compound.

Technique Information Provided Sample Requirement Key Strength Key Limitation
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, absolute configuration.[1]Single crystal (~0.1 mm)Definitive, high-resolution 3D structural proof.Requires high-quality single crystals, which can be difficult to obtain.[26]
NMR Spectroscopy Atom connectivity, molecular skeleton in solution.[13][27]Soluble sample (~1-5 mg)Excellent for determining the C-H framework and confirming constitution.Indirect structural information; ambiguity in 3D conformation and stereochemistry.[16]
FTIR Spectroscopy Presence of functional groups.[17]Small amount of solid/liquidRapid and simple confirmation of functional group transformations.Provides no information on molecular connectivity or overall structure.
Mass Spectrometry Molecular weight and fragmentation patterns.[25]Small amount of sampleHigh sensitivity and accurate mass determination.No isomeric information; Boc-group fragmentation can complicate analysis.[22]

A Unified Approach to Structural Confirmation

The relationship between these techniques is not one of competition, but of synergy. Spectroscopic methods provide the initial, essential characterization, while crystallography provides the final, irrefutable proof.

G cluster_spectroscopy Spectroscopic Characterization (Complementary Evidence) Xray X-Ray Crystallography (Unambiguous 3D Structure) NMR NMR (Connectivity) NMR->Xray Confirms Constitution MS Mass Spectrometry (Molecular Weight) MS->Xray Confirms MW FTIR FTIR (Functional Groups) FTIR->Xray Confirms Functional Groups

Caption: Relationship between analytical techniques for structural elucidation.

Conclusion

For a molecule like this compound, which serves as a critical building block in drug discovery pipelines, ambiguity in its structure is unacceptable. While NMR, FTIR, and Mass Spectrometry are vital tools for confirming the successful synthesis and purity of the compound, they collectively provide a hypothesis of the structure. Single-crystal X-ray crystallography is the definitive experiment that tests and validates this hypothesis, providing the high-resolution, three-dimensional evidence required for confident advancement of a research program. It remains the undisputed gold standard for absolute structural confirmation in chemical and pharmaceutical sciences.

References

comparing the reactivity of 1-Boc-7-nitro-3-formylindole with other substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Reactivity of a Multifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products. Its inherent electron-rich nature dictates a rich and often complex reactivity profile. However, in drug discovery and development, precise molecular tailoring is paramount. This requires the strategic installation of functional groups that modulate the core's electronic properties and provide handles for further synthetic elaboration.

1-Boc-7-nitro-3-formylindole is a prime example of such a tailored scaffold. It is a highly functionalized building block where each substituent serves a distinct purpose, fundamentally altering the reactivity compared to the parent indole. This guide provides an in-depth comparison of the chemical behavior of this compound against other substituted indoles. We will dissect the interplay of its functional groups—a bulky N-protecting group, a potent electron-withdrawing group on the carbocyclic ring, and an electrophilic aldehyde at the key C3 position—to provide researchers with the predictive insights needed for successful synthetic planning.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of an indole is governed by the electron density of its bicyclic aromatic system. The lone pair of the pyrrolic nitrogen participates in the π-system, rendering the molecule electron-rich and highly susceptible to electrophilic attack, particularly at the C3 position.[1] The introduction of substituents dramatically perturbs this electronic landscape.

In this compound, three key groups conspire to deactivate the indole core while simultaneously activating a specific site for nucleophilic attack:

  • 1-Boc (tert-Butoxycarbonyl) Group: While often viewed simply as a protecting group, the Boc carbamate is electron-withdrawing due to the adjacent carbonyl moieties.[2] This effect reduces the electron-donating ability of the nitrogen atom into the pyrrole ring, deactivating the ring towards electrophilic substitution. Its steric bulk can also influence the approach of reagents.[2] It is reliably removed under acidic conditions.[3][4]

  • 7-Nitro (NO₂) Group: This is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects (-R, -I).[5] Its placement on the benzene ring significantly lowers the electron density across the entire indole system, rendering it far less nucleophilic than a standard indole. The synthesis of 7-nitroindoles often requires multi-step indirect methods to avoid unwanted side reactions that occur during direct nitration of the highly activated indole core.[6][7]

  • 3-Formyl (CHO) Group: The formyl group is also electron-withdrawing and occupies the C3 position, which is the most nucleophilic site in an unsubstituted indole.[8] This blockage prevents electrophilic attack at C3.[9][10] More importantly, the aldehyde's carbonyl carbon is electrophilic, serving as the primary site for nucleophilic addition reactions.[11]

The cumulative effect of these three electron-withdrawing groups transforms the indole from a nucleophilic entity into a molecule with a highly deactivated ring system and a targeted electrophilic center at C3.

Knoevenagel_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis & Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis start Dissolve this compound (1 eq) and Malononitrile (1.1 eq) in Ethanol add_cat Add Piperidine (0.1 eq) dropwise start->add_cat stir Stir at room temperature add_cat->stir monitor Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until starting material is consumed stir->monitor concentrate Concentrate reaction mixture under reduced pressure monitor->concentrate Reaction Complete precipitate Add cold water to precipitate the product concentrate->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash solid with water and small amount of cold ethanol filter->wash dry Dry the solid product under vacuum wash->dry analyze Characterize by ¹H NMR, ¹³C NMR, MS dry->analyze

References

Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth, objective comparison of the biological activities of novel compounds derived from the versatile synthetic intermediate, 1-Boc-7-nitro-3-formylindole. We move beyond mere data presentation to explore the causal relationships between chemical structure and biological function, offering field-proven insights to accelerate your research and development efforts.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique structure allows it to mimic peptides and interact with a wide array of biological targets.[2][3] By strategically functionalizing this core, we can generate libraries of compounds with diverse pharmacological profiles. Our focus here is on derivatives of this compound, a starting material rich with potential due to its specific functional groups:

  • The 3-formyl (aldehyde) group: This serves as a highly reactive chemical handle, enabling facile condensation and coupling reactions to build molecular complexity.[4]

  • The 7-nitro group: More than just a substituent, the nitro group is a powerful electronic modulator and a known pharmacophore. Nitroaromatic compounds exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects, often through redox-mediated mechanisms.[5][6]

  • The 1-Boc protecting group: The tert-butyloxycarbonyl group provides essential protection for the indole nitrogen, preventing unwanted side reactions and allowing for precise, regioselective functionalization at other positions.

This guide will dissect the synthesis of key derivatives, compare their performance in critical biological assays against established alternatives, and provide the detailed experimental protocols necessary for you to validate and build upon these findings.

Synthetic Pathways: From a Core Scaffold to Diverse Bioactivity

The primary advantage of this compound lies in the reactivity of its C3-aldehyde. This allows for straightforward synthesis of various compound classes, including Schiff bases, chalcones, and other heterocyclic adducts through reactions like Knoevenagel condensation and Wittig reactions. The general workflow illustrates the scaffold's versatility.

G cluster_products Biologically Active Derivatives start This compound schiff Schiff Bases / Imines start->schiff Condensation chalcone Chalcone Analogs start->chalcone Claisen-Schmidt Condensation thiosemicarbazone Thiosemicarbazones start->thiosemicarbazone Condensation amine Primary Amines (R-NH2) amine->schiff ketone Active Methylene Ketones (R-CO-CH3) ketone->chalcone thiosemicarbazide Thiosemicarbazides thiosemicarbazide->thiosemicarbazone

Caption: General synthetic routes from this compound.

Comparative Analysis I: Anticancer Activity

Indole derivatives are a significant focus in oncology research, with many demonstrating potent cytotoxicity against various cancer cell lines.[1][7] The introduction of specific functional groups onto the 7-nitroindole core can lead to compounds with efficacy comparable to, or even exceeding, established chemotherapeutics.

Performance Data vs. Alternatives

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of representative indole derivatives synthesized from our core scaffold, compared against standard anticancer drugs. The data is compiled from studies on various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)
IND-01 Indole-ChalconeMCF-7 (Breast)8.2Doxorubicin1.5
IND-02 Indole-SulfonohydrazideMDA-MB-468 (Breast)8.2[8]Doxorubicin1.2
IND-02 Indole-SulfonohydrazideMCF-7 (Breast)13.2[8]Doxorubicin1.5
IND-03 Indole-TyrphostinHCT-116 (Colon)< 5.0[9]Gefitinib~5.0[10]
IND-04 Betulin-Indole ConjugateMCF-7 (Breast)~20[7]Betulin>200[7]
Expert Insights & Structure-Activity Relationship (SAR)
  • The Nitro Group's Role: The presence of the electron-withdrawing nitro group at the 7-position appears crucial for enhancing cytotoxic activity, potentially by increasing the compound's ability to generate reactive oxygen species (ROS) within the tumor microenvironment—a known mechanism of action for some anticancer agents.[10]

  • Side-Chain Impact: As seen with IND-02 , the addition of a p-chlorophenyl substituent on the arylsulfonylhydrazide moiety resulted in the most potent compound in its series, highlighting the importance of the distal electronics and sterics in target binding.[8]

  • Kinase Inhibition Potential: Derivatives like IND-03 are designed as tyrphostin analogs, suggesting a mechanism involving the inhibition of tyrosine kinases such as VEGFR-2, which are critical for tumor angiogenesis.[9][10] This dual-action potential—cytotoxicity and anti-angiogenesis—makes these compounds particularly promising.

  • Conjugation Strategy: The dramatic increase in activity from Betulin to the IND-04 conjugate demonstrates that attaching the indole moiety can transform a non-toxic natural product into a potent anticancer agent, likely by improving cell permeability or introducing a new binding pharmacophore.[7]

Key Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cells. The assay measures the metabolic activity of cells, which correlates with cell viability.

Workflow Diagram: MTT Assay

G A 1. Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of test compounds B->C D 4. Include controls: - Vehicle (DMSO) - Positive (e.g., Doxorubicin) - Untreated C->D E 5. Incubate for 48-72h D->E F 6. Add MTT reagent (5 mg/mL) to each well E->F G 7. Incubate for 4h (Viable cells convert MTT to formazan) F->G H 8. Solubilize formazan crystals with DMSO or Solubilization Buffer G->H I 9. Read absorbance at 570 nm using a plate reader H->I J 10. Calculate % viability and IC₅₀ values I->J

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Comparative Analysis II: Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery.[5][6] The mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic, DNA-damaging radical species.[6][11] Derivatives of this compound leverage this property, with additional modifications enhancing potency and spectrum.

Performance Data vs. Alternatives

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) for representative 7-nitroindole derivatives against common bacterial and fungal strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
IND-T1 Indole-TriazoleS. aureus6.25Ampicillin3.125-6.25
IND-T1 Indole-TriazoleMRSA12.5Ciprofloxacin>32
IND-T2 Indole-ThiadiazoleE. coli12.5Ciprofloxacin0.015-1
IND-T3 Indole-TriazoleC. krusei3.125[12]Fluconazole>64[12]
Expert Insights & Structure-Activity Relationship (SAR)
  • Dual-Action Mechanism: Recent studies on related nitroimidazole-indolinone compounds suggest a potential dual mode of action: the classic DNA damage from nitro-reduction combined with direct inhibition of essential enzymes like topoisomerase IV.[11] This dual attack strategy is highly valuable as it can significantly lower the probability of resistance development.

  • Heterocyclic Advantage: The incorporation of 1,2,4-triazole and 1,3,4-thiadiazole moieties (as in IND-T1 , T2 , and T3 ) is a proven strategy for enhancing antimicrobial potency.[12] These heterocycles can improve pharmacokinetic properties and provide additional hydrogen bonding interactions with microbial targets.

  • Activity against Resistant Strains: The potent activity of IND-T1 against Methicillin-resistant S. aureus (MRSA) and IND-T3 against the intrinsically fluconazole-resistant Candida krusei is particularly noteworthy.[12] This demonstrates the potential of this compound class to address the critical challenge of antimicrobial resistance.

Key Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Detailed Steps:

  • Inoculum Preparation: Culture the desired microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final cell concentration to ~2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only inoculum and broth (no compound).

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: A standard antibiotic (e.g., Ampicillin) tested under the same conditions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile class of bioactive compounds. The strategic combination of the indole core, a reactive aldehyde handle, and an activity-enhancing nitro group provides a powerful platform for developing novel therapeutics.

  • In Oncology: The indole-chalcone and indole-tyrphostin derivatives show significant potential as cytotoxic and anti-angiogenic agents. Future work should focus on optimizing their kinase selectivity profiles and evaluating their in vivo efficacy in xenograft models.

  • In Infectious Disease: The indole-triazole conjugates have demonstrated remarkable activity against drug-resistant pathogens. Further investigation into their precise mechanism of action—specifically exploring the potential for dual-target inhibition—is warranted and could lead to the development of resistance-breaking antibiotics.

The protocols and comparative data provided in this guide serve as a validated starting point for researchers in this field. By understanding the structure-activity relationships and employing robust screening methodologies, we can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

A Comparative Spectroscopic Guide to 5-Nitroindole and 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitroindoles are fundamental scaffolds in medicinal chemistry and materials science, where their photophysical properties are often exploited for sensing and therapeutic applications.[1][2] The specific positioning of the electron-withdrawing nitro group on the indole ring dramatically influences the electronic structure, leading to distinct spectroscopic behaviors. This guide provides a comprehensive comparison of the spectroscopic properties of 5-nitroindole and 7-nitroindole derivatives. We will delve into their UV-Visible absorption, fluorescence emission, and solvatochromic characteristics, supported by experimental data and theoretical insights. Detailed protocols for spectroscopic analysis are also provided to ensure the reproducibility of the findings, offering a critical resource for researchers in drug development and materials science.

Introduction: The Significance of Isomeric Position

The indole ring is a privileged structure in chemistry and biology, forming the core of the essential amino acid tryptophan and numerous pharmaceuticals.[3] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, creates a "push-pull" electronic system within the molecule. This system consists of the electron-rich indole ring (the "push") and the electron-deficient nitro group (the "pull").[4][5] The relative positioning of these groups dictates the molecule's ground and excited state properties, including its dipole moment and intramolecular charge transfer (ICT) character.[5]

This guide focuses on the critical differences between 5-nitroindole and 7-nitroindole. The placement of the nitro group at the 5-position versus the 7-position results in significant alterations to the molecule's electronic and photophysical landscape. Understanding these differences is paramount for designing molecules with tailored spectroscopic properties for applications such as fluorescent probes, sensors, and photodynamic therapy agents.[1]

Comparative Spectroscopic Analysis

The electronic behavior of 5- and 7-nitroindole isomers is best understood by examining their interaction with light, specifically their absorption and emission profiles.

UV-Visible Absorption Characteristics

The absorption of UV-visible light by a molecule promotes an electron from a lower energy ground state to a higher energy excited state.[6] The wavelength of maximum absorption (λabs) is indicative of the energy gap between these states.

For nitroindoles, the primary absorption band in the near-UV region (300-400 nm) is of most interest. A study comparing various nitroindole isomers in 2-propanol found that 5-nitroindole has a λabs at 322 nm.[7] While this specific study did not report a distinct peak for 7-nitroindole in the same solvent, related compounds like 7-azaindole and other indole derivatives show that the positioning of electron-withdrawing groups significantly impacts the absorption maxima.[8][9] Generally, substitution at the 7-position can lead to a more pronounced intramolecular charge transfer, which often results in a red-shifted (longer wavelength) absorption compared to substitution at the 5-position.[4]

Fluorescence Emission Properties

Following excitation, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. The key parameters here are the wavelength of maximum emission (λem), the Stokes shift (the difference between λabs and λem), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.[9]

The position of the nitro group has a profound impact on fluorescence. The 7-nitroindole architecture, with the nitro group in closer proximity to the indole nitrogen, often facilitates a more significant intramolecular charge transfer in the excited state.[4] This increased charge separation in the excited state typically leads to:

  • A larger Stokes shift: Indicating a more substantial structural relaxation in the excited state.

  • Lower fluorescence quantum yields in many cases, as the charge-separated state can be more susceptible to non-radiative decay pathways.[3]

In contrast, 5-nitroindole derivatives, while still possessing "push-pull" character, may exhibit less pronounced ICT, potentially leading to higher quantum yields in certain environments.

Solvatochromism: Probing Environmental Polarity

Solvatochromism is the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of the solvent.[5] This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states.[10] Fluorophores that exhibit solvatochromism are highly valuable as probes for sensing changes in the local microenvironment of proteins and membranes.[3]

Both 5- and 7-nitroindole derivatives are expected to exhibit positive solvatochromism, meaning their emission spectra will red-shift (move to longer wavelengths) as the solvent polarity increases.[5] This is because more polar solvents will better stabilize the more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission.[10]

The magnitude of this solvatochromic shift is often greater for 7-nitroindole derivatives. The more pronounced ICT character in the 7-isomer leads to a larger change in dipole moment upon excitation, making its emission spectrum more sensitive to the surrounding solvent polarity.[4]

Quantitative Data Summary

The following table summarizes key spectroscopic parameters for representative nitroindole derivatives. It is important to note that direct, side-by-side comparisons in a wide range of solvents are not always available in a single publication, so data has been compiled from various sources.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference(s)
5-Nitroindole 2-Propanol322---[7]
5-Nitroindole Ethanol265, 324---[11]
Indole (parent) Water~270~345~750.264[12][13]
7-Cyanoindole Water>295~380~85Low[12]
7-Azaindole Water (pH 7)288386980.023[9]

Note: Data for 7-nitroindole is sparse; 7-cyanoindole and 7-azaindole are included as electronically similar analogs to illustrate the effect of a C7 electron-withdrawing group. The Stokes shift and quantum yield for indole are provided as a baseline.

Theoretical Underpinnings: A Molecular Orbital Perspective

The observed spectroscopic differences can be explained by considering the molecular orbitals involved in the electronic transitions. Computational methods like Density Functional Theory (DFT) are invaluable for this purpose.[8][14]

The key difference lies in the contribution of the indole nitrogen's lone pair of electrons and the π-system of the benzene ring to the overall electronic structure.

  • In 5-nitroindole , the nitro group primarily draws electron density from the fused benzene ring.

  • In 7-nitroindole , the nitro group is positioned to strongly interact with both the benzene ring and the electron-donating indole nitrogen. This proximity enhances the intramolecular charge transfer from the nitrogen to the nitro group upon photoexcitation, leading to a more polarized excited state.

This fundamental electronic difference is the root cause of the observed variations in absorption, emission, and solvatochromism.

G cluster_5 5-Nitroindole Electronic Influence cluster_7 7-Nitroindole Electronic Influence N_H_5 Indole N-H (Electron Donor) Pi_System_5 Aromatic π-System N_H_5->Pi_System_5 Donates to ring NO2_5 5-NO₂ Group (Electron Acceptor) Pi_System_5->NO2_5 Withdrawal from benzene portion N_H_7 Indole N-H (Electron Donor) NO2_7 7-NO₂ Group (Electron Acceptor) N_H_7->NO2_7 Direct ICT Pathway (Stronger Influence) Pi_System_7 Aromatic π-System Pi_System_7->NO2_7 Withdrawal from π-system

Caption: Electronic influence in 5- vs. 7-nitroindole.

Experimental Protocols

To ensure the generation of reliable and comparable spectroscopic data, the following standardized protocols are recommended.[15][16]

General Sample Preparation
  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1-10 mM) of the nitroindole derivative in a high-purity solvent in which it is readily soluble (e.g., DMSO or Methanol). Store in the dark at 4°C.

  • Working Solutions: For UV-Vis absorbance, dilute the stock solution to a final concentration that yields an absorbance between 0.1 and 1.0 at the λabs to ensure adherence to the Beer-Lambert law.[6] For fluorescence, further dilute the sample to achieve an absorbance of <0.1 at the excitation wavelength to avoid inner-filter effects.[12]

  • Solvents: Use spectroscopy-grade solvents to minimize background absorbance and fluorescence.

  • Cuvettes: Use quartz cuvettes for measurements in the UV range (<340 nm). Clean cuvettes meticulously between samples.[15]

UV-Visible Absorbance Spectroscopy Protocol
  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

  • Blanking: Fill a cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline/blank spectrum. This corrects for the absorbance of the solvent and the cuvette.[17]

  • Sample Measurement: Replace the blank cuvette with the sample cuvette.

  • Data Acquisition: Scan a range of wavelengths (e.g., 250-500 nm) to identify the wavelength of maximum absorbance (λabs). Record the absorbance value at this peak.

Fluorescence Spectroscopy Protocol
  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Parameter Selection:

    • Excitation Wavelength (λex): Set the excitation monochromator to the λabs determined from the UV-Vis spectrum.

    • Emission Range: Set the emission monochromator to scan a range starting ~10-20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline (e.g., for λex = 320 nm, scan from 340 nm to 600 nm).

    • Slit Widths: Use appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

  • Blank Subtraction: Acquire an emission spectrum of the pure solvent using the same settings. This will be subtracted from the sample spectrum to remove Raman scattering and other solvent-related signals.

  • Sample Measurement: Acquire the emission spectrum of the nitroindole sample.

  • Data Analysis: After subtracting the blank, identify the wavelength of maximum emission (λem).

G start Start prep_stock Prepare 1-10 mM Stock Solution start->prep_stock prep_work Prepare Dilute Working Solution prep_stock->prep_work uv_vis Acquire UV-Vis Absorbance Spectrum prep_work->uv_vis find_lambda_max Determine λ_abs uv_vis->find_lambda_max fluorescence Acquire Fluorescence Emission Spectrum find_lambda_max->fluorescence Set λ_ex = λ_abs analyze Analyze Data (λ_em, Stokes Shift) fluorescence->analyze end End analyze->end

Caption: General workflow for spectroscopic comparison.

Applications and Implications

The distinct spectroscopic signatures of 5- and 7-nitroindole derivatives have significant implications for their application:

  • Fluorescent Probes: The higher environmental sensitivity (solvatochromism) of 7-nitroindole derivatives makes them potentially superior candidates for probes designed to report on local polarity changes, such as protein conformational changes or membrane binding events.[1][3]

  • Drug Design: 5-nitroindole derivatives are common in medicinal chemistry, where they have been investigated as anticancer agents.[2][18][19] Their specific absorption and emission properties could be leveraged for applications in photodynamic therapy or for tracking the compound's distribution within cells.

  • Materials Science: The "push-pull" nature of these molecules is desirable for creating organic materials with non-linear optical properties, which are relevant for organic electronics and photonics.[4] The choice between a 5- and 7-substituted isomer allows for fine-tuning of the material's electronic band gap and charge-transport properties.[1]

Conclusion

The isomeric position of the nitro group on the indole scaffold is a critical design element that dictates the molecule's spectroscopic behavior. 7-Nitroindole derivatives, due to a more direct intramolecular charge transfer pathway, generally exhibit greater sensitivity to their environment, as evidenced by larger Stokes shifts and more pronounced solvatochromism compared to their 5-nitroindole counterparts. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to select and utilize the appropriate nitroindole isomer for their specific application, whether it be in the realm of biological sensing, drug discovery, or advanced materials development.

References

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 1-Boc-7-nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a complex intermediate like 1-Boc-7-nitro-3-formylindole, a precursor in the synthesis of various biologically active molecules, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in established regulatory frameworks and field-proven expertise. We will dissect the "why" behind experimental choices, offering a self-validating logic for each protocol, and present comparative data to guide researchers, scientists, and drug development professionals in their selection of the most appropriate analytical strategy.

The Criticality of Purity for this compound

This compound is a key building block whose purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Potential impurities, such as starting materials, regioisomers (e.g., 1-Boc-5-nitro-3-formylindole), or degradation products, can have significant downstream consequences. Therefore, a validated, robust analytical method is not just a regulatory requirement but a crucial tool for process control and quality assurance.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination is a balance of specificity, sensitivity, and the nature of the potential impurities. For this compound, the primary analytical techniques to consider are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and for orthogonal verification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Separation by LC followed by detection based on the mass-to-charge ratio of ionized molecules.Intrinsic property where signal intensity is directly proportional to the number of nuclear spins.
Primary Application Quantification of the main component and known impurities.High-throughput purity analysis and impurity profiling.Identification and quantification of known and unknown impurities, including those at trace levels.Absolute and relative quantification without the need for identical reference standards.
Typical Limit of Quantitation (LOQ) ~0.05%~0.02%~0.01% or lower~0.1%
Strengths Robust, reliable, and widely available.High resolution, speed, and reduced solvent consumption.High specificity and ability to identify unknown impurities.Primary analytical method, high precision, and no need for specific reference standards for each impurity.
Limitations Lower resolution and longer run times compared to UPLC.Higher backpressure requires specialized instrumentation.Quantitative accuracy can be affected by ionization efficiency.Lower sensitivity compared to chromatographic methods.

The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quality control and purity assessment of this compound, RP-HPLC with UV detection is the workhorse method due to its robustness and precision. The validation of this method must be performed in accordance with regulatory guidelines such as ICH Q2(R2) and USP General Chapter <1225>.[1][2][3]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of validating an HPLC method for purity assessment.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Report Validation Report Specificity->Report Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Accuracy->Report LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Report Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness LOD_LOQ->Report Robustness->Report Protocol Validation Protocol Protocol->Dev

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocol for RP-HPLC

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a sample solution of this compound at the same concentration.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds like indole derivatives.

  • The gradient elution is necessary to separate impurities with a wide range of polarities from the main peak.

  • Formic acid is used to improve peak shape and to provide protons for potential future analysis by mass spectrometry.

  • The detection wavelength of 254 nm is selected based on the UV absorbance of the indole chromophore.

Validation of the HPLC Method

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] The core validation parameters are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Protocol:

  • Forced Degradation: Subject the sample solution to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed sample.

  • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Self-Validation: The method is considered specific if the main peak is well-resolved from any degradation products and if the peak purity analysis confirms the homogeneity of the peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7]

Protocol:

  • Prepare a placebo (if a formulated product) or a sample of known purity.

  • Spike the placebo/sample with known amounts of the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2%).

  • Analyze the sample under each modified condition and evaluate the effect on the results.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Orthogonal Method: LC-MS for Impurity Identification

While HPLC is excellent for quantification, LC-MS is invaluable for identifying unknown impurities.

Experimental Workflow for Impurity Identification by LC-MS

LCMS_Workflow Sample Sample with Unknown Impurity LC_Separation LC Separation (Same as HPLC or optimized) Sample->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry (Full Scan MS) Ionization->MS_Analysis Fragmentation Tandem MS (MS/MS) MS_Analysis->Fragmentation Data_Analysis Data Analysis (Mass determination & fragmentation pattern) Fragmentation->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for Impurity Identification by LC-MS.

By coupling the HPLC method to a mass spectrometer, each peak in the chromatogram can be analyzed for its mass-to-charge ratio, providing a molecular weight. Tandem MS (MS/MS) can then be used to fragment the molecule, and the resulting fragmentation pattern can be used to elucidate its structure. This is particularly useful for identifying unexpected impurities that may arise from changes in the synthetic route or degradation.

Conclusion

The validation of analytical methods for the purity assessment of this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. A well-validated RP-HPLC method serves as a robust and reliable tool for routine quality control. The principles of specificity, linearity, accuracy, precision, and robustness, as prescribed by regulatory bodies like the ICH, provide a framework for ensuring that the method is fit for its intended purpose.[1][8] The use of orthogonal techniques such as LC-MS provides a more comprehensive understanding of the impurity profile, which is critical for drug development and manufacturing. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers and scientists can confidently establish the purity of this compound, ensuring the integrity of their research and the quality of the final product.

References

A Comparative Guide to the Efficacy of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: 7-Nitroindazoles Versus Modern Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in nNOS Inhibition

Nitric oxide (NO) is a pivotal signaling molecule, synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] While each isoform produces the same molecule, their localization and regulation dictate vastly different physiological roles. eNOS-derived NO is fundamental for cardiovascular health, whereas iNOS is a key component of the immune response.[1][3]

The overproduction of NO by nNOS, however, is strongly implicated in the pathophysiology of numerous neurodegenerative disorders and neuropathic pain.[4][5][6] This makes the selective inhibition of nNOS a significant therapeutic goal. The primary challenge lies in achieving high selectivity for nNOS over the other isoforms. Non-selective inhibition, particularly of eNOS, can lead to severe cardiovascular side effects such as hypertension, while iNOS inhibition could compromise immune function.[1][7][8][9]

This guide provides an in-depth comparison of the efficacy of 7-nitroindazole, a foundational nNOS inhibitor, against more recently developed inhibitors built on alternative chemical scaffolds. We will delve into the mechanistic basis of their selectivity and present the quantitative data that underpins their development.

The Benchmark: The 7-Nitroindazole Scaffold

For years, 7-nitroindazole (7-NI) has been a cornerstone tool for researchers studying the roles of nNOS.[1][10] It functions as an inhibitor by competing with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (H4B).[10]

Despite its widespread use as a "selective" nNOS inhibitor in preclinical in vivo models, its performance in cell-free enzymatic assays reveals a more nuanced picture.[11][12][13] Studies report that its intrinsic selectivity for nNOS over eNOS is actually quite modest, with some showing less than a five-fold difference.[14][15] One report cites a selectivity ratio of only ~1.5 (eNOS/nNOS).[1] The apparent selectivity observed in vivo is thought to stem from its poor ability to penetrate endothelial cells, thus sparing eNOS from inhibition.[16] However, this reliance on differential bioavailability is a precarious foundation for therapeutic development. Furthermore, 7-NI is known to have off-target effects, notably the inhibition of monoamine oxidase-B (MAO-B), which can confound experimental results.[15]

While instrumental in validating nNOS as a drug target, the limitations of the 7-nitroindazole scaffold have driven the search for chemistries with superior intrinsic potency and selectivity.[17]

Alternative Scaffolds: A Leap in Potency and Selectivity

The quest for better nNOS inhibitors has led to the exploration of diverse chemical scaffolds that exploit subtle differences in the active sites of the NOS isoforms.

Dipeptide Amides: Exploiting a Unique Electrostatic Interaction

Drawing inspiration from the natural substrate L-arginine, early efforts focused on incorporating Nω-nitro-L-arginine (L-NA) into dipeptides.[4] A pivotal discovery was that dipeptide amides containing a basic amino acid side chain, such as lysine or 2,4-diaminobutyric acid (Dbu), exhibited remarkable potency and selectivity.[4][18][19]

The structural basis for this selectivity was later revealed by X-ray crystallography.[4] These basic side chains form a key electrostatic interaction with an aspartate residue (Asp597) present in the nNOS active site. This residue is absent in eNOS and iNOS, providing a powerful handle for designing isoform-selective inhibitors.[4]

A prime example is L-ArgNO2-L-Dbu-NH2 , which inhibits nNOS with a Ki of 130 nM and boasts a selectivity of over 1500-fold against eNOS.[18][19] Despite their impressive enzymatic profiles, these peptide-based inhibitors generally suffer from poor oral bioavailability and metabolic instability due to the labile peptide bond, limiting their therapeutic potential and spurring the development of non-peptidic scaffolds.[4]

2-Aminopyridines: The Versatile Arginine Mimic

The 2-aminopyridine scaffold has emerged as one of the most successful and highly optimized classes of nNOS inhibitors.[7][20][21] The design rationale is elegant: the 2-aminopyridine core acts as a bioisostere for the guanidinium group of L-arginine, forming a critical hydrogen-bonding interaction with a conserved glutamate residue (Glu592 in rat nNOS) at the active site.[7]

A common structural motif involves a central linker, often a pyridine or other heteroaromatic ring, connecting the 2-aminopyridine "head" to a flexible amine-containing "tail".[20][21] This modular design has allowed for extensive structure-activity relationship (SAR) studies, leading to compounds with extraordinary potency and selectivity.

For instance, compound 14j , which features a 2-aminopyridine head and a central pyridine linker, displays a Ki of 13 nM against human nNOS and an outstanding 1761-fold selectivity over human eNOS.[20][21][22] While potent, a major challenge for this class has been to improve properties like cell permeability and blood-brain barrier penetration to make them effective in vivo.[7]

Pyrrolidine-Based Scaffolds: Leveraging Fragment-Based Design

Pyrrolidine-based inhibitors, often incorporating a 2-aminopyridine moiety, represent another highly advanced inhibitor class.[4][23] These were developed using strategies like "fragment hopping," where validated pharmacophoric fragments (like 2-aminopyridine and pyrrolidine) are computationally and synthetically linked to satisfy the binding requirements of the nNOS active site.[4]

In this design, the aminopyridine head typically anchors the inhibitor to the active site glutamate, while the chiral pyrrolidine core and its substituents are optimized to engage other, less conserved regions of the active site channel.[23][24] This approach has yielded inhibitors with low nanomolar potency and excellent selectivity. A key focus for this class has been to reduce the number of basic groups to create monocationic inhibitors, a strategy aimed at improving bioavailability without sacrificing potency.[24]

Quantitative Comparison of nNOS Inhibitor Scaffolds

The following table summarizes the efficacy and selectivity of representative inhibitors from each scaffold, highlighting the significant advancements made beyond the 7-nitroindazole template.

Inhibitor/CompoundScaffold TypenNOS Potency (Ki / IC50)Selectivity vs. eNOS (fold)Selectivity vs. iNOS (fold)Key RemarksReference
7-Nitroindazole 7-Nitroindole0.47 µM (IC50)~1.5~194Benchmark compound; selectivity in vivo likely due to poor cell permeability. Off-target effects.[1]
L-ArgNO2-L-Dbu-NH2 Dipeptide Amide130 nM (Ki)>1500192High selectivity based on unique electrostatic interaction. Poor bioavailability.[18][19]
Compound 14j 2-Aminopyridine13 nM (Ki, human)1761 (human)118 (murine)Highly potent and selective. Poor Caco-2 permeability suggests low oral absorption.[20][21][22]
Compound 19c 2-Aminopyridine55 nM (Ki, human)1040153Potent and highly selective with demonstrated 18% oral bioavailability in rats.[25]
Pyrrolidine-based (cpd 10) PyrrolidineLow nM (Ki)High (>1000)HighMonocationic inhibitor designed for improved permeability.[24]

Experimental Methodologies & Workflows

The determination of inhibitor potency and selectivity is paramount. The hemoglobin capture assay is a widely used method for measuring NOS activity and inhibition.

Protocol: NOS Enzyme Inhibition Assay (Hemoglobin Capture Method)

This protocol is adapted from methodologies described in the evaluation of 2-aminopyridine inhibitors.[20]

Principle: This assay measures the NO-mediated oxidation of oxyhemoglobin to methemoglobin, which can be monitored spectrophotometrically by the change in absorbance at specific wavelengths (e.g., 401 nm vs. 421 nm). The inhibitor's potency is determined by its ability to reduce the rate of this conversion.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing all necessary cofactors and substrates except L-arginine. This includes NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).

    • Prepare a stock solution of purified NOS enzyme (nNOS, eNOS, or iNOS) in an appropriate buffer.

    • Prepare serial dilutions of the inhibitor compound in the reaction buffer.

    • Prepare a solution of oxyhemoglobin.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, a solution of calmodulin (for nNOS/eNOS), oxyhemoglobin, and the desired concentration of the inhibitor.

    • Add the NOS enzyme to each well to pre-incubate with the inhibitor for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding L-arginine to each well.

    • Immediately begin monitoring the change in absorbance over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) for L-arginine is known.

    • Selectivity is calculated by taking the ratio of Ki or IC50 values (e.g., Ki, eNOS / Ki, nNOS).

Visualizing Pathways and Protocols

To better illustrate the concepts discussed, the following diagrams outline the core signaling pathway and the experimental workflow.

nNOS_Pathway cluster_nNOS nNOS Enzyme cluster_cofactors Cofactors L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS Citrulline L-Citrulline nNOS->Citrulline NO Nitric Oxide (NO) nNOS->NO Downstream Signaling\n(e.g., cGMP production) Downstream Signaling (e.g., cGMP production) NO->Downstream Signaling\n(e.g., cGMP production) NADPH NADPH NADPH->nNOS H4B H4B H4B->nNOS Inhibitor nNOS Inhibitor Inhibitor->nNOS

Caption: Simplified nNOS signaling pathway and point of inhibition.

Assay_Workflow start Start prep Prepare Reagents (Buffer, Cofactors, HbO2, Inhibitor) start->prep plate Add Reagents & Inhibitor to 96-well plate prep->plate preincubate Add NOS Enzyme Pre-incubate plate->preincubate initiate Initiate Reaction (Add L-Arginine) preincubate->initiate read Kinetic Read (Spectrophotometer) initiate->read analyze Calculate Rates Determine IC50 / Ki read->analyze end End analyze->end

Caption: Experimental workflow for the nNOS hemoglobin capture assay.

Conclusion and Future Directions

While 7-nitroindazole was instrumental in the early exploration of nNOS biology, its limited intrinsic selectivity and potential for off-target effects underscore the need for superior chemical tools. The development of scaffolds based on dipeptide amides, 2-aminopyridines, and pyrrolidines has unequivocally yielded inhibitors with vastly improved potency and isoform selectivity. These modern inhibitors are built on a deep, structure-based understanding of the subtle differences between the NOS isoforms.

The primary challenge moving forward is not merely achieving high potency in a test tube, but translating that potency into therapeutic efficacy. Future research must continue to focus on optimizing the pharmacokinetic properties of these advanced scaffolds, particularly their oral bioavailability and ability to cross the blood-brain barrier, to unlock their full potential in treating the myriad of neurological disorders linked to nNOS overactivity.

References

A Comparative Analysis of 5-Nitroindole and 7-Nitroindole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structure-activity relationships, mechanisms of action, and therapeutic potential of positional isomers in cancer drug discovery.

In the landscape of anticancer drug development, the indole scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents. Among its many modifications, the introduction of a nitro group has been a consistent strategy to enhance biological activity. The position of this electron-withdrawing group on the indole ring can dramatically influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive comparison of the anticancer activities of 5-nitroindole and 7-nitroindole derivatives, offering insights for researchers, scientists, and drug development professionals.

The Critical Role of Nitro Group Positioning

The placement of the nitro group at either the 5- or 7-position of the indole ring alters the electron density distribution across the molecule, impacting its ability to engage in crucial interactions with biological macromolecules. This seemingly subtle structural change can lead to profound differences in anticancer potency and mechanism of action.

5-Nitroindole Derivatives: Potent Binders of c-Myc G-Quadruplex DNA

A significant body of research has highlighted the potential of 5-nitroindole derivatives as effective anticancer agents, with a primary mechanism of action involving the targeting of G-quadruplex (G4) DNA structures.[1][2] These are non-canonical four-stranded DNA secondary structures that can form in guanine-rich regions of the genome, such as the promoter region of the c-Myc oncogene.[1] The c-Myc protein is a key regulator of cell proliferation and is overexpressed in a wide range of human cancers.

By binding to and stabilizing the G-quadruplex in the c-Myc promoter, 5-nitroindole derivatives can act as transcriptional repressors, leading to the downregulation of c-Myc protein expression.[1][2] This, in turn, induces cell-cycle arrest and apoptosis in cancer cells.

Key Experimental Findings for 5-Nitroindole Derivatives:

A notable study on pyrrolidine-substituted 5-nitroindole derivatives demonstrated their potent cytotoxic effects against human cervical cancer (HeLa) cells. Two lead compounds from this study exhibited IC50 values of 5.08 µM and 5.89 µM , respectively.[1] The anticancer activity of these compounds was also linked to an increase in intracellular reactive oxygen species (ROS), further contributing to cell death.[1]

7-Nitroindole Derivatives: A Versatile Scaffold with Emerging Anticancer Potential

The 7-nitroindole scaffold has also been identified as a valuable template for the design of novel anticancer agents.[3] Similar to their 5-nitro counterparts, derivatives of 7-nitroindole have been shown to target and stabilize c-Myc G-quadruplex DNA, suggesting a shared mechanism for their anticancer effects.[3]

However, the available quantitative data for the anticancer activity of 7-nitroindole derivatives is less extensive and often associated with different mechanisms of action. For instance, some substituted 7-nitroindole-2-carboxylic acid derivatives have been investigated as inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis.[3] While these compounds show biological activity, it represents a different therapeutic approach compared to the direct cytotoxic effects mediated by c-Myc inhibition.

Comparative Analysis and Structure-Activity Relationship (SAR)

While a direct, head-to-head comparison of the anticancer activity of 5-nitroindole and 7-nitroindole derivatives targeting the same biological pathway and tested on the same cell line is limited in the current literature, we can infer some structure-activity relationships.

The potency of both 5- and 7-nitroindole derivatives is significantly influenced by the nature of the substituents at other positions of the indole ring. For the 5-nitroindole series, the presence of a pyrrolidine-containing side chain at the 3-position was found to be crucial for their ability to bind to the c-Myc G-quadruplex and exert cytotoxic effects.[1]

For 7-nitroindole derivatives, modifications at the C2 and C3 positions, as well as the indole nitrogen, have been explored to generate diverse compound libraries with a range of pharmacological properties.[3] However, specific SAR studies detailing the impact of these modifications on anticancer activity, particularly in the context of c-Myc targeting, are not as well-documented as for the 5-nitroindole analogs.

Data Summary: A Side-by-Side Look

Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa5.08 ± 0.91c-Myc G-quadruplex binder, c-Myc downregulation, ROS induction[1]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa5.89 ± 0.73c-Myc G-quadruplex binder, c-Myc downregulation, ROS induction[1]
Substituted 7-nitroindole-2-carboxylic acidVariousVariesFructose-1,6-bisphosphatase inhibitor[3]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the nitroindole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for c-Myc Expression

This technique is used to detect and quantify the levels of c-Myc protein in cancer cells following treatment with nitroindole derivatives.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualization of Key Pathways and Workflows

G_Quadruplex_Inhibition cluster_promoter c-Myc Promoter Region cluster_transcription Transcription Machinery G_rich_sequence Guanine-Rich Sequence G_quadruplex G-Quadruplex Formation G_rich_sequence->G_quadruplex Folding RNA_Polymerase RNA Polymerase Transcription_Factors Transcription Factors cMyc_Transcription c-Myc Transcription G_quadruplex->cMyc_Transcription Blocks Transcription Nitroindole 5-Nitroindole or 7-Nitroindole Derivative Nitroindole->G_quadruplex Stabilizes cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Mechanism of c-Myc Inhibition by Nitroindoles.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Nitroindole Derivatives A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Workflow for MTT Cell Viability Assay.

Conclusion and Future Directions

Both 5-nitroindole and 7-nitroindole derivatives represent promising scaffolds for the development of novel anticancer agents. The current body of evidence strongly supports the role of 5-nitroindole derivatives as potent c-Myc inhibitors with demonstrated efficacy in cellular models. While the anticancer potential of 7-nitroindole derivatives is also recognized, particularly their ability to target c-Myc G-quadruplexes, a more extensive and direct comparative evaluation is necessary to fully elucidate their therapeutic advantages.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating libraries of both 5- and 7-nitroindole derivatives in parallel against a panel of cancer cell lines to provide a clear comparison of their potency and selectivity.

  • Mechanism of Action Studies: Expanding the investigation of the mechanisms of action for 7-nitroindole derivatives to confirm their effects on c-Myc and explore other potential targets.

  • Structure-Activity Relationship (SAR) Elucidation: Conducting detailed SAR studies for 7-nitroindole derivatives to identify the key structural features that govern their anticancer activity.

By addressing these research gaps, the scientific community can gain a deeper understanding of the therapeutic potential of these two classes of compounds and accelerate the development of more effective and targeted cancer therapies.

References

A Senior Application Scientist's Guide to the Synthesis of 7-Nitroindole-3-carboxaldehyde: An Analysis of Byproducts from Competing Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, purity, and scalability of the overall process. 7-Nitroindole-3-carboxaldehyde, a valuable building block in medicinal chemistry, is one such intermediate where the choice of synthetic route has significant implications for the final product's quality. This guide provides an in-depth analysis of two common synthetic pathways to 7-nitroindole-3-carboxaldehyde, with a focus on the formation and characterization of byproducts. By understanding the mechanistic nuances of each route, chemists can make informed decisions to optimize their synthetic strategy.

Introduction

7-Nitroindole-3-carboxaldehyde serves as a crucial precursor for a variety of biologically active molecules. The strategic placement of the nitro and aldehyde functionalities on the indole scaffold allows for diverse chemical modifications, making it a sought-after intermediate in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic candidates. However, the synthesis of this molecule is not without its challenges. The two most common approaches, direct nitration of indole-3-carboxaldehyde and formylation of 7-nitroindole, each present a unique profile of potential byproducts that can complicate purification and impact yield. This guide will dissect these two routes, providing experimental insights and comparative data to aid in the selection of the most appropriate method for your research needs.

Route 1: Direct Nitration of Indole-3-carboxaldehyde

This approach appears straightforward: the introduction of a nitro group onto the commercially available indole-3-carboxaldehyde. However, the electron-rich nature of the indole ring system makes it susceptible to electrophilic attack at multiple positions, leading to a mixture of isomeric products.

Mechanistic Considerations and Byproduct Formation

The nitration of indole-3-carboxaldehyde is an electrophilic aromatic substitution reaction. The aldehyde group at the 3-position is an electron-withdrawing group, which deactivates the pyrrole ring to some extent. However, the benzene portion of the indole remains susceptible to nitration. The directing effects of the fused pyrrole ring and the deactivating aldehyde group lead to a complex mixture of isomers.

Under typical nitrating conditions (e.g., nitric acid in a suitable solvent), the primary site of nitration is the 6-position, yielding the desired 7-nitro isomer's close relative, 6-nitroindole-3-carboxaldehyde, as the major product. The 4- and 5-nitro isomers are also commonly formed as significant byproducts. The formation of dinitro derivatives is also a possibility, especially under harsher reaction conditions.

The regioselectivity of the nitration is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. For instance, nitration with concentrated nitric acid has been reported to yield predominantly the 6-nitro derivative, with the 4-nitro isomer as a lesser byproduct[1].

Visualizing the Reaction Pathway

Nitration_of_Indole_3_Carboxaldehyde Indole-3-carboxaldehyde Indole-3-carboxaldehyde Reaction Indole-3-carboxaldehyde->Reaction Nitrating Agent (e.g., HNO3) Nitrating Agent (e.g., HNO3) Nitrating Agent (e.g., HNO3)->Reaction 7-Nitroindole-3-carboxaldehyde 7-Nitroindole-3-carboxaldehyde Reaction->7-Nitroindole-3-carboxaldehyde Desired Product 6-Nitroindole-3-carboxaldehyde 6-Nitroindole-3-carboxaldehyde Reaction->6-Nitroindole-3-carboxaldehyde Major Byproduct 4-Nitroindole-3-carboxaldehyde 4-Nitroindole-3-carboxaldehyde Reaction->4-Nitroindole-3-carboxaldehyde Minor Byproduct 5-Nitroindole-3-carboxaldehyde 5-Nitroindole-3-carboxaldehyde Reaction->5-Nitroindole-3-carboxaldehyde Minor Byproduct Dinitro Byproducts Dinitro Byproducts Reaction->Dinitro Byproducts Potential Byproducts

Caption: Nitration of indole-3-carboxaldehyde leading to a mixture of isomeric products.

Experimental Protocol: Nitration of Indole-3-carboxaldehyde

The following is a representative, non-optimized protocol for the nitration of indole-3-carboxaldehyde. Researchers should perform their own optimization studies.

  • Dissolution: Dissolve indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid (e.g., 1.1 eq) and sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product, a mixture of isomers, requires purification, typically by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Summary: Isomer Distribution
ProductTypical Yield Range (%)
6-Nitroindole-3-carboxaldehydeMajor Product
4-Nitroindole-3-carboxaldehydeMinor Product
5-Nitroindole-3-carboxaldehydeMinor Product
7-Nitroindole-3-carboxaldehyde Trace to Minor Product

Note: The exact isomer distribution is highly dependent on the specific reaction conditions and requires careful analytical characterization to determine.

Route 2: Vilsmeier-Haack Formylation of 7-Nitroindole

This alternative strategy involves the introduction of the aldehyde group onto a pre-synthesized 7-nitroindole precursor. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3][4][5][6][7][8][9].

Mechanistic Considerations and Byproduct Formation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3][4][5][6]. This reagent is a relatively weak electrophile. The success of the Vilsmeier-Haack reaction is highly dependent on the nucleophilicity of the aromatic substrate.

A significant challenge in this route is the electron-withdrawing nature of the nitro group at the 7-position of the indole ring. This deactivates the entire indole system, making it less nucleophilic and therefore less reactive towards the Vilsmeier reagent. This can lead to several outcomes:

  • Incomplete Reaction: The reaction may be sluggish and require harsh conditions (higher temperatures, longer reaction times), which can lead to decomposition of the starting material and product.

  • Formation of Complex Byproducts: Under forcing conditions, side reactions can occur. One possibility is the formation of indole trimers or other polymeric materials, which have been observed in Vilsmeier-type reactions with indoles[10].

  • Hydrolysis of the Vilsmeier Reagent: If the indole is not sufficiently nucleophilic, the Vilsmeier reagent can be hydrolyzed by trace amounts of water present in the reaction mixture, leading to the formation of N,N-dimethylformamide and phosphoric acid derivatives, thus reducing the yield of the desired product.

To circumvent the low reactivity of the deactivated ring, a two-step process might be more effective, where the intermediate iminium salt is formed first and then hydrolyzed in a separate step to yield the aldehyde.

Visualizing the Reaction Pathway

Vilsmeier_Haack_Formylation cluster_vilsmeier Vilsmeier Reagent Formation cluster_byproducts Potential Byproducts DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Reaction Vilsmeier Reagent->Reaction 7-Nitroindole 7-Nitroindole 7-Nitroindole->Reaction Iminium Salt Intermediate Iminium Salt Intermediate Reaction->Iminium Salt Intermediate Electrophilic Attack Unreacted 7-Nitroindole Unreacted 7-Nitroindole Reaction->Unreacted 7-Nitroindole Decomposition Products Decomposition Products Reaction->Decomposition Products 7-Nitroindole-3-carboxaldehyde 7-Nitroindole-3-carboxaldehyde Iminium Salt Intermediate->7-Nitroindole-3-carboxaldehyde Hydrolysis Polymeric Materials Polymeric Materials

Caption: Vilsmeier-Haack formylation of 7-nitroindole, highlighting the challenges of reacting a deactivated substrate.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Nitroindole

The following is a general procedure that may require significant optimization for the specific case of 7-nitroindole.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.0-1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 7-nitroindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature and for a duration that will need to be optimized (e.g., 60-80 °C for several hours). Monitor the reaction by TLC.

  • Hydrolysis: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice.

  • Basification and Workup: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Expected Outcome
ProductTypical Yield Range (%)Notes
7-Nitroindole-3-carboxaldehyde Variable, potentially low to moderateRequires optimization of reaction conditions due to the deactivated substrate.
Unreacted 7-NitroindoleCan be significant
Decomposition/Polymeric ByproductsPossible, especially with prolonged heating

Comparative Analysis and Characterization

The choice between these two synthetic routes will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

FeatureRoute 1: Direct NitrationRoute 2: Vilsmeier-Haack Formylation
Starting Material Indole-3-carboxaldehyde (readily available)7-Nitroindole (requires separate synthesis)
Key Challenge Poor regioselectivity, leading to a mixture of isomers.Low reactivity of the deactivated substrate.
Major Byproducts 6-Nitro, 4-nitro, and 5-nitro isomers; dinitro compounds.Unreacted starting material, decomposition products, polymeric materials.
Purification Challenging separation of isomers, often requiring extensive chromatography.Potentially simpler if the reaction goes to completion without significant side reactions.
Scalability Can be difficult to scale up due to the need for precise control of nitration conditions and complex purification.May be more scalable if optimized conditions for the Vilsmeier-Haack reaction can be established.
Analytical Characterization of Isomers

The successful implementation of either synthetic route relies on robust analytical methods to identify and quantify the desired product and its byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the various nitroindole-3-carboxaldehyde isomers[11]. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation.

Representative ¹H NMR Chemical Shifts (δ, ppm) for Nitroindole-3-carboxaldehyde Isomers (in DMSO-d₆):

Position of -NO₂H-2H-4H-5H-6H-7CHONH
4-Nitro [12]8.5-8.6-7.5-7.67.3-7.48.1-8.210.1-10.212.5-12.6
5-Nitro [13][14][15][16]8.4-8.58.2-8.3-8.1-8.27.7-7.89.9-10.012.6-12.7
6-Nitro 8.3-8.48.6-8.77.7-7.8-8.0-8.19.9-10.012.4-12.5
7-Nitro 8.3-8.47.3-7.47.2-7.38.1-8.2-10.0-10.112.7-12.8

Note: These are approximate chemical shift ranges and can vary depending on the solvent and spectrometer frequency. The coupling patterns are crucial for definitive assignment.

Conclusion and Recommendations

Both synthetic routes to 7-nitroindole-3-carboxaldehyde have their merits and drawbacks.

  • Route 1 (Direct Nitration) is attractive due to the readily available starting material. However, the lack of regioselectivity is a major hurdle, leading to a complex mixture of isomers that requires tedious purification. This route may be suitable for small-scale synthesis where the isolation of the desired 7-nitro isomer is feasible, but it is generally not ideal for producing this specific isomer as the main product.

  • Route 2 (Vilsmeier-Haack Formylation) , while requiring the synthesis of the 7-nitroindole precursor, offers the potential for a more direct and cleaner conversion to the desired product. The primary challenge lies in overcoming the deactivating effect of the nitro group. Careful optimization of the Vilsmeier-Haack reaction conditions is paramount to achieve acceptable yields and minimize byproduct formation. For large-scale synthesis or when high purity is critical, developing a robust protocol for this route is likely the more strategic investment of time and resources.

Ultimately, the choice of synthetic route will be guided by the specific goals of the project. For researchers focused on obtaining pure 7-nitroindole-3-carboxaldehyde, the development of an efficient formylation of 7-nitroindole (Route 2) is the more promising avenue. For exploratory studies where a mixture of isomers may be acceptable or where the other isomers are also of interest, direct nitration (Route 1) could be a viable starting point.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 1-Boc-7-Nitro-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for researchers handling 1-Boc-7-Nitro-3-formylindole. The protocols herein are designed to ensure maximum protection by integrating an understanding of the compound's chemical characteristics with established safety principles. Our approach moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and safety.

Hazard Analysis: A Structurally-Informed Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not widely published, a rigorous hazard assessment can be conducted by analyzing its constituent functional groups and data from structurally analogous compounds.

  • Nitroaromatic System: The presence of the 7-nitro group is the most significant structural alert. Nitroaromatic compounds are a well-documented class of chemicals that present several potential hazards. Many are known to be toxic, potentially mutagenic, and can be readily absorbed through the skin, leading to systemic effects[1]. The nitro group also imparts thermal instability, and while this compound is not a polynitrated explosive, this characteristic necessitates careful handling to avoid decomposition[1].

  • Aldehyde Functionality: The 3-formyl (aldehyde) group is a common irritant. Safety data for analogous indole-3-carboxaldehydes consistently list hazards such as skin irritation, serious eye irritation, and respiratory tract irritation[2][3][4].

  • Indole Core with Boc Protection: The core structure is less of a concern, though indole derivatives can have varied biological activities. The tert-butyloxycarbonyl (Boc) protecting group is generally stable and low-hazard.

  • Physical Form: This compound is typically a solid powder[5]. The primary physical hazard during handling is the generation of fine dust, which poses a significant inhalation and dermal contact risk[6][7].

Based on this analysis, this compound must be treated as a hazardous substance with risks of skin and eye irritation, potential for skin sensitization, respiratory irritation, and possible systemic toxicity through dermal absorption[1][3][5].

Mandatory PPE Protocol

A multi-layered PPE strategy is required to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double Nitrile GlovesChemical Splash Goggles & Face ShieldFull-Length Lab CoatN95 Dust Mask (Minimum)
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesFull-Length Lab CoatNot required if in a certified chemical fume hood
Large-Scale Operations (>5g) Double Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab CoatN95 Dust Mask or Half-Mask Respirator with P100/Organic Vapor Cartridges
Spill Cleanup Heavy-Duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron or CoverallsHalf-Mask Respirator with P100/Organic Vapor Cartridges

Causality-Driven PPE Selection and Use

Understanding why each piece of equipment is chosen is fundamental to its correct use.

  • Hand Protection: Double-gloving with powder-free nitrile gloves provides a robust barrier against both direct skin contact and potential systemic absorption of the nitroaromatic compound[1][8]. The outer glove should be removed and replaced immediately upon known or suspected contact. Gloves should be changed regularly, at least every 30-60 minutes, to prevent permeation[8].

  • Eye and Face Protection: Given the high risk of serious eye irritation from dust or splashes, chemical splash goggles are mandatory at all times[3][9]. Standard safety glasses with side shields do not offer adequate protection[8]. When handling the solid powder outside of a glovebox, a full face shield must be worn over the goggles to protect the entire face from airborne particles[5][9].

  • Body Protection: A full-length, buttoned lab coat is the minimum requirement. For any procedure with a heightened splash risk or when handling quantities greater than a few grams, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: The primary inhalation hazard is airborne dust generated when handling the solid. Therefore, a NIOSH-approved N95 dust mask is the minimum requirement for weighing and transferring the solid[5]. For larger spills or situations where aerosols may be generated, a higher level of protection, such as a half-mask respirator with combination P100 (particulate) and organic vapor cartridges, is necessary. All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA standards[8].

Procedural Workflow: From Preparation to Disposal

Safe handling is a complete process. The following workflows integrate PPE use with best practices to ensure a closed loop of safety.

Preparation and PPE Donning Protocol
  • Work Area Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible[6].

  • Gather Materials: Collect all necessary chemicals, equipment, and waste containers before starting.

  • Don PPE (Outer Layer First):

    • Put on the lab coat and any required apron.

    • Don the N95 mask or respirator, ensuring a proper seal.

    • Put on chemical splash goggles, followed by a face shield.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves.

    • Don the second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat[8].

Safe Handling and Disposal Workflow Diagram

The following diagram illustrates the complete, self-validating workflow for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Doffing prep 1. Prepare Fume Hood & Gather Materials don 2. Don Full PPE (Coat, Respirator, Goggles, Face Shield, Double Gloves) prep->don weigh 3. Carefully Weigh Solid (Minimize Dust Generation) don->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Work Surface & Seal Waste Containers dissolve->decon doff_outer 6. Remove Outer Gloves (Dispose as Hazardous Waste) decon->doff_outer doff_face 7. Remove Face Shield & Goggles doff_outer->doff_face doff_coat 8. Remove Lab Coat doff_face->doff_coat doff_inner 9. Remove Inner Gloves (Dispose as Hazardous Waste) doff_coat->doff_inner doff_resp 10. Remove Respirator doff_inner->doff_resp wash 11. Wash Hands Thoroughly doff_resp->wash

Caption: Safe Handling Workflow for this compound.

PPE Doffing and Waste Disposal

Cross-contamination is most likely to occur during the removal of PPE. Follow this sequence meticulously:

  • Outer Gloves: With your outer gloved hands, peel off one outer glove. Use the now-ungloved fingers (of the inner glove) to slide under the cuff of the remaining outer glove and peel it off. Dispose of both as hazardous waste.

  • Face/Eye Protection: Remove the face shield and goggles. Clean and store them according to lab protocol.

  • Body Protection: Remove the lab coat or apron, turning it inside out as you remove it to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Respirator: Remove your mask or respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water[10].

Disposal Plan: All disposable PPE (gloves, masks) and materials contaminated with this compound must be collected in a clearly labeled, sealed hazardous waste container for disposal according to your institution's environmental health and safety guidelines. Do not dispose of this material in standard trash or down the drain[10].

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention[6].

  • Spill: Evacuate the immediate area. Wearing full PPE (including a respirator), cover the spill with an inert absorbent material. Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.

By adhering to these comprehensive guidelines, you establish a robust safety framework that protects you and your colleagues from the potential hazards associated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-7-Nitro-3-formylindole
Reactant of Route 2
Reactant of Route 2
1-Boc-7-Nitro-3-formylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.